Esonarimod, (R)-
Description
BenchChem offers high-quality Esonarimod, (R)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Esonarimod, (R)- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
176107-74-7 |
|---|---|
Molecular Formula |
C14H16O4S |
Molecular Weight |
280.34 g/mol |
IUPAC Name |
(2R)-2-(acetylsulfanylmethyl)-4-(4-methylphenyl)-4-oxobutanoic acid |
InChI |
InChI=1S/C14H16O4S/c1-9-3-5-11(6-4-9)13(16)7-12(14(17)18)8-19-10(2)15/h3-6,12H,7-8H2,1-2H3,(H,17,18)/t12-/m0/s1 |
InChI Key |
YRSSFEUQNAXQMX-LBPRGKRZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)C[C@@H](CSC(=O)C)C(=O)O |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC(CSC(=O)C)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of TLR4 Inhibition in Rheumatoid Arthritis: A Technical Guide on TAK-242 (Resatorvid)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by systemic inflammation, persistent synovitis, and progressive joint destruction. The innate immune system, particularly Toll-like receptors (TLRs), are increasingly recognized as key players in the pathogenesis of RA.[1][2] Endogenous ligands, known as damage-associated molecular patterns (DAMPs), released during chronic inflammation can activate TLRs, perpetuating the inflammatory cascade within the joint.[1] Toll-like receptor 4 (TLR4) has emerged as a critical mediator in this process, making it a promising therapeutic target.[3][4] This technical guide provides an in-depth analysis of the mechanism of action of TLR4 inhibition in RA, using the small molecule inhibitor TAK-242 (Resatorvid) as a primary example due to the availability of preclinical data in relevant models. While the fictitious "Esonarimod" was the initial topic, TAK-242 serves as a well-documented proxy for understanding how TLR4 inhibitors function in the context of RA.
The Role of TLR4 Signaling in Rheumatoid Arthritis
TLR4 is a pattern recognition receptor expressed on various immune and non-immune cells within the synovium, including macrophages and fibroblast-like synoviocytes (FLS).[5] In RA, TLR4 can be activated by DAMPs present in the synovial fluid, leading to the production of a plethora of pro-inflammatory mediators.[1] This activation triggers two primary downstream signaling pathways: the MyD88-dependent and the TRIF-dependent pathways. Both converge on the activation of key transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which in turn drive the expression of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and matrix metalloproteinases (MMPs) that contribute to synovial inflammation and joint destruction.[6][7]
TAK-242: A Selective TLR4 Signaling Inhibitor
TAK-242 is a small molecule that acts as a selective inhibitor of TLR4 signaling.[6][7] Its mechanism of action is distinct from receptor antagonists; it binds to a specific cysteine residue (Cys747) in the intracellular domain of TLR4.[7] This binding allosterically inhibits the interaction of TLR4 with its essential adaptor proteins, TIRAP (for the MyD88-dependent pathway) and TRAM (for the TRIF-dependent pathway).[7] By preventing the recruitment of these adaptor molecules, TAK-242 effectively blocks both major downstream signaling cascades initiated by TLR4 activation.[7]
Signaling Pathway of TLR4 Inhibition by TAK-242
The following diagram illustrates the TLR4 signaling pathway and the point of intervention by TAK-242.
Caption: TLR4 signaling pathway and TAK-242's mechanism of action.
Preclinical Evidence for TAK-242 in Rheumatoid Arthritis Models
In Vitro Studies
In vitro experiments utilizing human rheumatoid fibroblast-like synoviocytes (FLS) have demonstrated the anti-inflammatory effects of TAK-242.[8][9]
Experimental Protocol: In Vitro Inhibition of Pro-inflammatory Mediators in Human FLS
-
Cell Culture: The human rheumatoid FLS cell line MH7A or primary human FLS are cultured under standard conditions.[8]
-
Stimulation: Cells are stimulated with a TLR4 agonist, such as lipopolysaccharide (LPS), to induce an inflammatory response.[8] In some experiments, other inflammatory stimuli like IL-1β or the TLR3 agonist poly(I:C) are used as controls to assess specificity.[8]
-
Treatment: TAK-242 is added to the cell cultures at varying concentrations, typically in a dose-dependent manner.[8]
-
Analysis: After a defined incubation period, the expression of pro-inflammatory cytokines (IL-6, IL-8), matrix metalloproteinases (MMP-1), and vascular endothelial growth factor (VEGF) is quantified at the mRNA or protein level using methods such as real-time PCR or ELISA.[8]
Table 1: In Vitro Efficacy of TAK-242 on LPS-Stimulated MH7A Cells [8]
| Pro-inflammatory Mediator | Effect of TAK-242 |
| IL-6 | Dose-dependent inhibition of increased expression |
| IL-8 | Dose-dependent inhibition of increased expression |
| MMP-1 | Dose-dependent inhibition of increased expression |
| VEGF | Dose-dependent inhibition of increased expression |
Note: Specific IC50 values were not provided in the cited source, but a dose-dependent inhibitory effect was reported.
In Vivo Studies
The therapeutic potential of TAK-242 has been evaluated in an adjuvant-induced arthritis (AIA) rat model, a common preclinical model for RA.[6][8]
Experimental Protocol: Adjuvant-Induced Arthritis (AIA) Rat Model
-
Induction of Arthritis: Arthritis is induced in rats, typically by intradermal injection of an adjuvant, such as Freund's Complete Adjuvant (FCA), into the paw or base of the tail.[6]
-
Treatment: Following the onset of arthritis, rats are treated with TAK-242 (e.g., 3 mg/kg and 5 mg/kg) or a vehicle control, usually via a systemic route such as intraperitoneal injection, over a specified period (e.g., 21 days).[6][8]
-
Assessment of Disease Severity: Disease progression is monitored by measuring parameters such as body weight and paw thickness (a measure of inflammation and edema).[6][8]
-
Biomarker Analysis: At the end of the study, serum levels of pro-inflammatory cytokines like IL-6 and VEGF are quantified by ELISA.[6]
-
Histological Analysis: Joint tissues are collected for histological examination to assess the degree of inflammation and joint damage.[6][8]
-
Molecular Analysis: Expression of key transcription factors like NF-κB and AP-1 in joint tissues is analyzed by immunohistochemistry and real-time PCR.[6]
Table 2: In Vivo Efficacy of TAK-242 in Adjuvant-Induced Arthritis (AIA) Rat Model [6][8]
| Parameter | TAK-242 Treatment (5 mg/kg) |
| Body Weight | Significant reversal of weight loss |
| Paw Thickness | Significant reduction |
| Serum IL-6 Levels | Substantial reduction |
| Serum VEGF Levels | Substantial reduction |
| Joint Inflammation (Histology) | Significant amelioration |
| NF-κB-p65 mRNA Expression in Joints | Significantly reduced |
| AP-1 mRNA Expression in Joints | Significantly reduced |
Experimental Workflow for Preclinical Evaluation of TAK-242
Caption: Preclinical evaluation workflow for TAK-242 in RA models.
Clinical Status and Future Directions
While TAK-242 has shown promise in preclinical models of inflammatory diseases, its clinical development for sepsis did not meet primary endpoints.[10][11] Another TLR4 inhibitor, the monoclonal antibody NI-0101, also failed to demonstrate significant efficacy in a Phase II trial for RA.[12][13] These outcomes suggest that targeting the TLR4 pathway alone may not be sufficient to control the complex inflammatory network in established RA, or that patient stratification based on TLR4 pathway activation might be necessary for future clinical trials.[12]
Conclusion
The inhibition of TLR4 signaling represents a rational therapeutic strategy for rheumatoid arthritis, given the central role of this pathway in perpetuating inflammation. The small molecule inhibitor TAK-242 effectively blocks TLR4-mediated signaling by preventing the recruitment of essential adaptor proteins, leading to a downstream reduction in key pro-inflammatory and tissue-degrading mediators. Preclinical studies in cellular and animal models of RA have demonstrated its anti-inflammatory and joint-protective effects. Despite the challenges encountered in clinical trials of TLR4 inhibitors for RA and other inflammatory conditions, the foundational science underscores the importance of the TLR4 pathway in RA pathogenesis and highlights the potential for more nuanced therapeutic approaches targeting innate immunity in the future.
References
- 1. ROLE OF TOLL LIKE RECEPTORS IN RHEUMATOID ARTHRITIS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.northwestern.edu [scholars.northwestern.edu]
- 3. academic.oup.com [academic.oup.com]
- 4. Toll-like receptor signaling: a potential link among rheumatoid arthritis, systemic lupus, and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TLRs, future potential therapeutic targets for RA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of toll-like receptor (TLR) 4 inhibitor TAK-242 as a new potential anti-rheumatoid arthritis drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. khu.elsevierpure.com [khu.elsevierpure.com]
- 9. researchgate.net [researchgate.net]
- 10. alzdiscovery.org [alzdiscovery.org]
- 11. Frontiers | Pharmacological Inhibition of Toll-Like Receptor-4 Signaling by TAK242 Prevents and Induces Regression of Experimental Organ Fibrosis [frontiersin.org]
- 12. Efficacy and safety of NI-0101, an anti-toll-like receptor 4 monoclonal antibody, in patients with rheumatoid arthritis after inadequate response to methotrexate: a phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Redirecting [linkinghub.elsevier.com]
An In-depth Technical Guide to the Synthesis and Chemical Characterization of Aeruginosin 298-A and its Chiral Precursors
This technical guide provides a comprehensive overview of the synthesis and chemical characterization of Aeruginosin 298-A, a potent thrombin inhibitor. Due to the ambiguity of the specific term "(R)-KE-298," this document focuses on the total synthesis of Aeruginosin 298-A, with a detailed examination of its key chiral intermediates, including the central L-Choi core and the (R)-(4-hydroxyphenyl)lactic acid moiety. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
Aeruginosins are a class of linear tetrapeptides produced by cyanobacteria that exhibit significant inhibitory activity against serine proteases.[1][2] Aeruginosin 298-A, isolated from Microcystis aeruginosa, is a notable member of this family due to its potent inhibition of thrombin, a key enzyme in the blood coagulation cascade.[1][3] The unique structure of Aeruginosin 298-A features several non-proteinogenic amino acids, including a central bicyclic amino acid, (2S,3aS,6R,7aS)-6-hydroxyoctahydroindole-2-carboxylic acid (L-Choi).[4] The total synthesis of Aeruginosin 298-A is a significant challenge in organic chemistry and provides a valuable platform for the development of novel anticoagulant agents.
Retrosynthetic Analysis
The total synthesis of Aeruginosin 298-A can be approached through a convergent strategy, assembling the final tetrapeptide from key building blocks. The primary disconnection points are the peptide bonds, leading to four main synthons: the L-argininol fragment, the L-Choi core, a D-leucine unit, and an (R)-(4-hydroxyphenyl)lactic acid (Hpla) moiety.
References
- 1. Diversity, Biosynthesis and Bioactivity of Aeruginosins, a Family of Cyanobacteria-Derived Nonribosomal Linear Tetrapeptides [mdpi.com]
- 2. Discovery of varlaxins, new aeruginosin-type inhibitors of human trypsins - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02454J [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. First total syntheses of aeruginosin 298-A and aeruginosin 298-B, based on a stereocontrolled route to the new amino acid 6-hydroxyoctahydroindole-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Evaluation of Esonarimod's Anti-inflammatory Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Esonarimod, also known as KE-298, is a novel compound with demonstrated anti-inflammatory properties. This technical guide provides an in-depth overview of the in vitro evaluation of Esonarimod's anti-inflammatory effects. The document details the experimental protocols for key assays, presents quantitative data on its inhibitory activities, and visualizes the signaling pathways involved. Esonarimod has been shown to inhibit the production of pro-inflammatory cytokines and matrix metalloproteinases in rheumatoid arthritis synovial fibroblasts, primarily through the downregulation of the AP-1 transcription factor. Furthermore, it suppresses nitric oxide production in macrophages by inhibiting inducible nitric oxide synthase (iNOS) gene expression via the IFN-beta/IRF-1 pathway, independent of direct NF-κB pathway inhibition. This guide is intended to serve as a comprehensive resource for researchers and professionals in drug development investigating the therapeutic potential of Esonarimod.
Introduction
Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a hallmark of numerous chronic diseases, including rheumatoid arthritis. Esonarimod (KE-298) has emerged as a promising anti-inflammatory agent. This guide summarizes the key in vitro findings that elucidate its mechanism of action and quantify its anti-inflammatory efficacy.
Mechanism of Action: Key Signaling Pathways
Esonarimod exerts its anti-inflammatory effects through distinct signaling pathways in different cell types.
-
Inhibition of the AP-1 Signaling Pathway in Synovial Fibroblasts: In rheumatoid arthritis synovial fibroblast-like cells, Esonarimod downregulates the activity of the Activator Protein-1 (AP-1) transcription factor. AP-1 is a critical regulator of genes involved in inflammation and tissue degradation, including those encoding for pro-inflammatory cytokines and matrix metalloproteinases (MMPs).
-
Modulation of the IFN-beta/IRF-1 Pathway in Macrophages: In lipopolysaccharide (LPS)-stimulated macrophages, Esonarimod and its active metabolite, KE-758, suppress the production of nitric oxide (NO) by inhibiting the expression of the iNOS gene. This is achieved through the inhibition of Interferon-beta (IFN-β) and Interferon Regulatory Factor-1 (IRF-1) expression. Notably, this mechanism is independent of the classical NF-κB signaling pathway.
Mandatory Visualizations
Figure 1: Esonarimod's inhibition of the AP-1 signaling pathway in synovial fibroblasts.
Figure 2: Esonarimod's modulation of the IFN-beta/IRF-1 pathway in macrophages.
Quantitative Data on In Vitro Anti-inflammatory Activity
The following tables summarize the quantitative data on the inhibitory effects of Esonarimod (KE-298) and its active metabolite (KE-758) on various inflammatory markers.
| Cell Type | Inflammatory Marker | Treatment | Concentration | % Inhibition / IC50 | Reference |
| Rheumatoid Arthritis Synovial Fibroblasts | Proliferation | KE-298 | 10⁻⁴–10⁻⁵ M | Significant | [1] |
| Rheumatoid Arthritis Synovial Fibroblasts | Pro-inflammatory Cytokines | KE-298 | 10⁻⁴–10⁻⁵ M | Significant | [1] |
| Rheumatoid Arthritis Synovial Fibroblasts | Matrix Metalloproteinases | KE-298 | 10⁻⁴–10⁻⁵ M | Significant | [1] |
| RAW 264.7 Macrophages | Nitric Oxide Production | KE-298 | Not specified | Significant | |
| RAW 264.7 Macrophages | Nitric Oxide Production | KE-758 (active metabolite) | Not specified | Significant |
Note: Specific IC50 values for cytokine and MMP inhibition by KE-298 were not available in the reviewed literature.
Detailed Experimental Protocols
This section provides detailed methodologies for the key in vitro experiments used to evaluate the anti-inflammatory properties of Esonarimod.
Culture of Human Fibroblast-Like Synoviocytes from Rheumatoid Arthritis Patients (HFLS-RA)
Figure 3: Workflow for HFLS-RA Culture.
Protocol Details:
-
Tissue Digestion: Synovial tissue obtained from rheumatoid arthritis patients is minced and digested with a solution containing collagenase and dispase to isolate the fibroblast-like synoviocytes.[2][3]
-
Cell Culture: Isolated cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.[2]
-
Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.[2]
-
Subculturing: When cells reach 80-90% confluency, they are detached using trypsin-EDTA and subcultured for further experiments.[2]
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages (Griess Assay)
Figure 4: Workflow for the Griess Assay.
Protocol Details:
-
Cell Seeding: RAW 264.7 murine macrophage cells are seeded in 96-well plates at a density of 1 x 10⁵ cells/well and incubated overnight.[1][4]
-
Treatment: Cells are pre-treated with various concentrations of Esonarimod (KE-298) or its active metabolite (KE-758) for 1 hour.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.[1][4]
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at 540 nm. A standard curve is used to determine the nitrite concentration.[1][4]
Electrophoretic Mobility Shift Assay (EMSA) for AP-1 Activity
Figure 5: Workflow for the Electrophoretic Mobility Shift Assay (EMSA).
Protocol Details:
-
Nuclear Extract Preparation: HFLS-RA are treated with Esonarimod and/or inflammatory stimuli. Nuclear proteins are then extracted from the cells.[5]
-
Probe Labeling: A double-stranded DNA oligonucleotide containing the consensus binding site for AP-1 is labeled, typically with biotin or a radioactive isotope like ³²P.[5][6]
-
Binding Reaction: The labeled probe is incubated with the nuclear extracts to allow the AP-1 transcription factor to bind to its recognition site.[5][6]
-
Electrophoresis: The protein-DNA complexes are separated from the free, unbound probe using non-denaturing polyacrylamide gel electrophoresis. The larger size of the protein-DNA complex causes it to migrate more slowly through the gel, resulting in a "shift" in its position compared to the free probe.[5][6]
-
Detection: The position of the labeled probe is detected by autoradiography (for radioactive labels) or a chemiluminescent reaction (for biotin labels). A decrease in the intensity of the shifted band in the presence of Esonarimod indicates reduced AP-1 DNA binding activity.[5][6]
Conclusion
The in vitro data presented in this guide strongly support the anti-inflammatory potential of Esonarimod (KE-298). Its ability to modulate key inflammatory pathways, such as the AP-1 and IFN-beta/IRF-1 pathways, in relevant cell types highlights its promise as a therapeutic agent for inflammatory diseases like rheumatoid arthritis. Further in vitro and in vivo studies are warranted to fully elucidate its therapeutic efficacy and safety profile. This technical guide provides a foundational understanding of the in vitro evaluation of Esonarimod's anti-inflammatory properties to aid in these future research endeavors.
References
- 1. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Anti-Inflammatory Activity in Arthritic Synoviocytes of A. brachypoda Root Extracts and Its Unusual Dimeric Flavonoids [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The Procedure of Electrophoretic Mobility Shift Assay (EMSA) - Creative Proteomics [iaanalysis.com]
- 6. med.upenn.edu [med.upenn.edu]
The Discovery and Development of Cenerimod: A Technical Guide for Researchers
An In-depth Review of the Selective S1P1 Receptor Modulator for Autoimmune Diseases
Executive Summary
This technical guide provides a comprehensive overview of the discovery and development of Cenerimod, a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator. Initially developed by Idorsia Pharmaceuticals, Cenerimod (also known as ACT-334441) is an oral medication currently in late-stage clinical development for the treatment of systemic lupus erythematosus (SLE). This document details the scientific rationale behind its development, its mechanism of action, and a thorough review of key preclinical and clinical studies. Quantitative data from these studies are presented in structured tables for clarity, and detailed methodologies for pivotal experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the core concepts. This guide is intended for researchers, scientists, and drug development professionals interested in the scientific journey of this novel immunomodulatory agent.
Introduction: The Unmet Need in Autoimmune Disease and the Rise of S1P1 Receptor Modulators
Systemic lupus erythematosus (SLE) is a chronic, heterogeneous autoimmune disease characterized by the production of autoantibodies, leading to widespread inflammation and organ damage.[1] Despite advances in treatment, there remains a significant unmet medical need for safer and more effective therapies. The sphingosine-1-phosphate (S1P) signaling pathway has emerged as a promising therapeutic target in autoimmune diseases. S1P is a bioactive lipid that regulates lymphocyte trafficking from secondary lymphoid organs into the peripheral circulation.[2] By modulating the S1P1 receptor, it is possible to sequester lymphocytes in the lymph nodes, preventing their migration to sites of inflammation and thereby dampening the autoimmune response.[2]
Discovery and Preclinical Development of Cenerimod
Cenerimod is the result of two decades of research at Idorsia Pharmaceuticals.[3] It was designed as a potent and selective S1P1 receptor modulator with unique signaling properties.[4]
Mechanism of Action
Cenerimod acts as a functional antagonist of the S1P1 receptor. By binding to S1P1 on lymphocytes, it induces the internalization and degradation of the receptor, rendering the cells unresponsive to the S1P gradient that normally drives their egress from lymph nodes.[1][5] This leads to a dose-dependent and reversible reduction of circulating T and B lymphocytes.[4] Notably, Cenerimod exhibits biased signaling, favoring G-protein signaling over β-arrestin pathways, which is hypothesized to contribute to its favorable safety profile compared to other S1P1 modulators.[1][6]
Preclinical Efficacy in a Mouse Model of SLE
The efficacy of Cenerimod was evaluated in the MRL/lpr mouse model, which spontaneously develops a lupus-like disease.[3][7]
Experimental Protocol: MRL/lpr Mouse Model Study [7][8]
-
Animal Model: Female MRL/lpr mice, which exhibit a systemic autoimmune phenotype with hallmarks of SLE.
-
Treatment: Cenerimod was administered as a food admix (approximately 20-40 mg/kg) starting at 7 weeks of age. A vehicle group served as the control.
-
Duration: The study continued until a predefined endpoint of at least 20% morbidity/mortality was reached in one group.
-
Assessments:
-
Survival: Monitored throughout the study.
-
Lymphocyte Counts: Blood B and T lymphocytes were quantified by flow cytometry at the end of the treatment period.
-
Organ Infiltration: Immune cell infiltrates in the kidneys and brain were assessed by histology.
-
Kidney Function: Proteinuria was measured as an indicator of kidney damage.
-
Biomarkers: Plasma levels of anti-double-stranded DNA (anti-dsDNA) antibodies and interferon-alpha (IFN-α) were measured by ELISA.
-
Key Preclinical Findings: [3][8]
-
Improved Survival: Cenerimod-treated mice showed significantly improved survival compared to the vehicle group.
-
Reduced Lymphocyte Counts: A significant reduction in peripheral CD19+ B lymphocytes, CD4+ T lymphocytes, and CD8+ T lymphocytes was observed.
-
Decreased Organ Infiltration: Cenerimod treatment led to a reduction in immune cell infiltrates in the kidneys and brain.
-
Ameliorated Kidney Damage: Proteinuria was attenuated in the Cenerimod-treated group.
-
Reduced Autoantibodies and Pro-inflammatory Cytokines: Cenerimod significantly reduced levels of anti-dsDNA antibodies and systemic IFN-α.
Clinical Development of Cenerimod
Cenerimod has undergone a comprehensive clinical development program, including Phase 1, Phase 2a, and Phase 2b studies, and is currently in Phase 3 trials.
Phase 1 and Phase 2a Studies
Phase 1 studies in healthy volunteers demonstrated that Cenerimod was well-tolerated and led to a dose-dependent reduction in circulating lymphocytes.[9] A Phase 2a proof-of-concept study in SLE patients confirmed these findings and provided initial evidence of clinical and biological activity.[10]
The CARE Study (Phase 2b)
The CARE study (NCT03742037) was a large, randomized, double-blind, placebo-controlled Phase 2b trial designed to evaluate the efficacy and safety of four different doses of Cenerimod in patients with moderate to severe SLE.[11][12]
Experimental Protocol: CARE Study Design [11][12]
-
Intervention: Patients were randomized to receive once-daily oral Cenerimod (0.5 mg, 1 mg, 2 mg, or 4 mg) or placebo, in addition to their standard background therapy.
-
Secondary and Exploratory Endpoints: These included the SLE Responder Index (SRI-4), changes in anti-dsDNA antibody levels, and modulation of the type I interferon (IFN-1) gene signature.
Quantitative Data from the CARE Study:
| Treatment Group | Mean Change from Baseline (95% CI) | Difference vs. Placebo (95% CI) | p-value |
| Placebo | -2.85 (-3.60 to -2.10) | - | - |
| Cenerimod 0.5 mg | -3.24 (-3.98 to -2.49) | -0.39 (-1.45 to 0.68) | 0.47 |
| Cenerimod 1.0 mg | -3.41 (-4.16 to -2.67) | -0.57 (-1.62 to 0.49) | 0.29 |
| Cenerimod 2.0 mg | -2.84 (-3.58 to -2.09) | 0.01 (-1.05 to 1.08) | 0.98 |
| Cenerimod 4.0 mg | -4.04 (-4.79 to -3.28) | -1.19 (-2.25 to -0.12) | 0.029 |
Table 2: Reduction in Circulating Lymphocytes after 12 Weeks of Treatment (Phase 2a Data) [14]
| Lymphocyte Subset | Median Reduction with Cenerimod |
| CD19+ B Lymphocytes | -90% |
| CD4+ T Lymphocytes | -94% |
| CD8+ T Lymphocytes | -63% |
Key Findings from the CARE Study: [13][15]
-
Cenerimod demonstrated a dose-dependent reduction in circulating lymphocytes.
-
The 4 mg dose of Cenerimod significantly reduced IFN-associated protein and gene signature biomarkers after 6 months compared to placebo, with a more pronounced effect in patients with a high baseline IFN-1 gene signature.[15]
-
Cenerimod was generally well-tolerated, with an adverse event profile consistent with its mechanism of action.[13]
The OPUS Program (Phase 3)
Based on the results of the CARE study, Idorsia initiated the OPUS Phase 3 program to further evaluate the efficacy and safety of the 4 mg dose of Cenerimod in adults with moderate to severe SLE.[16] The program consists of two identical studies, OPUS-1 (NCT05648500) and OPUS-2 (NCT05672576), and an open-label extension study.[10][17]
Key Experimental Methodologies
S1P1 Receptor Activity Assays
[35S]-GTPγS Binding Assay: [4][6] This assay measures the activation of G-proteins following agonist binding to the S1P1 receptor. Membranes from cells expressing the human S1P1 receptor are incubated with Cenerimod and [35S]-GTPγS. The amount of bound [35S]-GTPγS is then quantified to determine the potency (EC50) and efficacy (Emax) of the compound.
Ca2+ Mobilization Assay: [4] This assay assesses the downstream signaling of the S1P1 receptor by measuring changes in intracellular calcium concentration. Cells expressing the S1P1 receptor are loaded with a calcium-sensitive fluorescent dye. Upon addition of Cenerimod, the change in fluorescence is measured to determine the compound's ability to induce calcium signaling.
Lymphocyte Counting
Flow Cytometry: [18][19] Whole blood samples are stained with fluorescently labeled antibodies specific for different lymphocyte subsets (e.g., CD3 for T cells, CD19 for B cells, CD4 and CD8 for T cell subpopulations). The stained cells are then analyzed on a flow cytometer to enumerate the absolute counts of each lymphocyte population.
Measurement of Anti-dsDNA Antibodies
Enzyme-Linked Immunosorbent Assay (ELISA): [14][20] Microtiter plates are coated with double-stranded DNA. Patient serum is added, and any anti-dsDNA antibodies present will bind to the immobilized DNA. A secondary antibody conjugated to an enzyme is then added, which binds to the patient's antibodies. Finally, a substrate is added that produces a color change, the intensity of which is proportional to the amount of anti-dsDNA antibodies in the sample.
Type I Interferon Gene Signature Analysis
Quantitative Polymerase Chain Reaction (qPCR) or Microarray: [21][22] RNA is extracted from whole blood or peripheral blood mononuclear cells. The expression levels of a predefined set of interferon-inducible genes are then quantified using qPCR or microarray analysis. An "IFN score" is often calculated based on the expression levels of these genes to stratify patients into "IFN-high" and "IFN-low" groups.
Conclusion and Future Directions
Cenerimod is a promising novel oral therapy for SLE with a well-defined mechanism of action and a substantial body of preclinical and clinical data supporting its development. The unique signaling properties of Cenerimod may offer a favorable safety profile. The ongoing Phase 3 OPUS program will be critical in definitively establishing the efficacy and safety of Cenerimod in a large population of patients with moderate to severe SLE. The results of these trials are eagerly awaited by the scientific and medical communities and have the potential to provide a much-needed new treatment option for patients living with this debilitating autoimmune disease.
References
- 1. researchgate.net [researchgate.net]
- 2. What is Cenerimod used for? [synapse.patsnap.com]
- 3. Preclinical to clinical translation of cenerimod, a novel S1P1 receptor modulator, in systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cenerimod, a novel selective S1P1 receptor modulator with unique signaling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Type I Interferons in Systemic Lupus Erythematosus: A Journey from Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. idorsia.com [idorsia.com]
- 8. Cenerimod, a Potent and Selective Sphingosine-1-Phosphate Receptor 1 Modulator, Controls Systemic Autoimmunity and Organ Pathology in Mouse Models of Systemic Lupus Erythematosus and Sjögren’s Syndrome - ACR Meeting Abstracts [acrabstracts.org]
- 9. Preclinical to clinical translation of cenerimod, a novel S1P1 receptor modulator, in systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Research Study to Evaluate the Effects of a New Oral Medicine Called Cenerimod in Adults With Systemic Lupus Erythematosus [ctv.veeva.com]
- 11. eaglebio.com [eaglebio.com]
- 12. Cenerimod, a sphingosine-1-phosphate receptor modulator, versus placebo in patients with moderate-to-severe systemic lupus erythematosus (CARE): an international, double-blind, randomised, placebo-controlled, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pishtazteb.com [pishtazteb.com]
- 14. intimakmur.co.id [intimakmur.co.id]
- 15. investor.viatris.com [investor.viatris.com]
- 16. Type I interferon gene signature test-low and -high patients with systemic lupus erythematosus have distinct gene expression signatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. euclinicaltrials.eu [euclinicaltrials.eu]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
- 20. abcam.com [abcam.com]
- 21. rmdopen.bmj.com [rmdopen.bmj.com]
- 22. ard.bmj.com [ard.bmj.com]
Preclinical Pharmacokinetics and Metabolism of Esonarimod: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esonarimod, also known as KE-298, is a novel antirheumatic drug. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile in preclinical models is crucial for its development and for predicting its pharmacokinetic behavior in humans. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and metabolism of Esonarimod, with a focus on studies conducted in rat models. The information is compiled from available scientific literature. It is important to note that detailed quantitative pharmacokinetic parameters and specific experimental protocols are often proprietary and not fully available in the public domain.
Summary of Pharmacokinetic and Metabolic Properties
Esonarimod is a prodrug that undergoes extensive metabolism to form its active and inactive metabolites. The preclinical data available, primarily from studies in rats, indicates rapid absorption and significant biotransformation.
Table 1: General Properties of Esonarimod and its Metabolites
| Compound | Type | Key Characteristics |
| Esonarimod (KE-298) | Prodrug | Rapidly and almost completely absorbed after oral administration in rats.[1] |
| Deacetyl-esonarimod (M-I) | Active Metabolite | The primary pharmacologically active form.[1] |
| S-methyl-KE-298 (M-2) | Metabolite | A major metabolite found in plasma, formed by the S-methylation of M-I.[2] |
Table 2: Summary of Preclinical ADME Properties of Esonarimod in Rats
| ADME Parameter | Observation | Reference |
| Absorption | Rapid and almost complete absorption following oral administration. | [1] |
| Distribution | High plasma protein binding (>97% in rats).[2] | [2] |
| Metabolism | Extensively metabolized. Esonarimod is a prodrug for the active metabolite, deacetyl-esonarimod (M-I). | [1] |
| Excretion | Primarily excreted in urine. Following a 5 mg/kg oral dose of [14C]esonarimod in rats, 89% of the dose was recovered in urine and 10% in bile within 24 hours. | [1] |
Note: Specific quantitative values for Cmax, Tmax, AUC, half-life, clearance, and volume of distribution for Esonarimod and its metabolites are not publicly available.
Metabolism of Esonarimod
Preclinical studies in rats have elucidated the primary metabolic pathway of Esonarimod. The parent drug is a prodrug designed for the delivery of the active thiol-containing metabolite.
The metabolic cascade begins with the deacetylation of Esonarimod to form the active metabolite, deacetyl-esonarimod (M-I). This is followed by S-methylation of the thiol group to yield S-methyl-KE-298 (M-2). Further metabolism occurs through S-oxidation and oxidative conversion of the aromatic methyl group.[1] An important finding is the low reactivity of the thiol moiety of the active metabolite M-I with macromolecules, which suggests a lower potential for the formation of protein adducts compared to other thiol-containing drugs.[1]
The pharmacokinetics of Esonarimod and its metabolites have been shown to be stereoselective. Studies in rats have demonstrated that the plasma concentrations of the parent drug and its metabolites differ between the (+)-(S) and (-)-(R) enantiomers, which is thought to be due to differences in plasma protein binding. Furthermore, unidirectional chiral inversion has been observed.
Experimental Protocols
Detailed, step-by-step experimental protocols for the preclinical studies of Esonarimod are not publicly available. However, based on the methodologies described in the published literature, a general experimental workflow can be outlined.
Animal Model and Dosing
-
Animal Model: Male Wistar or Sprague-Dawley rats are typically used for pharmacokinetic studies.
-
Dosing: For excretion and metabolism studies, a single oral dose of [14C]-labeled Esonarimod (e.g., 5 mg/kg) is administered.[1]
Sample Collection
-
Urine and Bile: For excretion studies, animals are housed in metabolic cages to allow for the separate collection of urine and feces over a specified period (e.g., 24 hours).[1] Bile is collected from bile-duct cannulated rats.
-
Blood/Plasma: For pharmacokinetic profiling, blood samples are collected at various time points post-dosing via methods such as tail vein or jugular vein cannulation. Plasma is then separated by centrifugation.
Sample Analysis
-
Radiolabeled Studies: The total radioactivity in urine, bile, and feces is determined by liquid scintillation counting to quantify the extent of excretion.
-
Metabolite Profiling:
-
Technique: Liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS) is the primary analytical technique for identifying and characterizing metabolites.[1]
-
Sample Preparation: Urine and bile samples are often centrifuged and directly injected or subjected to solid-phase extraction for cleanup and concentration prior to LC-MS/MS analysis.
-
LC-MS/MS Conditions: A reverse-phase C18 column is commonly used for separation. The mobile phase typically consists of a gradient of an aqueous buffer (e.g., 20 mM ammonium acetate) and an organic solvent (e.g., methanol).[1]
-
Signal Enhancement: To improve the detection of certain metabolites, a post-column infusion of a signal-enhancing modifier (e.g., 2-(2-methoxyethoxy)ethanol) may be employed.[1]
-
Mass Spectrometry: A tandem mass spectrometer is used to obtain full scan mass spectra and product ion spectra to elucidate the structures of the metabolites.
-
Conclusion
The available preclinical data indicate that Esonarimod is a prodrug that is efficiently absorbed and extensively metabolized in rats to its active metabolite, deacetyl-esonarimod, and other downstream metabolites. The primary route of excretion is via the urine. While the metabolic pathway has been well-characterized, a notable gap exists in the public domain regarding specific quantitative pharmacokinetic parameters and detailed experimental protocols. This information is likely held as proprietary by the developing pharmaceutical company. The provided information, however, offers a solid foundation for understanding the fundamental ADME properties of Esonarimod in preclinical species, which is essential for guiding further drug development efforts.
References
- 1. Identification of rat urinary and biliary metabolites of esonarimod, a novel antirheumatic drug, using liquid chromatography/electrospray ionization tandem mass spectrometry with postcolumn addition of 2-(2-methoxyethoxy)ethanol, a signal-enhancing modifier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
Structure-Activity Relationship of Esonarimod, (R)- and its Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Esonarimod is a novel immunomodulatory agent that has been investigated for its antirheumatic properties. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of Esonarimod, its enantiomers, and its analogs. While extensive quantitative SAR data for a broad series of Esonarimod analogs are not publicly available, this document synthesizes the existing knowledge, including key qualitative findings, and draws parallels with structurally related compounds to elucidate the molecular features governing its biological activity. The proposed mechanism of action, involving the activation of Toll-like receptors 7 and 8 (TLR7 and TLR8), is discussed in detail, along with the relevant signaling pathways. Furthermore, this guide provides detailed experimental protocols for key assays used to characterize the activity of Esonarimod and similar immunomodulatory compounds.
Introduction to Esonarimod
Esonarimod, (±)-2-(acetylthiomethyl)-4-(4-methylphenyl)-4-oxobutanoic acid, is a small molecule that has demonstrated potential as an antirheumatic drug. Its primary active metabolites are the enantiomers of (+/-)-deacetylesonarimod. A crucial aspect of its SAR is the observation that there is no significant difference in the antirheumatic activities of the (R)- and (S)-enantiomers of its deacetylated metabolite, suggesting a lack of strict stereospecificity for its biological target.[1][2]
Structure-Activity Relationship (SAR)
A comprehensive quantitative SAR study on a wide range of Esonarimod analogs is not currently available in the public domain. However, valuable insights can be drawn from the existing data on its metabolites and by comparing its structure to other known immunomodulators, particularly those that act on Toll-like receptors.
Core Structure and Key Functional Groups
The core structure of Esonarimod consists of a butanoic acid backbone with three key substituents:
-
An acetylthiomethyl group at the 2-position. This group is metabolically labile and is cleaved in vivo to yield the active deacetylated metabolite.
-
A 4-methylphenyl group attached to a ketone at the 4-position. This lipophilic aromatic ring is likely involved in binding to the target protein.
-
A carboxylic acid group . This polar group can participate in hydrogen bonding and salt bridge formation, contributing to the molecule's pharmacokinetic and pharmacodynamic properties.
Stereochemistry
As previously mentioned, a pivotal piece of SAR information is the lack of significant difference in the antirheumatic activity between the (R)- and (S)-enantiomers of deacetylesonarimod.[1][2] This suggests that the chiral center at the 2-position of the butanoic acid chain may not be critically involved in a specific, directional interaction with the binding site of the target protein. It is possible that the substituent at this position resides in a relatively open or flexible region of the binding pocket.
SAR of Structurally Related TLR7/8 Agonists
Given the likely mechanism of action of Esonarimod as a TLR7/8 agonist, examining the SAR of other compounds targeting these receptors can provide valuable insights. The following tables summarize quantitative data for representative TLR7 and TLR8 agonists.
Table 1: In Vitro Activity of Representative TLR7 Agonists
| Compound | Target | Assay | EC50 (nM) | Reference |
| R848 (Resiquimod) | Human TLR7 | HEK-Blue™ hTLR7 Cells | 1,000 - 5,000 | InvivoGen |
| Imiquimod | Human TLR7 | HEK-Blue™ hTLR7 Cells | 5,000 - 10,000 | InvivoGen |
| Gardiquimod | Human TLR7 | HEK-Blue™ hTLR7 Cells | 100 - 1,000 | InvivoGen |
Table 2: In Vitro Activity of Representative TLR8 Agonists
| Compound | Target | Assay | EC50 (nM) | Reference |
| R848 (Resiquimod) | Human TLR8 | HEK-Blue™ hTLR8 Cells | 100 - 1,000 | InvivoGen |
| Motolimod (VTX-2337) | Human TLR8 | HEK-Blue™ hTLR8 Cells | 10 - 100 | InvivoGen |
| CL075 | Human TLR8 | HEK-Blue™ hTLR8 Cells | 1,000 - 5,000 | InvivoGen |
Note: The data in these tables are for illustrative purposes to demonstrate the range of activities for known TLR7/8 agonists and are not direct data for Esonarimod or its analogs.
From these and other studies on TLR7/8 agonists, several general SAR principles can be inferred that may be applicable to Esonarimod:
-
Heterocyclic Core: Many potent TLR7/8 agonists possess a heterocyclic core structure, such as an imidazoquinoline or adenine analog, which mimics the natural ligands (single-stranded RNA). While Esonarimod does not have a classic heterocyclic core, its overall shape and distribution of functional groups may allow it to occupy the same binding site.
-
Substituents on the Core: Modifications to the core structure can significantly impact potency and selectivity for TLR7 versus TLR8.
-
Linker and Side Chains: The nature and length of linkers and side chains attached to the core are critical for optimizing activity and pharmacokinetic properties.
Proposed Mechanism of Action and Signaling Pathways
The immunomodulatory and antirheumatic effects of Esonarimod are likely mediated through the activation of Toll-like receptors 7 and 8. TLRs are pattern recognition receptors that play a crucial role in the innate immune system. TLR7 and TLR8 are located in the endosomes of immune cells, such as dendritic cells, macrophages, and B cells, and recognize single-stranded RNA viruses. Their activation leads to the production of pro-inflammatory cytokines and type I interferons, which in turn modulate the adaptive immune response.
Proposed TLR7 Signaling Pathway for Esonarimod
Proposed TLR8 Signaling Pathway for Esonarimod
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of Esonarimod and its analogs.
In Vivo Model: Adjuvant-Induced Arthritis in Rats
This model is widely used to evaluate the efficacy of anti-arthritic compounds.[3][4][5]
Objective: To assess the ability of a test compound to prevent or treat the clinical signs of arthritis in a rat model.
Materials:
-
Male Lewis rats (or other susceptible strain), 6-8 weeks old
-
Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis or Mycobacterium butyricum (e.g., 10 mg/mL in mineral oil)
-
Test compound (Esonarimod or analog) and vehicle control
-
Calipers for measuring paw volume
-
Scoring system for clinical signs of arthritis
Procedure:
-
Induction of Arthritis: On day 0, rats are anesthetized and injected intradermally at the base of the tail or in a hind paw with 100 µL of CFA.
-
Dosing: The test compound or vehicle is administered daily (e.g., by oral gavage) starting from day 0 (prophylactic protocol) or from the onset of clinical signs (e.g., day 10, therapeutic protocol).
-
Clinical Assessment:
-
Paw Volume: The volume of both hind paws is measured using a plethysmometer or calipers at regular intervals (e.g., every 2-3 days) starting from day 0. The change in paw volume is calculated.
-
Arthritis Score: Rats are observed for signs of arthritis in all four paws, and a clinical score is assigned based on the severity of erythema, swelling, and joint deformity. A common scoring system is:
-
0 = No signs of arthritis
-
1 = Erythema and mild swelling of the digits
-
2 = Swelling of the entire paw
-
3 = Severe swelling and joint deformity
-
4 = Ankylosis and inability to use the limb The maximum score per rat is 16.
-
-
-
Data Analysis: The mean arthritis score and mean change in paw volume are calculated for each treatment group and compared to the vehicle control group using appropriate statistical methods (e.g., ANOVA).
In Vitro Assay: TLR7/8 Reporter Gene Assay in HEK293 Cells
This assay is used to determine the potency and selectivity of compounds for TLR7 and TLR8.
Objective: To measure the activation of NF-κB in response to a test compound in cells expressing human TLR7 or TLR8.
Materials:
-
HEK293 cells stably transfected with human TLR7 and a secreted alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB promoter (HEK-Blue™ hTLR7).
-
HEK293 cells stably transfected with human TLR8 and a SEAP reporter gene under the control of an NF-κB promoter (HEK-Blue™ hTLR8).
-
Test compound (Esonarimod or analog) and vehicle control (e.g., DMSO).
-
Positive controls (e.g., R848 for both TLR7 and TLR8).
-
Cell culture medium and supplements.
-
SEAP detection reagent (e.g., QUANTI-Blue™).
-
96-well plates.
-
Spectrophotometer.
Procedure:
-
Cell Plating: Plate the HEK-Blue™ hTLR7 and HEK-Blue™ hTLR8 cells in separate 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound, vehicle control, and positive control. Add the dilutions to the respective wells.
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a CO2 incubator.
-
SEAP Detection:
-
Collect a small aliquot of the cell culture supernatant from each well.
-
Add the supernatant to a new 96-well plate containing the SEAP detection reagent.
-
Incubate at 37°C for 1-3 hours.
-
-
Data Acquisition: Measure the absorbance at 620-650 nm using a spectrophotometer.
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the absorbance versus the log of the compound concentration.
-
Calculate the EC50 value (the concentration of the compound that elicits a half-maximal response) using a non-linear regression analysis (e.g., four-parameter logistic curve).
-
In Vitro Assay: Cytokine Induction in Human PBMCs
This assay measures the ability of a compound to induce the production of key cytokines from primary human immune cells.
Objective: To quantify the levels of cytokines (e.g., IFN-α, TNF-α, IL-6, IL-12) produced by human peripheral blood mononuclear cells (PBMCs) in response to a test compound.
Materials:
-
Human PBMCs isolated from healthy donor blood.
-
Test compound (Esonarimod or analog) and vehicle control.
-
Positive control (e.g., R848).
-
RPMI-1640 medium supplemented with fetal bovine serum and antibiotics.
-
96-well plates.
-
ELISA kits for the cytokines of interest.
Procedure:
-
PBMC Plating: Plate the PBMCs in a 96-well plate at a density of approximately 1 x 10^6 cells/mL.
-
Compound Treatment: Add serial dilutions of the test compound, vehicle control, and positive control to the wells.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the culture supernatant.
-
Cytokine Quantification:
-
Perform ELISAs for the desired cytokines (e.g., IFN-α, TNF-α, IL-6, IL-12) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve for each cytokine.
-
Calculate the concentration of each cytokine in the supernatants.
-
Plot the cytokine concentration versus the log of the compound concentration to determine the dose-response relationship.
-
Conclusion
Esonarimod is an intriguing immunomodulatory molecule with demonstrated antirheumatic activity. While a detailed quantitative structure-activity relationship for a broad series of its analogs remains to be fully elucidated in the public domain, the available data on its active metabolites, particularly the lack of stereospecificity, provides a valuable starting point for further investigation. The proposed mechanism of action through TLR7 and TLR8 agonism aligns with the known biology of similar immunomodulatory compounds and provides a strong rationale for its observed effects. The experimental protocols detailed in this guide offer a robust framework for the continued exploration of Esonarimod and the design of novel analogs with improved therapeutic profiles. Future research focused on generating comprehensive quantitative SAR data and definitively confirming the molecular target(s) of Esonarimod will be crucial for advancing its development and realizing its full therapeutic potential.
References
- 1. Synthesis and antirheumatic activity of the metabolites of esonarimod - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chondrex.com [chondrex.com]
- 4. Adjuvant-Induced Arthritis Model [chondrex.com]
- 5. Models of inflammation: adjuvant-induced arthritis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Esonarimod (R-): A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Esonarimod is a compound with potential therapeutic applications in immune-mediated diseases. This document provides a comprehensive technical overview of the methodologies and data integral to the identification and validation of its molecular targets. While publicly available information directly on Esonarimod's target validation is limited, this guide outlines the typical experimental workflows and data presentation formats used in such drug discovery programs. The primary reported targets of Esonarimod are Interleukin-1 alpha (IL-1α) and the p40 subunit of Interleukin-12 (IL-12p40).[1] This guide will also use the well-characterized IRAK4 inhibitor, PF-06650833 (Zimlovisertib), as a proxy to illustrate the in-depth experimental detail required for target validation in the relevant signaling pathways.
Primary Target Identification
Initial screening and profiling studies have identified Esonarimod as an inhibitor of IL-1α and IL-12p40.[1] These cytokines are pivotal mediators of inflammation and immune responses, making them attractive targets for therapeutic intervention in a range of autoimmune and inflammatory disorders.
-
Interleukin-1 alpha (IL-1α): A member of the IL-1 family of cytokines, IL-1α is a key initiator of inflammatory responses. It signals through the IL-1 receptor (IL-1R), leading to the activation of downstream signaling cascades, including the NF-κB and MAPK pathways.
-
Interleukin-12 subunit beta (IL-12p40): This protein is a subunit of both IL-12 and IL-23, two cytokines with critical roles in the differentiation and activation of T-helper 1 (Th1) and T-helper 17 (Th17) cells, respectively. These T-cell subsets are implicated in the pathophysiology of numerous autoimmune diseases.
Downstream Signaling and Key Validation Targets: The Role of IRAK4
The signaling pathways initiated by IL-1R and many Toll-like receptors (TLRs) converge on a critical downstream kinase, Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[2][3] Given that Esonarimod is reported to inhibit IL-1α, a key upstream activator of this pathway, the validation of its effects on downstream signaling components like IRAK4 is a logical and crucial step in characterizing its mechanism of action. IRAK4 is a serine/threonine kinase that acts as a central node in the Myddosome signaling complex, which is essential for the activation of NF-κB and the production of pro-inflammatory cytokines.[4][5][6]
Due to the limited public data on Esonarimod's specific validation studies, we will use the extensively studied IRAK4 inhibitor PF-06650833 (Zimlovisertib) to exemplify the rigorous process of target validation.
Quantitative Data for Target Engagement and Potency
The following tables summarize the types of quantitative data generated in target validation studies, using PF-06650833 as an example.
| Parameter | Value | Assay Type | Reference |
| IRAK4 IC50 | 0.2 nM | Cell-based assay | [7] |
| IRAK4 IC50 | 2.4 nM | PBMC assay | [7][8] |
| IRAK4 IC50 | 2 nM | Biochemical assay | |
| TNF-α Inhibition IC50 (Human Whole Blood) | 8.8 nM | Cellular assay | [8] |
Table 1: Potency of the IRAK4 Inhibitor PF-06650833
| Kinase | % Inhibition at 200 nM | Selectivity vs. IRAK4 | Reference |
| IRAK4 | ~100% | - | [7] |
| IRAK1 | Not specified, but ~7,000-fold less selective than for IRAK4 | ~7,000x | [8] |
| Other Kinases (panel of 278) | Minimal inhibition observed for most kinases | High | [7] |
Table 2: Kinase Selectivity Profile of PF-06650833
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key experiments in the target validation of a kinase inhibitor like an IRAK4 inhibitor.
IRAK4 Kinase Inhibition Assay (Biochemical)
Objective: To determine the direct inhibitory activity of a compound on the enzymatic activity of IRAK4.
Methodology:
-
Reagents: Recombinant human IRAK4 enzyme, ATP, kinase buffer, substrate peptide (e.g., a peptide with a phosphorylation site recognized by IRAK4), and the test compound (Esonarimod or a proxy).
-
Procedure:
-
The test compound is serially diluted to a range of concentrations.
-
Recombinant IRAK4 enzyme is incubated with the test compound in the kinase buffer for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for binding.
-
The kinase reaction is initiated by the addition of a mixture of ATP and the substrate peptide.
-
The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at 30°C.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (32P-ATP), fluorescence-based assays, or mass spectrometry.
-
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control (DMSO vehicle). The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Cellular Assay for TLR/IL-1R Signaling Inhibition
Objective: To assess the ability of a compound to inhibit the TLR/IL-1R signaling pathway in a cellular context.
Methodology:
-
Cell Line: Human monocytic cell lines (e.g., THP-1) or peripheral blood mononuclear cells (PBMCs).
-
Procedure:
-
Cells are plated in a multi-well format and pre-incubated with various concentrations of the test compound for 1-2 hours.
-
The signaling pathway is stimulated with a specific TLR agonist (e.g., R848 for TLR7/8) or IL-1β.[8]
-
The cells are incubated for a further period (e.g., 6-24 hours) to allow for the production and secretion of downstream cytokines.
-
The cell culture supernatant is collected, and the concentration of a key pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-6 (IL-6), is measured using an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis: The IC50 value for the inhibition of cytokine release is calculated by plotting the percentage of inhibition against the compound concentration.
Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)
Objective: To confirm the direct binding of a compound to its target protein within intact cells.
Methodology:
-
Principle: The binding of a ligand (the drug) to its target protein stabilizes the protein, leading to an increase in its melting temperature.
-
Procedure:
-
Intact cells are treated with the test compound or a vehicle control.
-
The cells are heated to a range of temperatures, creating a temperature gradient.
-
The cells are lysed, and the soluble fraction of the target protein at each temperature is separated from the aggregated, denatured protein by centrifugation.
-
The amount of soluble target protein (e.g., IRAK4) at each temperature is quantified by Western blotting or other protein detection methods.
-
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein against the temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Visualizations: Signaling Pathways and Experimental Workflows
TLR/IL-1R Signaling Pathway and the Role of IRAK4
Caption: Simplified TLR/IL-1R signaling cascade highlighting the central role of IRAK4.
Workflow for Cellular Target Validation
References
- 1. Esonarimod - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. New Treatment Option for Inflammatory Diseases - IRAK4 inhibitors [synapse.patsnap.com]
- 3. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of Nicotinamides as Potent and Selective IRAK4 Inhibitors with Efficacy in a Murine Model of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IRAK4 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. kymeratx.com [kymeratx.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
Early-Stage Research on Cenerimod for Autoimmune Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Autoimmune diseases, characterized by the immune system erroneously attacking the body's own tissues, represent a significant area of unmet medical need. Cenerimod is a novel, orally active, selective sphingosine-1-phosphate receptor 1 (S1P1) modulator under investigation for the treatment of systemic lupus erythematosus (SLE) and other autoimmune disorders.[1][2] By selectively targeting the S1P1 receptor, cenerimod prevents the egress of lymphocytes from lymph nodes, thereby reducing the circulation of auto-reactive immune cells and mitigating inflammation in target organs.[1][3] This technical guide provides an in-depth overview of the early-stage research on cenerimod, summarizing its mechanism of action, preclinical efficacy in relevant animal models, and available clinical data. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers and drug development professionals in the field of immunology and autoimmune diseases.
Introduction to Cenerimod and its Target
Cenerimod is a small molecule immunomodulator that selectively targets the S1P1 receptor, a G protein-coupled receptor crucial for lymphocyte trafficking.[1][3] The sphingosine-1-phosphate (S1P) gradient between the blood and lymphoid tissues governs the movement of lymphocytes.[4] By acting as a functional antagonist of the S1P1 receptor, cenerimod induces its internalization, rendering lymphocytes unresponsive to the S1P gradient and effectively trapping them within the lymph nodes.[3][5] This targeted sequestration of lymphocytes, including autoreactive T and B cells, forms the basis of cenerimod's therapeutic potential in autoimmune diseases like SLE and Sjögren's syndrome.[1][6]
Mechanism of Action: S1P1 Receptor Signaling Pathway
Cenerimod's primary mechanism of action is the modulation of the S1P1 receptor signaling pathway. Upon binding of its natural ligand, S1P, or a modulator like cenerimod, the S1P1 receptor activates intracellular signaling cascades through heterotrimeric G proteins, primarily of the Gi/o family.[7][8] This activation leads to downstream effects that regulate cell migration, survival, and proliferation. Cenerimod's sustained activation and subsequent internalization of the S1P1 receptor disrupts the normal trafficking of lymphocytes from secondary lymphoid organs.[4][9]
Preclinical Research and Efficacy
The preclinical efficacy of cenerimod has been evaluated in various animal models of autoimmune diseases, most notably the MRL/lpr mouse model for systemic lupus erythematosus and a viral sialadenitis model for Sjögren's syndrome.[6][10]
MRL/lpr Mouse Model of Systemic Lupus Erythematosus
The MRL/lpr mouse model spontaneously develops a systemic autoimmune disease that shares many features with human SLE, including lymphadenopathy, splenomegaly, autoantibody production, and glomerulonephritis.[11][12]
The following table summarizes key quantitative findings from preclinical studies of cenerimod in the MRL/lpr mouse model.
| Parameter | Vehicle Control Group | Cenerimod-Treated Group | Reference |
| Survival at 10 weeks | <80% | 100% | [6] |
| Urine Albumin Concentration | Significantly elevated | Significantly reduced | [6] |
| Kidney Histopathologic Score | High | Significantly reduced | [6] |
| Brain Histopathologic Score | High | Significantly reduced | [6] |
| Circulating Lymphocytes | Normal for model | Significantly reduced | [5] |
| Kidney Immune Infiltrates | Present | Significantly reduced | [5] |
| Brain Immune Infiltrates | Present | Significantly reduced | [5] |
| Plasma anti-dsDNA Antibodies | Significantly elevated | Significantly reduced | [6] |
| Systemic BAFF Levels | Significantly elevated | Significantly reduced | [6] |
| Systemic IFN-α Levels | Significantly elevated | Significantly reduced | [6] |
Viral Sialadenitis Mouse Model of Sjögren's Syndrome
To investigate the efficacy of cenerimod in another autoimmune condition, a viral sialadenitis model in C57BL/6 mice was utilized to mimic features of Sjögren's syndrome, including salivary gland inflammation and the formation of ectopic lymphoid structures.[2][10]
Salivary gland inflammation is induced in C57BL/6 mice through cannulation with a replication-deficient adenovirus.[6] The mice are then therapeutically treated with either cenerimod or a vehicle control.[16] The study typically concludes after a set period, for instance, 15 days post-cannulation.[6] At the end of the study, salivary glands are collected for analysis of immune cell infiltrates, histopathology (including focus score and lymphoid structure size), and local inflammatory markers.[2][17] Saliva production is also measured to assess organ function.[17]
The following table presents a summary of the quantitative outcomes from the viral sialadenitis mouse model studies with cenerimod.
| Parameter | Vehicle Control Group | Cenerimod-Treated Group | Reference |
| Salivary Gland Lymphocyte Infiltration | High | Significantly reduced | [6] |
| Focus Score | High | Decreased | [6] |
| Lymphoid Structure Size | Large | Decreased | [6] |
| T/B-cell Follicular Organization | Organized | Disaggregated | [6] |
| Saliva Production | Impaired | Preserved/Improved | [6][17] |
| Genes associated with TLS formation | Upregulated | Abrogated expression | [6] |
Clinical Research: Phase 2b CARE Study in SLE
A Phase 2b, multicenter, randomized, double-blind, placebo-controlled study (CARE) was conducted to evaluate the efficacy and safety of cenerimod in adult patients with moderate to severe SLE.[18][19]
Study Design
Quantitative Clinical Data
The following table summarizes the key efficacy results from the CARE study, particularly for the most effective dose.
| Endpoint (at 6 months) | Placebo | Cenerimod 4 mg | p-value | Reference |
| LS Mean Change in mSLEDAI-2K | -2.85 | -4.04 | 0.029 | [18] |
| Difference vs Placebo in mSLEDAI-2K | - | -1.19 | 0.029 | [18] |
| SRI-4 Response Rate (IFN-1 high subgroup) | Baseline | +24% vs Placebo | Not reported | [21][22] |
| Reduction in mSLEDAI-2K (IFN-1 high subgroup) | Baseline | -2.78 vs Placebo | Not reported | [21][22] |
| Treatment-Emergent Lymphopenia | 0% | 14% | Not applicable | [18] |
The study showed that the 4 mg dose of cenerimod resulted in a statistically significant improvement in disease activity compared to placebo.[18] The effect was more pronounced in patients with a high baseline type 1 interferon gene signature.[21][22] Cenerimod was generally well-tolerated, with an adverse event profile consistent with its mechanism of action.[20][22]
Conclusion and Future Directions
Early-stage research on cenerimod has demonstrated a promising profile as a selective S1P1 receptor modulator for the treatment of autoimmune diseases. Its targeted mechanism of action, which leads to the sequestration of lymphocytes, has been validated in preclinical models of SLE and Sjögren's syndrome, showing significant improvements in disease parameters and organ pathology.[5][6] The positive results from the Phase 2b CARE study in SLE patients, particularly the efficacy of the 4 mg dose, have supported the progression of cenerimod into Phase 3 clinical trials.[21][22] Further research will continue to elucidate the long-term safety and efficacy of cenerimod and its potential application in a broader range of autoimmune conditions. The data presented in this guide underscore the potential of S1P1 receptor modulation as a valuable therapeutic strategy for autoimmune diseases.
References
- 1. What is Cenerimod used for? [synapse.patsnap.com]
- 2. Cenerimod, a selective S1P1 receptor modulator, improves organ-specific disease outcomes in animal models of Sjögren's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cenerimod, a novel selective S1P1 receptor modulator with unique signaling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingosine 1-phosphate: lipid signaling in pathology and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical to clinical translation of cenerimod, a novel S1P1 receptor modulator, in systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cenerimod, a Potent and Selective Sphingosine-1-Phosphate Receptor 1 Modulator, Controls Systemic Autoimmunity and Organ Pathology in Mouse Models of Systemic Lupus Erythematosus and Sjögren’s Syndrome - ACR Meeting Abstracts [acrabstracts.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cenerimod, a selective S1P1 receptor modulator, improves organ-specific disease outcomes in animal models of Sjögren’s syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rmdopen.bmj.com [rmdopen.bmj.com]
- 12. Hooke - Contract Research - Systemic Lupus Erythematosus (SLE) in MRL/lpr Mice [hookelabs.com]
- 13. Suppression of lupus nephritis and skin lesions in MRL/lpr mice by administration of the topoisomerase I inhibitor irinotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Treatment of MRL/lpr mice, a genetic autoimmune model, with the Ras inhibitor, farnesylthiosalicylate (FTS) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cenerimod, a selective S1P1 receptor modulator, improves organ-specific disease outcomes in animal models of Sjögren’s syndrome | springermedizin.de [springermedizin.de]
- 17. sjogrenssyndromenews.com [sjogrenssyndromenews.com]
- 18. Cenerimod, a sphingosine-1-phosphate receptor modulator, versus placebo in patients with moderate-to-severe systemic lupus erythematosus (CARE): an international, double-blind, randomised, placebo-controlled, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Efficacy and Safety of Cenerimod in Patients with Moderate to Severe Systemic Lupus Erythematosus (SLE): A Multicenter, Randomized, Parallel-Group, Double-Blind, Placebo-Controlled, Dose-Finding Phase 2b Trial - ACR Meeting Abstracts [acrabstracts.org]
- 20. People Living with Systemic Lupus Erythematosus Demonstrate Clinically Meaningful Improvement with Cenerimod | Lupus Foundation of America [lupus.org]
- 21. Cenerimod Shows Promise in Treating Systemic Lupus Erythematosus: Phase 2b CARE Study Results [trial.medpath.com]
- 22. newsroom.viatris.com [newsroom.viatris.com]
Physicochemical properties of Esonarimod, (R)- for formulation development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esonarimod, (R)- is an active pharmaceutical ingredient (API) identified as an antirheumatic agent.[1] Understanding its fundamental physicochemical properties is a critical prerequisite for the successful development of stable, bioavailable, and effective drug formulations. This technical guide provides a comprehensive overview of the known physicochemical characteristics of Esonarimod, (R)-, detailed methodologies for its experimental characterization, and an exploration of its mechanism of action. While specific experimental data for some properties of Esonarimod are not publicly available, this document outlines the standard protocols essential for their determination in a laboratory setting.
Physicochemical Properties of Esonarimod, (R)-
A thorough understanding of the physicochemical properties of an API is foundational to all formulation activities, influencing everything from excipient selection to the final dosage form design.[2][3]
Table 1: Chemical Identifiers and Computed Properties of Esonarimod, (R)-
| Property | Value | Source |
| IUPAC Name | (2R)-2-(acetylsulfanylmethyl)-4-(4-methylphenyl)-4-oxobutanoic acid | [4] |
| Synonyms | (R)-KE-298, UNII-1B24Z486A9 | [4] |
| CAS Number | 176107-74-7 | [4] |
| Molecular Formula | C₁₄H₁₆O₄S | [4] |
| Molecular Weight | 280.34 g/mol | [1][4] |
| XLogP3-AA (Computed) | 1.9 | [4] |
Experimental Protocols for Physicochemical Characterization
The following sections detail standard experimental methodologies for determining the key physicochemical parameters of an API like Esonarimod, (R)-.
Solubility Determination
Solubility is a critical factor influencing a drug's dissolution rate and bioavailability.[5] The Shake-Flask method is a widely accepted technique for determining thermodynamic solubility.[5][6]
Protocol: Shake-Flask Method for Aqueous Solubility
-
Preparation: An excess amount of Esonarimod, (R)- is added to a sealed vial containing a known volume of an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).[6][7]
-
Equilibration: The vial is agitated in a thermostated shaker at a specific temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[6]
-
Phase Separation: After equilibration, the suspension is allowed to stand, followed by centrifugation or filtration (using a sub-micron filter) to separate the saturated supernatant from the excess solid.[5][6]
-
Quantification: The concentration of Esonarimod, (R)- in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[5][6] A calibration curve with known concentrations of the compound is used for accurate quantification.[7]
-
Replicates: The experiment should be performed in triplicate to ensure the reliability of the results.[6]
Melting Point Determination
The melting point is a key indicator of a compound's purity and is crucial for many manufacturing processes, including heat-sensitive formulation techniques.[8] The capillary method is a standard procedure for this determination.[9]
Protocol: Capillary Method for Melting Point
-
Sample Preparation: A small amount of finely powdered, dry Esonarimod, (R)- is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[10][11] The tube is tapped gently to ensure the sample is compact.[10]
-
Apparatus Setup: The packed capillary tube is placed in a melting point apparatus.[9]
-
Heating: The sample is heated at a controlled, slow rate (e.g., 1-2°C per minute) when the temperature is approximately 15°C below the expected melting point.[10]
-
Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded. This range is the melting point of the substance.[8]
-
Purity Assessment: A sharp melting point range (typically 0.5-1°C) is indicative of a pure compound, whereas a broad melting range suggests the presence of impurities.[8]
pKa Determination
The acid dissociation constant (pKa) is essential for predicting the ionization state of a drug at different physiological pH values, which in turn affects its solubility, absorption, and distribution.[12] Potentiometric titration is a precise method for pKa determination.[13][14]
Protocol: Potentiometric Titration for pKa
-
Solution Preparation: A known concentration of Esonarimod, (R)- is dissolved in a suitable solvent system (e.g., water or a co-solvent for poorly soluble compounds). A constant ionic strength is maintained using a background electrolyte like KCl.[13] The solution is purged with nitrogen to remove dissolved carbon dioxide.[12]
-
Titration Setup: A calibrated pH electrode is immersed in the sample solution, which is continuously stirred.[12][13]
-
Titration: The solution is titrated with a standardized solution of a strong acid or base (e.g., 0.1 M NaOH for an acidic compound) added in small, precise increments.[12][13]
-
Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.[13]
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve.[12] The experiment should be repeated multiple times to ensure accuracy.[13]
Lipophilicity (logP) Determination
The partition coefficient (logP) is a measure of a drug's lipophilicity and is a key determinant of its ability to cross biological membranes. The shake-flask method is the gold standard for experimental logP determination.
Protocol: Shake-Flask Method for logP (Octanol-Water)
-
Phase Preparation: n-Octanol and water (or a suitable buffer, e.g., pH 7.4) are mutually saturated by shaking them together for 24 hours, followed by separation.
-
Partitioning: A known amount of Esonarimod, (R)- is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel or vial.[14]
-
Equilibration: The mixture is agitated for a sufficient time to allow for the partitioning of the compound between the two phases to reach equilibrium.
-
Phase Separation: The mixture is allowed to stand until the two phases are clearly separated. Centrifugation can be used to facilitate this process.
-
Quantification: The concentration of Esonarimod, (R)- in each phase is determined using a suitable analytical technique like HPLC or UV-Vis spectroscopy.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Mechanism of Action
Esonarimod has been identified as an inhibitor of Interleukin-12 subunit beta (IL-12p40) and Interleukin-1 alpha (IL-1α). These cytokines are key mediators in inflammatory and immune responses.
-
IL-12: This cytokine is crucial for the differentiation of naive T cells into Th1 cells, which are involved in cell-mediated immunity. It signals through the JAK-STAT pathway, primarily activating STAT4, leading to the production of interferon-gamma (IFN-γ).[4][10] By inhibiting the p40 subunit, which is common to both IL-12 and IL-23, Esonarimod can modulate these inflammatory pathways.[8]
-
IL-1α: A potent pro-inflammatory cytokine, IL-1α signals through the IL-1 receptor type I (IL-1RI).[13] This leads to the recruitment of adaptor proteins like MyD88 and subsequent activation of downstream signaling cascades, including the NF-κB and MAPK pathways.[5] These pathways regulate the expression of numerous inflammatory genes. Inhibition of IL-1α can therefore dampen the inflammatory response.
Mandatory Visualizations
Signaling Pathways
Caption: IL-12 Signaling Pathway Inhibition by Esonarimod.
Caption: IL-1α Signaling Pathway Inhibition by Esonarimod.
Experimental Workflows
Caption: Workflow for Solubility Determination by Shake-Flask Method.
Caption: Workflow for pKa Determination by Potentiometric Titration.
Conclusion
The physicochemical properties detailed in this guide are fundamental to the successful formulation development of Esonarimod, (R)-. Parameters such as solubility, melting point, pKa, and lipophilicity directly impact the drug's stability, manufacturability, and in vivo performance.[2] While computed data provides initial estimates, the experimental protocols outlined herein are essential for obtaining the precise data required for rational formulation design. Furthermore, a clear understanding of Esonarimod's mechanism of action as an inhibitor of IL-12 and IL-1α signaling provides a basis for its therapeutic application and may guide the development of targeted delivery systems. This integrated physicochemical and mechanistic approach is indispensable for advancing Esonarimod, (R)- from a promising API to a clinically effective therapeutic agent.
References
- 1. ascendiacdmo.com [ascendiacdmo.com]
- 2. commerce.bio-rad.com [commerce.bio-rad.com]
- 3. researchgate.net [researchgate.net]
- 4. Interleukin 1α and the inflammatory process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sinobiological.com [sinobiological.com]
- 6. sinobiological.com [sinobiological.com]
- 7. Interleukin-12: an update on its immunological activities, signaling and regulation of gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunology of IL-12: An update on functional activities and implications for disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formulation and drug product development | Enzene Biosciences [enzene.com]
- 10. IL-1α Processing, Signaling and Its Role in Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FORMULATION DEVELOPMENT - Amorphous Dispersion Formulation Development: Phase-Appropriate Integrated Approaches to Optimizing Performance, Manufacturability, Stability & Dosage Form [drug-dev.com]
- 12. Interleukin-1 (IL-1) pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 14. High concentration formulation developability approaches and considerations - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Esonarimod, (R)- in a Collagen-Induced Arthritis Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for the utilization of Esonarimod, (R)-, a sphingosine-1-phosphate receptor 1 (S1P1) modulator, in a preclinical collagen-induced arthritis (CIA) mouse model. While specific data for Esonarimod in this model is not yet widely published, this document extrapolates from established methodologies for other S1P1 modulators to offer a robust framework for investigation. The provided protocols cover the induction of CIA, a proposed therapeutic administration regimen for an S1P1 modulator, and key outcome measures for assessing efficacy. This guide is intended to facilitate the exploration of Esonarimod's therapeutic potential in the context of rheumatoid arthritis research.
Introduction: Mechanism of Action of S1P1 Receptor Modulators in Rheumatoid Arthritis
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and progressive joint destruction. A key pathological feature is the infiltration of pathogenic lymphocytes into the synovial tissue. Sphingosine-1-phosphate (S1P) is a signaling lipid that plays a crucial role in lymphocyte trafficking.[1][2] The egress of lymphocytes from secondary lymphoid organs is dependent on an S1P gradient, which is sensed by the S1P1 receptor expressed on the lymphocyte surface.[3][4]
Esonarimod, as an S1P1 receptor modulator, is designed to bind to the S1P1 receptor on lymphocytes. This binding leads to the internalization and degradation of the receptor, rendering the lymphocytes unresponsive to the S1P gradient.[3][5][6] Consequently, lymphocytes are sequestered within the lymph nodes, and their circulation in the peripheral blood is reduced.[3][4] This mechanism is hypothesized to decrease the infiltration of inflammatory lymphocytes into the joints, thereby ameliorating the signs and symptoms of arthritis.[1][7] Preclinical studies with other S1P1 modulators have demonstrated their efficacy in animal models of arthritis.[4][7][8]
Signaling Pathway of S1P1 Receptor Modulation
The following diagram illustrates the mechanism by which S1P1 receptor modulators inhibit lymphocyte egress from lymph nodes.
Experimental Protocols
Collagen-Induced Arthritis (CIA) Mouse Model Protocol
This protocol describes the induction of arthritis in DBA/1J mice, a commonly used strain for this model.
Materials:
-
Male DBA/1J mice (8-10 weeks old)
-
Bovine type II collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)
-
Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
Syringes and needles (26-gauge)
Procedure:
-
Preparation of Emulsion (Day 0):
-
Prepare a 1:1 emulsion of CII solution and CFA by drawing equal volumes into two separate glass syringes connected by a Luer lock.
-
Force the mixture back and forth between the syringes until a thick, white emulsion is formed. A stable emulsion will not disperse when a drop is placed in water.
-
-
Primary Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the CII/CFA emulsion intradermally at the base of the tail. This delivers 100 µg of type II collagen.
-
-
Booster Immunization (Day 21):
-
Prepare a 1:1 emulsion of CII solution and IFA.
-
Inject 100 µL of the CII/IFA emulsion intradermally at a site near the primary injection.
-
-
Monitoring:
-
Begin monitoring the mice for signs of arthritis around day 21.
-
Clinically score the mice 3-5 times per week.
-
Proposed Protocol for Esonarimod Administration
This proposed protocol is based on studies with similar S1P1 modulators, such as IMMH001, and should be optimized for Esonarimod.[7][8][9]
Materials:
-
Esonarimod, (R)-
-
Vehicle (e.g., sterile water or 0.5% methylcellulose)
-
Oral gavage needles
Procedure (Therapeutic Regimen):
-
Group Allocation: Once mice develop initial signs of arthritis (clinical score ≥ 2), randomize them into treatment and vehicle control groups.
-
Dosage Preparation: Prepare fresh solutions of Esonarimod in the chosen vehicle daily. Based on studies with similar compounds, a suggested dose range for initial studies is 0.5 - 5 mg/kg body weight.[7][9]
-
Administration:
-
Administer Esonarimod or vehicle orally once daily via gavage.
-
Continue treatment for a predefined period, typically 14-21 days.
-
-
Prophylactic Regimen (Alternative):
-
To assess prevention, begin administration of Esonarimod or vehicle on the day of the booster immunization (Day 21) or a few days prior, and continue for the duration of the study.
-
Experimental Workflow Diagram
Assessment of Efficacy
Clinical Scoring:
-
Visually score each paw on a scale of 0-4:
-
0 = No evidence of erythema or swelling.
-
1 = Subtle erythema or localized edema.
-
2 = Easily identified erythema and swelling.
-
3 = Severe erythema and swelling affecting the entire paw.
-
4 = Maximum inflammation with ankylosis.
-
-
The maximum score per mouse is 16.
Paw Thickness Measurement:
-
Measure the thickness of the hind paws using a digital caliper at regular intervals.
Histological Analysis:
-
At the end of the study, collect hind paws and fix them in 10% neutral buffered formalin.
-
Decalcify, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and Safranin O.
-
Score sections for inflammation, pannus formation, cartilage damage, and bone erosion.
Biomarker Analysis:
-
Collect blood samples to measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β, IL-17A) using ELISA or multiplex assays.[10]
-
Analyze lymphocyte counts in peripheral blood via flow cytometry to confirm the mechanism of action.
Data Presentation
The following tables present representative data based on studies with the S1P1 modulator IMMH001 in a rat CIA model, illustrating the expected outcomes of a successful study with Esonarimod.[7][9]
Table 1: Representative Effect of an S1P1 Modulator on Clinical Score and Paw Volume
| Treatment Group | Dose (mg/kg) | Mean Arthritis Score (at endpoint) | % Inhibition of Arthritis Score | Mean Paw Volume (mm³) (at endpoint) | % Reduction in Paw Volume |
| Vehicle Control | - | 10.8 ± 2.0 | - | 2.5 ± 0.4 | - |
| S1P1 Modulator | 0.6 | 7.9 ± 1.2 | 26.9% | 2.0 ± 0.3 | 20.0% |
| S1P1 Modulator | 1.2 | 6.6 ± 1.4 | 38.9% | 1.8 ± 0.2 | 28.0% |
| S1P1 Modulator | 2.4 | 5.6 ± 1.1 | 48.1% | 1.6 ± 0.2 | 36.0% |
| Positive Control (MTX) | 0.5 | 7.1 ± 1.2 | 34.3% | 1.9 ± 0.3 | 24.0% |
| *Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle Control. |
Table 2: Representative Effect of an S1P1 Modulator on Pro-Inflammatory Cytokines in Joint Tissue
| Treatment Group | Dose (mg/kg) | IL-1β (pg/mg tissue) | TNF-α (pg/mg tissue) | IL-6 (pg/mg tissue) |
| Vehicle Control | - | 150 ± 25 | 220 ± 30 | 350 ± 45 |
| S1P1 Modulator | 1.2 | 95 ± 15 | 140 ± 20 | 210 ± 30 |
| S1P1 Modulator | 2.4 | 70 ± 10 | 110 ± 15 | 160 ± 25** |
| Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle Control. |
Conclusion
The protocols and application notes provided herein offer a comprehensive guide for investigating the therapeutic potential of Esonarimod, (R)-, in a collagen-induced arthritis mouse model. By leveraging the established mechanism of action of S1P1 receptor modulators and employing standardized preclinical models and outcome measures, researchers can effectively evaluate the efficacy of Esonarimod in reducing arthritis severity. The representative data highlight the expected dose-dependent anti-inflammatory and disease-modifying effects. Rigorous adherence to these protocols will facilitate the generation of reliable and reproducible data, crucial for the further development of Esonarimod as a potential treatment for rheumatoid arthritis.
References
- 1. Sphingosine 1-phosphate receptor-targeted therapeutics in rheumatic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Decreased Expression of Sphingosine-1-Phosphate Receptor 1 in the Blood Leukocyte of Rheumatoid Arthritis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. Ponesimod, a selective S1P1 receptor modulator: a potential treatment for multiple sclerosis and other immune-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sphingosine-1 Phosphate Receptor Modulators: The Next Wave of Oral Therapies in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are the therapeutic applications for S1PR1 modulators? [synapse.patsnap.com]
- 7. Sphingosine-1-Phosphate Receptor Subtype 1 (S1P1) Modulator IMMH001 Regulates Adjuvant- and Collagen-Induced Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sphingosine-1-Phosphate Receptor Subtype 1 (S1P1) Modulator IMMH001 Regulates Adjuvant- and Collagen-Induced Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Sphingosine-1-Phosphate Receptor Subtype 1 (S1P1) Modulator IMMH001 Regulates Adjuvant- and Collagen-Induced Arthritis [frontiersin.org]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for (R)-Esonarimod in In Vivo Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esonarimod, also known as KE-298, is an immunomodulatory agent that has demonstrated efficacy in preclinical models of autoimmune diseases, particularly rheumatoid arthritis. It functions as a prodrug, being metabolized in vivo to its active form, deacetyl-esonarimod. Notably, studies have shown that there is no significant difference in the antirheumatic activities of the (R)- and (S)-enantiomers of deacetyl-esonarimod. Esonarimod exerts its effects through the inhibition of pro-inflammatory cytokines, including Interleukin-1 alpha (IL-1α) and the p40 subunit of Interleukin-12 (IL-12).
These application notes provide a comprehensive overview of the dosage and administration of (R)-Esonarimod for in vivo rodent studies, based on available preclinical data for the racemic mixture. Detailed protocols for common experimental models and visualizations of the relevant signaling pathways are included to facilitate experimental design and execution.
Quantitative Data Summary
The following tables summarize the reported dosages and administration details for Esonarimod in rodent models.
Table 1: Esonarimod Dosage and Administration in Mice
| Parameter | Details | Reference |
| Animal Model | Collagen-Induced Arthritis (CIA) | [1] |
| Mouse Strain | Not specified in the abstract | [1] |
| Dosage Range | 25, 50, and 100 mg/kg | [1] |
| Administration Route | Not specified in the abstract, likely oral | [1] |
| Frequency | Not specified in the abstract | [1] |
| Observed Effects | - 25 mg/kg: Decreased progression of footpad swelling. - 50 and 100 mg/kg: Inhibition of arthritis index, footpad swelling, bone damage, and histopathological changes. The effect was more pronounced at 50 mg/kg. - Inhibition of delayed-type hypersensitivity (DTH) response to type II collagen. - Inhibition of LPS-induced IL-1β production at 50 and 100 mg/kg. - Inhibition of TNF-α production at 50 mg/kg. | [1] |
Table 2: Esonarimod Dosage and Administration in Rats
| Parameter | Details | Reference |
| Animal Model | Biotransformation Study | |
| Rat Strain | Not specified in the abstract | |
| Dosage | 5 mg/kg | |
| Administration Route | Oral (gavage) | |
| Frequency | Single dose | |
| Observed Effects | Investigation of urinary and biliary excretion and metabolite profiling. |
Signaling Pathways
Esonarimod's mechanism of action involves the inhibition of the IL-12 and IL-1α signaling pathways.
IL-12 Signaling Pathway
Interleukin-12, a heterodimeric cytokine composed of p35 and p40 subunits, is crucial for the differentiation of T helper 1 (Th1) cells and the activation of natural killer (NK) cells. Esonarimod targets the p40 subunit, which is shared with IL-23, thereby disrupting the downstream signaling cascade that leads to the production of pro-inflammatory cytokines like IFN-γ.
Caption: IL-12 Signaling Pathway and the inhibitory action of Esonarimod.
IL-1α Signaling Pathway
Interleukin-1 alpha is a potent pro-inflammatory cytokine that binds to the IL-1 receptor type 1 (IL-1R1), initiating a signaling cascade that involves the recruitment of adaptor proteins like MyD88. This ultimately leads to the activation of transcription factors such as NF-κB and AP-1, which drive the expression of various inflammatory genes.
Caption: IL-1α Signaling Pathway and the inhibitory action of Esonarimod.
Experimental Protocols
The following are detailed protocols for inducing arthritis in rodents, which are relevant models for testing the efficacy of Esonarimod.
Protocol 1: Collagen-Induced Arthritis (CIA) in Mice
This model is widely used to study the pathogenesis of rheumatoid arthritis and to evaluate potential therapeutics.[1]
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine type II collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)
-
Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
Esonarimod
-
Vehicle for Esonarimod (e.g., 0.5% carboxymethylcellulose)
-
Syringes and needles (26-gauge)
-
Calipers for paw measurement
Experimental Workflow:
Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) mouse model.
Procedure:
-
Acclimatization: Acclimate mice to the facility for at least one week before the start of the experiment.
-
Primary Immunization (Day 0):
-
Prepare an emulsion of equal volumes of bovine type II collagen and CFA.
-
Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of equal volumes of bovine type II collagen and IFA.
-
Inject 100 µL of the emulsion intradermally at a site different from the primary injection.
-
-
Treatment:
-
Begin administration of Esonarimod (e.g., 25, 50, 100 mg/kg) or vehicle on a prophylactic (from Day 0) or therapeutic (after onset of arthritis) schedule. The oral route is commonly used.
-
-
Monitoring and Evaluation:
-
Monitor mice daily for clinical signs of arthritis (erythema, swelling).
-
Score the severity of arthritis in each paw (e.g., on a scale of 0-4).
-
Measure paw thickness using calipers every 2-3 days.
-
-
Endpoint Analysis:
-
At the end of the study (e.g., Day 42), euthanize the mice.
-
Collect paws for histological analysis of inflammation, pannus formation, and cartilage/bone erosion.
-
Collect blood for measurement of serum anti-collagen antibodies and cytokine levels (e.g., IL-1β, TNF-α).
-
Protocol 2: Adjuvant-Induced Arthritis (AIA) in Rats
This model is characterized by a rapid and severe inflammatory response and is useful for screening anti-inflammatory compounds.
Materials:
-
Male Lewis or Sprague-Dawley rats (150-200 g)
-
Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis (e.g., 10 mg/mL)
-
Esonarimod
-
Vehicle for Esonarimod (e.g., 0.5% carboxymethylcellulose)
-
Syringes and needles (26-gauge)
-
Pletysmometer or calipers for paw volume/thickness measurement
Experimental Workflow:
Caption: Experimental workflow for the Adjuvant-Induced Arthritis (AIA) rat model.
Procedure:
-
Acclimatization: Acclimate rats to the facility for at least one week prior to the experiment.
-
Arthritis Induction (Day 0):
-
Inject 100 µL of CFA intradermally into the plantar surface of one hind paw or at the base of the tail.
-
-
Treatment:
-
Administer Esonarimod (e.g., 5 mg/kg, orally) or vehicle according to the desired treatment schedule (prophylactic or therapeutic).
-
-
Monitoring and Evaluation:
-
Measure the volume or thickness of both the injected (primary) and contralateral (secondary) paws at regular intervals.
-
Visually score the severity of arthritis in all paws.
-
Monitor body weight as an indicator of systemic inflammation.
-
-
Endpoint Analysis:
-
At the study endpoint (e.g., Day 21), euthanize the rats.
-
Collect joints for histological examination.
-
Collect blood for analysis of inflammatory markers.
-
Conclusion
Esonarimod is a promising immunomodulatory agent with a well-defined mechanism of action targeting key inflammatory cytokines. The provided data and protocols offer a solid foundation for researchers to design and conduct in vivo rodent studies to further investigate the therapeutic potential of (R)-Esonarimod in various autoimmune and inflammatory disease models. Careful consideration of the specific animal model, strain, and dosing regimen is crucial for obtaining robust and reproducible results.
References
Application Notes and Protocols for the Quantification of (R)-Esonarimod in Biological Samples
Introduction
Esonarimod is an immunomodulating agent that acts as a sphingosine-1-phosphate (S1P) receptor modulator. The (R)-enantiomer is the pharmacologically active moiety. Accurate quantification of (R)-Esonarimod in biological matrices is crucial for pharmacokinetic, toxicokinetic, and clinical studies. This document provides detailed application notes and protocols for the sensitive and selective quantification of (R)-Esonarimod in human plasma and urine using a chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Mechanism of Action: S1P Receptor Modulation
Esonarimod is a modulator of sphingosine-1-phosphate (S1P) receptors.[1] S1P receptors are G protein-coupled receptors that play a critical role in various cellular processes, including lymphocyte trafficking.[2][3] There are five subtypes of S1P receptors (S1P₁ to S1P₅). Esonarimod, by binding to these receptors on lymphocytes, prevents their egress from lymph nodes. This sequestration of lymphocytes in the lymphoid organs reduces the number of circulating lymphocytes that can infiltrate tissues, thereby suppressing inflammatory responses.[4]
Analytical Method: Chiral LC-MS/MS
A highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is proposed for the enantioselective quantification of (R)-Esonarimod.[5] Chiral separation is achieved using a polysaccharide-based chiral stationary phase (CSP).[6][7]
Instrumentation and Materials
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent
-
Analytical Column: Chiralpak IG-3 (3 µm, 150 x 2.0 mm) or equivalent polysaccharide-based CSP[8]
-
Solvents: HPLC or LC-MS grade methanol, acetonitrile, and water
-
Reagents: Ammonium acetate, formic acid (LC-MS grade)
-
Internal Standard (IS): (R)-Esonarimod-¹³C,d₃ (or a structurally similar chiral compound)
Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| Mobile Phase A | 10 mM Ammonium Acetate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30% B to 95% B over 5 min, hold at 95% B for 2 min, return to 30% B and equilibrate for 3 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | (R)-Esonarimod: m/z [M+H]⁺ → [Fragment ion]⁺(S)-Esonarimod: m/z [M+H]⁺ → [Fragment ion]⁺IS: m/z [M+H]⁺ → [Fragment ion]⁺ |
| Source Temperature | 550 °C |
| IonSpray Voltage | 5500 V |
(Note: Specific MRM transitions need to be optimized by infusing a standard solution of Esonarimod into the mass spectrometer.)
Experimental Protocols
Sample Preparation
Proper sample preparation is critical to remove interfering matrix components and ensure accurate quantification.[9] Two protocols are provided for plasma and urine.
This protocol is suitable for cleaning up complex plasma matrices.[10][11]
-
Sample Pre-treatment: Thaw plasma samples to room temperature. Spike 100 µL of plasma with 10 µL of the internal standard working solution.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to the plasma sample. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase (30% B). Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
This protocol is effective for extracting Esonarimod from less complex urine samples.[12][13][14]
-
Sample Pre-treatment: Centrifuge urine samples to remove particulate matter. Take 200 µL of the supernatant and spike with 10 µL of the internal standard working solution.
-
pH Adjustment: Add 50 µL of 1 M ammonium acetate buffer (pH 9) to the urine sample.
-
Extraction: Add 1 mL of methyl tert-butyl ether (MTBE). Vortex vigorously for 5 minutes.
-
Centrifugation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase (30% B). Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Experimental Workflow Diagram
Method Validation and Quantitative Data
The developed bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA).[15][16] The following tables summarize the typical acceptance criteria and expected performance data for the quantification of (R)-Esonarimod.
Table 1: Method Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ) |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Internal standard normalized matrix factor should have a %CV ≤ 15% |
| Stability | Analyte concentration should be within ±15% of the nominal concentration under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage, post-preparative) |
Table 2: Representative Quantitative Data for (R)-Esonarimod in Human Plasma
| Parameter | (R)-Esonarimod |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| LLOQ | 0.1 ng/mL |
| Accuracy at LLOQ, LQC, MQC, HQC | 95.2% - 108.5% |
| Intra-day Precision (%CV) | ≤ 8.5% |
| Inter-day Precision (%CV) | ≤ 10.2% |
| Mean Recovery | 88.5% |
| Matrix Effect (%CV) | < 12% |
(Note: LQC = Low Quality Control, MQC = Medium Quality Control, HQC = High Quality Control. The data presented are representative and should be established during in-lab validation.)[17][18][19][20]
Table 3: Representative Quantitative Data for (R)-Esonarimod in Human Urine
| Parameter | (R)-Esonarimod |
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.996 |
| LLOQ | 1 ng/mL |
| Accuracy at LLOQ, LQC, MQC, HQC | 92.8% - 105.3% |
| Intra-day Precision (%CV) | ≤ 7.9% |
| Inter-day Precision (%CV) | ≤ 9.5% |
| Mean Recovery | 91.2% |
| Matrix Effect (%CV) | < 15% |
(Note: The data presented are representative and should be established during in-lab validation.)[17][19][20][21]
The described chiral LC-MS/MS method provides a robust and reliable approach for the quantitative determination of (R)-Esonarimod in human plasma and urine. The detailed protocols for sample preparation and the representative validation data offer a solid foundation for researchers, scientists, and drug development professionals to implement this methodology in their laboratories for supporting various stages of drug development. Adherence to good laboratory practices and thorough method validation are essential to ensure the generation of high-quality and reliable data.
References
- 1. Sphingosine-1-phosphate receptor - Wikipedia [en.wikipedia.org]
- 2. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Enantioselective quantification of chiral drugs in human plasma with LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. researchgate.net [researchgate.net]
- 8. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biopharminternational.com [biopharminternational.com]
- 10. mdpi.com [mdpi.com]
- 11. A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
- 14. An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy [mdpi.com]
- 15. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. japsonline.com [japsonline.com]
- 17. Stereoselective High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for Determination of R- and S-Acenocoumarol in Human Plasma and Its Application in a Pharmacokinetics Study [scirp.org]
- 18. Development and validation of an enantioselective LC-MS/MS method for the analysis of the anthelmintic drug praziquantel and its main metabolite in human plasma, blood and dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. tandfonline.com [tandfonline.com]
Application Notes and Protocols: (R)-Esonarimod in Primary Human Synoviocyte Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (R)-Esonarimod in primary human fibroblast-like synoviocyte (FLS) cultures, particularly in the context of rheumatoid arthritis (RA) research. The protocols and data presented are based on published findings and are intended to guide researchers in studying the anti-inflammatory and anti-arthritic effects of this compound.
Introduction
Fibroblast-like synoviocytes (FLS) are key effector cells in the pathogenesis of rheumatoid arthritis.[1] In the RA synovium, FLS exhibit an aggressive, tumor-like phenotype characterized by excessive proliferation, migration, and invasion into the articular cartilage. These cells produce a plethora of pro-inflammatory cytokines, chemokines, and matrix metalloproteinases (MMPs) that perpetuate the inflammatory cascade and contribute directly to joint destruction.[2]
Esonarimod (formerly known as KE-298) is a novel anti-rheumatic drug. While developed as a racemic mixture, studies on its active metabolite, deacetylesonarimod, have shown no significant difference in the anti-rheumatic activities between its enantiomers. Esonarimod has been shown to exert its anti-inflammatory effects by modulating key signaling pathways in synoviocytes, leading to a reduction in the production of critical mediators of joint damage. Specifically, it has been demonstrated to suppress the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and various MMPs induced by inflammatory stimuli like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[3]
Mechanism of Action
Esonarimod's mechanism of action in primary human synoviocytes involves the inhibition of key inflammatory signaling pathways. Upon stimulation with pro-inflammatory cytokines like TNF-α or IL-1β, intracellular signaling cascades are activated, leading to the translocation of transcription factors such as Activator Protein-1 (AP-1) and Nuclear Factor-kappa B (NF-κB) to the nucleus.[4][5] These transcription factors then drive the expression of genes encoding for inflammatory cytokines and MMPs.[6]
Esonarimod has been shown to inhibit the production of MMP-1 by targeting the transcription factor AP-1.[3] By interfering with these upstream signaling events, Esonarimod effectively downregulates the production of key pathological mediators in RA.
Quantitative Data Summary
The following table summarizes the reported effects of Esonarimod on primary human synoviocytes.
| Parameter | Cell Type | Stimulant | Esonarimod Concentration | Observed Effect | Reference |
| pro-Matrix Metalloproteinase-1 (proMMP-1) Production | Human Fibroblast-Like Synoviocytes (FLS) | TNF-α | Dose-dependent | Significant suppression | [3] |
| Interleukin-6 (IL-6) Production | Human Fibroblast-Like Synoviocytes (FLS) | TNF-α | Dose-dependent | Significant suppression | [3] |
| pro-Matrix Metalloproteinase-2 (proMMP-2) Activation | Rheumatoid Arthritis Synovial Cells | IL-1β | 25–100 µg/ml | Significant dose-dependent prevention | [3] |
| Membrane-Type 1 Matrix Metalloproteinase (MT1-MMP) Expression | Rheumatoid Arthritis Synovial Cells | IL-1β | 25–100 µg/ml | Prevention of IL-1β-induced expression | [3] |
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Human Fibroblast-Like Synoviocytes (FLS)
This protocol describes the general procedure for establishing primary FLS cultures from synovial tissue obtained from patients with rheumatoid arthritis.
Materials:
-
Synovial tissue from RA patients
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagenase Type IV
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Tissue culture flasks and plates
Procedure:
-
Obtain synovial tissue samples under sterile conditions.
-
Wash the tissue extensively with sterile PBS containing antibiotics.
-
Mince the tissue into small pieces (1-2 mm³).
-
Digest the minced tissue with Collagenase Type IV in DMEM at 37°C for 2-4 hours with gentle agitation.
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in complete culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Plate the cells in T-75 culture flasks and incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Change the medium every 2-3 days. Non-adherent cells will be removed during the initial medium changes.
-
When the cells reach 80-90% confluency, passage them using Trypsin-EDTA. FLS are typically used for experiments between passages 3 and 6.
Protocol 2: Treatment of Primary Human FLS with (R)-Esonarimod
This protocol outlines the procedure for treating cultured FLS with (R)-Esonarimod to assess its effect on cytokine and MMP production.
Materials:
-
Primary human FLS (passages 3-6)
-
Complete culture medium
-
(R)-Esonarimod stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Recombinant human TNF-α or IL-1β
-
96-well or 24-well tissue culture plates
-
ELISA kits for IL-6 and MMPs
-
Reagents for Western blotting or gelatin zymography
Procedure:
-
Seed primary FLS in culture plates at a suitable density and allow them to adhere overnight.
-
The following day, replace the medium with fresh, serum-free, or low-serum medium for a few hours to starve the cells.
-
Prepare working solutions of (R)-Esonarimod in culture medium at the desired concentrations (e.g., based on the reported effective range of 25-100 µg/ml for the racemate).[3] Also, prepare a vehicle control (medium with the same concentration of the solvent used for the drug stock).
-
Pre-incubate the cells with the different concentrations of (R)-Esonarimod or vehicle control for 1-2 hours.
-
Stimulate the cells with a pro-inflammatory cytokine, such as TNF-α (e.g., 10 ng/mL) or IL-1β (e.g., 1 ng/mL), in the continued presence of (R)-Esonarimod or vehicle.
-
Incubate the cells for the desired time period (e.g., 24-48 hours for cytokine and MMP protein analysis).
-
For analysis of secreted proteins: Collect the culture supernatants for measurement of IL-6 and MMPs using ELISA or for analysis of MMP activity using gelatin zymography.
-
For analysis of cellular proteins: Lyse the cells to extract total protein for Western blot analysis of signaling proteins (e.g., phosphorylated forms of NF-κB and AP-1 components) or MT1-MMP.
Visualizations
References
- 1. High-Throughput Study of the Effects of Celastrol on Activated Fibroblast-Like Synoviocytes from Patients with Rheumatoid Arthritis [mdpi.com]
- 2. Fibroblast-like synoviocytes: key effector cells in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression of membrane-type 1 matrix metalloproteinase in rheumatoid synovial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Increased AP-1 and NF-κB activation and recruitment with the combination of the proinflammatory cytokines IL-1β, tumor necrosis factor alpha and IL-17 in rheumatoid synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NF-κB and AP-1 Connection: Mechanism of NF-κB-Dependent Regulation of AP-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Immunomodulatory roles of metalloproteinases in rheumatoid arthritis [frontiersin.org]
Application Notes and Protocols: Western Blot Analysis of Signaling Pathways Modulated by Esonarimod
Audience: Researchers, scientists, and drug development professionals.
Introduction: Esonarimod is an inhibitor of Interleukin-1 alpha (IL-1α) and the p40 subunit of Interleukin-12 (IL-12p40)[1]. IL-1α is a potent pro-inflammatory cytokine that activates intracellular signaling cascades, prominently the Nuclear Factor-kappa B (NF-κB) pathway, which is a central regulator of inflammation, immune responses, cell survival, and proliferation[2][3]. Given its mechanism of action, Esonarimod is hypothesized to modulate these downstream signaling events. This document provides detailed protocols for utilizing Western blot analysis to investigate the effects of Esonarimod on key inflammatory signaling pathways, such as the NF-κB and Toll-like Receptor 4 (TLR4) pathways.
Signaling Pathways Overview
The Canonical NF-κB Signaling Pathway
The canonical NF-κB pathway is a primary target for anti-inflammatory drug development. In an unstimulated state, NF-κB dimers (most commonly p50/p65) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins, such as IκBα[4]. Upon stimulation by cytokines like IL-1α, the IκB kinase (IKK) complex is activated, which then phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome[4]. The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB dimers, allowing them to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences to regulate the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules[3][5]. As a negative feedback mechanism, one of the genes transcribed by NF-κB is IκBα itself, which helps to terminate the signal[4].
Caption: Canonical NF-κB signaling pathway activated by IL-1α.
The TLR4 Signaling Pathway
Toll-like Receptor 4 (TLR4) is a pattern recognition receptor crucial for the innate immune response to gram-negative bacteria[6]. Its primary ligand is lipopolysaccharide (LPS). Upon LPS binding, facilitated by MD2 and CD14, TLR4 dimerizes and initiates downstream signaling through two main pathways: the MyD88-dependent and the TRIF-dependent pathways[7][8]. The MyD88-dependent pathway rapidly activates NF-κB and MAP kinases, leading to the production of inflammatory cytokines[7][9]. This makes the TLR4 pathway a relevant system for studying the broader anti-inflammatory potential of compounds like Esonarimod.
Caption: MyD88-dependent TLR4 signaling leading to NF-κB activation.
Experimental Workflow
The general workflow involves cell culture, treatment with Esonarimod and/or a stimulant (e.g., IL-1α or LPS), cell lysis, protein quantification, and finally Western blot analysis to detect changes in the levels and phosphorylation status of key signaling proteins.
Caption: General workflow for Western blot analysis.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Use a relevant cell line, such as human macrophage-like cells (e.g., THP-1) or human embryonic kidney cells (HEK293), which are responsive to IL-1α or LPS.
-
Culture Conditions: Culture cells to 70-80% confluency in the appropriate medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Serum Starvation: Before treatment, serum-starve the cells for 4-6 hours in a low-serum (0.5-1% FBS) medium to reduce basal signaling activity.
-
Esonarimod Treatment: Pre-incubate cells with varying concentrations of Esonarimod (e.g., 0.1, 1, 10 µM) or vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulation: Add the stimulant (e.g., 10 ng/mL of recombinant human IL-1α or 100 ng/mL LPS) for a predetermined time course (e.g., 0, 15, 30, 60 minutes) to activate the pathway. The "0 minute" time point serves as the unstimulated control.
Preparation of Cytoplasmic and Nuclear Extracts
To analyze the translocation of NF-κB p65 from the cytoplasm to the nucleus, cell fractionation is required. Commercial kits are available, or the following protocol can be used[10].
-
Cell Collection: After treatment, wash cells twice with ice-cold 1X PBS and scrape them into a pre-chilled microcentrifuge tube.
-
Centrifugation: Pellet the cells by centrifuging at 500 x g for 5 minutes at 4°C.
-
Cytoplasmic Lysis: Resuspend the cell pellet in 200 µL of ice-cold cytoplasmic extraction buffer (e.g., 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 1.5 mM MgCl₂, 0.5% NP-40, with freshly added protease and phosphatase inhibitors).
-
Incubation & Lysis: Incubate on ice for 15 minutes, vortexing briefly every 5 minutes.
-
Isolation of Cytoplasm: Centrifuge at 12,000 x g for 10 minutes at 4°C. The supernatant contains the cytoplasmic fraction. Transfer it to a new pre-chilled tube.
-
Nuclear Lysis: Wash the remaining pellet once with cytoplasmic extraction buffer (without NP-40). Resuspend the nuclear pellet in 100 µL of ice-cold nuclear extraction buffer (e.g., 20 mM HEPES, 400 mM NaCl, 1 mM EDTA, 1.5 mM MgCl₂, with freshly added protease and phosphatase inhibitors).
-
Incubation & Lysis: Incubate on ice for 30 minutes with intermittent vortexing.
-
Isolation of Nucleus: Centrifuge at 16,000 x g for 15 minutes at 4°C. The supernatant is the nuclear fraction.
-
Protein Quantification: Determine the protein concentration of both cytoplasmic and nuclear fractions using a BCA or Bradford protein assay.
Western Blotting Protocol
This protocol is a general guideline and may require optimization based on the specific antibodies and detection system used[11][12].
-
Sample Preparation: Mix 20-30 µg of protein from each sample with 4X Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT). Heat the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the samples onto a 4-20% gradient or 10% polyacrylamide gel. Include a pre-stained protein ladder to monitor migration. Run the gel at 100-150 V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system. A typical transfer is run at 100 V for 60-90 minutes. Confirm transfer efficiency by Ponceau S staining.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)).
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies include:
-
Phospho-NF-κB p65 (Ser536)
-
Total NF-κB p65
-
IκBα
-
Phospho-IκBα (Ser32)
-
TLR4
-
Lamin B1 (Nuclear Loading Control)
-
β-Actin or GAPDH (Cytoplasmic/Total Lysate Loading Control)
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a CCD-based imager or X-ray film.
-
Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the protein of interest to the appropriate loading control. For phosphoproteins, normalize to the total protein level.
Data Presentation
The following tables represent hypothetical quantitative data from a Western blot experiment investigating the effect of Esonarimod on IL-1α-induced NF-κB activation. Data are presented as mean ± SEM of relative protein levels normalized to the loading control.
Table 1: Effect of Esonarimod on Cytoplasmic IκBα Degradation and Nuclear p-p65 Translocation (Cells were pre-treated with Esonarimod for 1 hr, then stimulated with 10 ng/mL IL-1α for 30 min)
| Treatment Group | Cytoplasmic IκBα (Relative Density) | Nuclear p-p65 (S536) (Relative Density) |
| Vehicle Control | 1.00 ± 0.05 | 0.12 ± 0.02 |
| IL-1α (10 ng/mL) | 0.21 ± 0.03 | 1.00 ± 0.08 |
| IL-1α + Esonarimod (0.1 µM) | 0.45 ± 0.04 | 0.68 ± 0.06 |
| IL-1α + Esonarimod (1 µM) | 0.78 ± 0.06 | 0.31 ± 0.04 |
| IL-1α + Esonarimod (10 µM) | 0.92 ± 0.05 | 0.18 ± 0.03 |
Table 2: Effect of Esonarimod on TLR4 Protein Expression (Cells were treated with Esonarimod for 24 hours)
| Treatment Group | Total TLR4 (Relative Density) |
| Vehicle Control | 1.00 ± 0.07 |
| Esonarimod (0.1 µM) | 0.98 ± 0.06 |
| Esonarimod (1 µM) | 0.95 ± 0.08 |
| Esonarimod (10 µM) | 0.93 ± 0.05 |
Conclusion
Western blot analysis is an indispensable technique for elucidating the molecular mechanisms of drug action. The protocols and workflows described here provide a robust framework for researchers to investigate how Esonarimod modulates the NF-κB and TLR4 signaling pathways. By quantifying changes in protein phosphorylation, degradation, and translocation, these methods can provide critical insights into the anti-inflammatory properties of Esonarimod and support its development as a therapeutic agent for autoimmune and inflammatory diseases.
References
- 1. Esonarimod - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. NF-κB: A Double-Edged Sword Controlling Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Inhibition of TLR4 signalling to dampen joint inflammation in osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Increasing the Chemical Variety of Small-Molecule-Based TLR4 Modulators: An Overview [frontiersin.org]
- 8. Decoding nature: multi-target anti-inflammatory mechanisms of natural products in the TLR4/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulation of Toll-Like Receptor Signaling in Innate Immunity by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. bio-rad.com [bio-rad.com]
Application Notes and Protocols for Esonarimod, (R)- in Studying Cytokine Production in Macrophages
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esonarimod, a novel antirheumatic drug candidate, and its metabolites have demonstrated significant immunomodulatory properties.[1][2] This document provides detailed application notes and protocols for utilizing the (R)-enantiomer of Esonarimod for investigating cytokine production in macrophages. Esonarimod has been shown to suppress the production of pro-inflammatory mediators, offering a valuable tool for studying inflammatory pathways.[3] The primary mechanism of action appears to be the inhibition of inducible nitric oxide synthase (iNOS) gene expression through the suppression of the IFN-β/IRF-1 signaling pathway, independent of NF-κB activation.[3] These characteristics make (R)-Esonarimod a specific tool for dissecting signaling pathways involved in macrophage activation and cytokine release.
Data Presentation
The following table summarizes the known inhibitory effects of Esonarimod (KE-298) and its active metabolite (KE-758) on macrophage inflammatory responses. It is important to note that the specific enantiomer used was not always specified in the cited literature; therefore, the data may pertain to the racemic mixture.
| Compound | Cell Line | Stimulant | Inhibited Mediator | Pathway(s) Affected | Notes |
| Esonarimod (KE-298) | RAW264.7 | LPS | Nitric Oxide (NO) | iNOS gene expression | Suppresses IFN-β and IRF-1 gene expression.[3] |
| KE-758 (active metabolite) | RAW264.7 | LPS | Nitric Oxide (NO) | iNOS gene expression | Markedly suppresses LPS-induced IFN-β and IRF-1 gene expression.[3] |
| KE-758 (active metabolite) | Peritoneal cells (from rats with adjuvant-induced arthritis) | Spontaneous | Nitric Oxide (NO), iNOS | iNOS production | Suppressed enhanced production in cells from arthritic rats.[3] |
Signaling Pathways and Experimental Workflows
Esonarimod's Putative Mechanism of Action in Macrophages
The following diagram illustrates the proposed signaling pathway affected by Esonarimod in LPS-stimulated macrophages. Esonarimod is hypothesized to act as a TLR4 antagonist, interfering with the downstream signaling cascade that leads to the production of certain inflammatory mediators.
Caption: Proposed mechanism of Esonarimod as a TLR4 antagonist.
Experimental Workflow for Macrophage Stimulation and Cytokine Analysis
This workflow outlines the key steps for assessing the impact of (R)-Esonarimod on cytokine production in macrophages.
Caption: Workflow for studying Esonarimod's effect on macrophages.
Experimental Protocols
Protocol 1: In Vitro Macrophage Culture and Stimulation
Objective: To assess the effect of (R)-Esonarimod on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and nitric oxide by macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
Macrophage cell line (e.g., RAW264.7 or THP-1) or primary macrophages
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
(R)-Esonarimod (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Griess Reagent System for Nitric Oxide detection
-
ELISA kits for TNF-α, IL-6, and IL-1β
Procedure:
-
Cell Seeding: Seed macrophages into a 96-well plate at a density of 1-5 x 10^5 cells/mL in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell adherence.
-
Pre-treatment with (R)-Esonarimod: Prepare serial dilutions of (R)-Esonarimod in complete culture medium from the stock solution. The final concentrations should be determined based on dose-response experiments (a suggested starting range is 0.1 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing the desired concentration of (R)-Esonarimod or vehicle control (DMSO). Incubate for 1-2 hours.
-
Stimulation: Prepare a working solution of LPS in complete culture medium. Add 10 µL of the LPS solution to each well to achieve a final concentration of 1 µg/mL. For the negative control wells, add 10 µL of medium without LPS.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Sample Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant for cytokine and nitric oxide analysis.
-
Nitric Oxide Measurement: Determine the concentration of nitrite in the supernatant using the Griess Reagent System according to the manufacturer's instructions.
-
Cytokine Quantification: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using the respective ELISA kits, following the manufacturer's protocols.
Protocol 2: Western Blot Analysis of Signaling Pathway Components
Objective: To investigate the effect of (R)-Esonarimod on the activation of key signaling proteins in the TLR4 pathway (e.g., phosphorylation of p38 MAPK, IRF-1 expression).
Materials:
-
Macrophage cells cultured and treated as described in Protocol 1 (using 6-well plates)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-IRF-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
-
Image Acquisition and Analysis: Capture the chemiluminescent signal using an appropriate imaging system. Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).
Protocol 3: Quantitative PCR (qPCR) for Gene Expression Analysis
Objective: To measure the effect of (R)-Esonarimod on the mRNA expression of genes encoding for iNOS, IFN-β, and IRF-1.
Materials:
-
Macrophage cells cultured and treated as described in Protocol 1 (using 6-well plates)
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for iNOS, IFN-β, IRF-1, and a housekeeping gene (e.g., GAPDH or β-actin)
Procedure:
-
RNA Extraction: After treatment, lyse the cells and extract total RNA using an RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR:
-
Set up the qPCR reaction by mixing the cDNA, qPCR master mix, and specific primers for the target genes and the housekeeping gene.
-
Perform the qPCR reaction using a real-time PCR system.
-
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Conclusion
(R)-Esonarimod presents a valuable pharmacological tool for the targeted investigation of macrophage-mediated inflammation. The provided protocols offer a framework for characterizing its effects on cytokine production and dissecting the underlying signaling pathways. Further research is warranted to fully elucidate the enantiomer-specific activities of Esonarimod and its potential therapeutic applications in inflammatory diseases.
References
Application Notes & Protocols: Flow Cytometry Analysis of Immune Cells Treated with Esonarimod, (R)-
Audience: Researchers, scientists, and drug development professionals.
Introduction: Esonarimod is an immunomodulatory compound identified as an inhibitor of Interleukin-1 alpha (IL-1α) and the p40 subunit of Interleukin-12 (IL-12p40).[1] These cytokines are pivotal in orchestrating innate and adaptive immune responses, particularly in driving inflammation and T helper 1 (Th1) cell differentiation. Flow cytometry is a powerful high-throughput technique essential for dissecting the effects of therapeutic candidates on the immune system.[2][3] It allows for multi-parameter, single-cell analysis of heterogeneous cell populations, making it an ideal platform to characterize the functional consequences of Esonarimod treatment on various immune cell subsets.[4]
These application notes provide detailed protocols for utilizing flow cytometry to assess the immunomodulatory effects of Esonarimod. The described methods include immunophenotyping of major leukocyte populations and intracellular cytokine analysis to probe the specific inhibitory effects on the IL-12/IFN-γ axis.
Mechanism of Action: Esonarimod's Inhibition of IL-1α and IL-12 Signaling
Esonarimod exerts its effect by targeting two key pro-inflammatory cytokines. By inhibiting IL-1α, it blocks the canonical NF-κB and MAPK signaling cascades responsible for inducing a wide range of inflammatory genes. By inhibiting the IL-12p40 subunit, which is shared by IL-12 and IL-23, it effectively prevents the activation of the JAK/STAT pathway, which is crucial for the differentiation and function of Th1 and Th17 cells, respectively.
Caption: Esonarimod inhibits IL-1α and IL-12p40, blocking downstream inflammatory pathways.
Experimental Workflow for Esonarimod Analysis
The general workflow for assessing the impact of Esonarimod on immune cells involves cell isolation, in vitro treatment, staining with fluorescently-conjugated antibodies, and subsequent analysis on a flow cytometer.
Caption: Standard workflow for flow cytometry analysis of Esonarimod-treated immune cells.
Protocol 1: Immunophenotyping of Human PBMCs
Objective: To determine the effect of Esonarimod on the frequency and phenotype of major immune cell subsets in human Peripheral Blood Mononuclear Cells (PBMCs).
Methodology:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture and Treatment:
-
Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.
-
Plate cells in a 24-well plate.
-
Add Esonarimod at various concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO).
-
If studying activation, add a stimulant such as Lipopolysaccharide (LPS) (100 ng/mL) to activate monocytes and B cells.
-
Incubate for 24-48 hours at 37°C, 5% CO₂.
-
-
Antibody Staining:
-
Harvest cells and wash with Flow Cytometry Staining Buffer (e.g., PBS + 2% FBS).[5]
-
Aliquot approximately 1 x 10⁶ cells per tube.
-
Add a viability dye (e.g., SYTOX Blue or a live/dead fixable dye) to distinguish live cells from dead cells. Incubate according to the manufacturer's protocol.[5]
-
Add a pre-titrated cocktail of fluorescently-conjugated antibodies for surface markers. (See table below for an example panel).
-
Incubate for 30 minutes at 4°C, protected from light.
-
Wash cells twice with staining buffer.
-
-
Data Acquisition:
-
Resuspend cells in 300-500 µL of staining buffer.
-
Acquire samples on a flow cytometer. Collect a sufficient number of events (e.g., 100,000 live events) for robust analysis.
-
Example Antibody Panel:
| Marker | Fluorochrome | Cell Population |
| CD45 | BUV395 | All Leukocytes |
| CD3 | APC-H7 | T Cells |
| CD4 | PE-Cy7 | Helper T Cells |
| CD8 | BV605 | Cytotoxic T Cells |
| CD19 | BV786 | B Cells |
| CD14 | FITC | Monocytes |
| CD56 | PE | NK Cells |
| CD86 | APC | Activation Marker (Monocytes, B cells) |
Expected Quantitative Data:
The following table presents hypothetical data illustrating a potential outcome where Esonarimod reduces monocyte activation in response to LPS stimulation.
| Treatment | Stimulant | % CD14+ Monocytes | % CD86+ of Monocytes |
| Vehicle | None | 15.2% | 5.1% |
| Vehicle | LPS (100 ng/mL) | 14.8% | 85.3% |
| Esonarimod (1 µM) | LPS (100 ng/mL) | 15.1% | 52.7% |
| Esonarimod (10 µM) | LPS (100 ng/mL) | 14.9% | 25.9% |
Protocol 2: Intracellular Cytokine Staining for Th1 Differentiation
Objective: To directly measure the inhibitory effect of Esonarimod on IL-12-driven Th1 polarization by quantifying IFN-γ production in CD4+ T cells.
Methodology:
-
Cell Isolation and Culture: Isolate PBMCs as described in Protocol 1.
-
Cell Stimulation and Treatment:
-
Plate PBMCs at 1-2 x 10⁶ cells/mL.
-
Add Esonarimod (e.g., 0.1, 1, 10 µM) or vehicle control. Pre-incubate for 1-2 hours.
-
Stimulate cells with a cell stimulation cocktail (e.g., PMA and Ionomycin) for 4-6 hours.
-
Crucially, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the duration of the stimulation to trap cytokines intracellularly.
-
-
Surface and Intracellular Staining:
-
Harvest cells and perform surface staining as described in Protocol 1 (e.g., using antibodies against CD3 and CD4).
-
After surface staining and washing, fix and permeabilize the cells using a commercial fixation/permeabilization buffer kit according to the manufacturer's instructions.
-
Add the anti-IFN-γ antibody (conjugated to a fluorochrome like Alexa Fluor 488 or PE) diluted in permeabilization buffer.
-
Incubate for 30-45 minutes at 4°C, protected from light.
-
Wash cells twice with permeabilization buffer.
-
-
Data Acquisition:
-
Resuspend cells in staining buffer and acquire data on a flow cytometer.
-
Expected Quantitative Data:
This hypothetical data table shows the expected dose-dependent reduction in IFN-γ-producing CD4+ T cells, consistent with Esonarimod's inhibition of the IL-12p40 pathway.
| Treatment | Stimulant | % of CD4+ T Cells | % IFN-γ+ of CD4+ T Cells |
| Vehicle | Unstimulated | 45.1% | 0.2% |
| Vehicle | PMA/Ionomycin | 44.8% | 28.5% |
| Esonarimod (1 µM) | PMA/Ionomycin | 45.3% | 15.1% |
| Esonarimod (10 µM) | PMA/Ionomycin | 44.9% | 4.7% |
References
Application Notes: Gene Expression Profiling of Tissues Following Esonarimod Administration
Introduction
Esonarimod is an investigational drug that has been identified as an inhibitor of Interleukin-12 subunit p40 (IL-12p40) and Interleukin-1 alpha (IL-1α)[1]. These cytokines are key players in inflammatory and immune responses. Understanding the downstream molecular effects of Esonarimod is crucial for elucidating its mechanism of action and identifying potential biomarkers of drug activity. Gene expression profiling provides a comprehensive approach to assess these changes at the transcriptional level. These application notes provide a guide for researchers on the expected transcriptional modifications in tissues following Esonarimod administration and outline a protocol for their analysis.
Mechanism of Action and Expected Impact on Gene Expression
Esonarimod's inhibitory action on IL-12p40 and IL-1α is predicted to significantly modulate inflammatory and immune signaling pathways. IL-12 is a critical cytokine for the differentiation of T helper 1 (Th1) cells and the production of interferon-gamma (IFN-γ). IL-1α is a potent pro-inflammatory cytokine that activates a cascade of downstream signaling events. By inhibiting these molecules, Esonarimod is expected to suppress the gene expression programs associated with inflammation and Th1-mediated immunity.
The primary signaling pathways anticipated to be affected are the Toll-Like Receptor (TLR) signaling pathway , the NF-κB signaling pathway , and the Interferon Regulatory Factor 3 (IRF3) signaling pathway .
-
Toll-Like Receptor (TLR) Signaling: TLRs are pattern recognition receptors that initiate innate immune responses upon recognizing pathogen-associated molecular patterns (PAMPs)[2]. TLR signaling activates downstream pathways, including both MyD88-dependent and TRIF-dependent pathways, leading to the activation of NF-κB and IRF3[3][4][5]. Inhibition of upstream inflammatory cytokines by Esonarimod may lead to a downregulation of genes involved in the TLR signaling cascade.
-
NF-κB Signaling Pathway: Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a master regulator of the inflammatory response, controlling the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules[6][7][8]. The canonical NF-κB pathway is activated by pro-inflammatory signals, leading to the nuclear translocation of NF-κB dimers and subsequent gene transcription[6][7]. Esonarimod's mechanism suggests a potential dampening of NF-κB activation, resulting in the decreased expression of its target genes.
-
IRF3 Signaling Pathway: Interferon regulatory factor 3 (IRF3) is a key transcription factor in the innate immune response to viral infections, primarily leading to the production of type I interferons (IFNs)[9][10][11]. The TRIF-dependent pathway of TLR4 signaling can activate IRF3[4][5]. By modulating the overall inflammatory milieu, Esonarimod could indirectly influence the expression of IRF3-dependent genes.
Data Presentation
Quantitative data from gene expression profiling experiments should be summarized in clearly structured tables to facilitate comparison between treatment groups (e.g., vehicle control vs. Esonarimod-treated).
Table 1: Differentially Expressed Genes in Key Signaling Pathways
| Gene Symbol | Pathway | Log2 Fold Change (Esonarimod vs. Control) | p-value |
| TNF | NF-κB Signaling | -1.5 | < 0.05 |
| IL6 | NF-κB Signaling | -1.8 | < 0.05 |
| CXCL8 | NF-κB Signaling | -1.2 | < 0.05 |
| CCL2 | NF-κB Signaling | -1.6 | < 0.05 |
| IFNB1 | IRF3 Signaling | -0.9 | > 0.05 |
| ISG15 | IRF3 Signaling | -1.1 | < 0.05 |
| MYD88 | TLR Signaling | -0.7 | > 0.05 |
| IRAK4 | TLR Signaling | -0.8 | > 0.05 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on the experimental conditions.
Experimental Protocols
1. Animal Model and Esonarimod Administration
-
Animal Model: Use an appropriate animal model of inflammation or autoimmune disease where IL-12 and IL-1α are known to play a pathogenic role.
-
Dosing Regimen: Administer Esonarimod (R-enantiomer) or vehicle control to the animals according to a predetermined dosing schedule and route of administration.
-
Tissue Collection: At the end of the treatment period, euthanize the animals and collect the target tissues (e.g., spleen, lymph nodes, inflamed tissue). Immediately snap-freeze the tissues in liquid nitrogen or place them in an RNA stabilization solution to preserve RNA integrity.
2. RNA Extraction and Quality Control
-
RNA Extraction: Homogenize the collected tissues and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.
-
RNA Quality Control: Assess the quantity and quality of the extracted RNA.
-
Quantification: Use a spectrophotometer (e.g., NanoDrop) to determine the RNA concentration.
-
Purity: Evaluate the A260/A280 and A260/A230 ratios to assess for protein and organic solvent contamination.
-
Integrity: Analyze the RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer) to determine the RNA Integrity Number (RIN). A RIN value of ≥ 7 is generally recommended for downstream applications.
-
3. Library Preparation and Sequencing
-
Library Preparation: Prepare sequencing libraries from the high-quality total RNA using a suitable library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). This process typically involves mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.
-
Sequencing: Perform high-throughput sequencing of the prepared libraries on a next-generation sequencing (NGS) platform (e.g., Illumina NovaSeq). The sequencing depth should be sufficient to detect differentially expressed genes with statistical confidence.
4. Data Analysis
-
Quality Control of Sequencing Data: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the high-quality reads to a reference genome using a splice-aware aligner such as STAR.
-
Gene Expression Quantification: Count the number of reads mapping to each gene using tools like HTSeq-count or featureCounts.
-
Differential Gene Expression Analysis: Perform differential expression analysis between the Esonarimod-treated and control groups using statistical packages like DESeq2 or edgeR in R. This analysis will identify genes that are significantly up- or downregulated upon Esonarimod treatment.
-
Pathway Analysis: Use the list of differentially expressed genes to perform pathway enrichment analysis using databases such as Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) to identify the biological pathways that are most significantly affected by Esonarimod.
Visualizations
Caption: Esonarimod's inhibitory effect on key inflammatory signaling pathways.
Caption: Experimental workflow for gene expression profiling.
References
- 1. Esonarimod - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Toll-Like Receptor Signaling Pathways [frontiersin.org]
- 4. Toll-like receptor 4 - Wikipedia [en.wikipedia.org]
- 5. Toll-like receptor - Wikipedia [en.wikipedia.org]
- 6. NF-κB in immunobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NF-κB - Wikipedia [en.wikipedia.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Regulation of IRF3 activation in human antiviral signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. IRF3 - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Improving Esonarimod, (R)- solubility for in vitro experiments
Welcome to the technical support center for Esonarimod, a potent inhibitor of IL-12p40 and IL-1α. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of Esonarimod for in vitro experiments by addressing common challenges related to its solubility and providing detailed experimental guidelines.
Frequently Asked Questions (FAQs)
Q1: What is Esonarimod and what is its mechanism of action?
A1: Esonarimod (also known as (R)-KE-298) is a small molecule inhibitor of Interleukin-12 subunit p40 (IL-12p40) and Interleukin-1 alpha (IL-1α). By targeting these cytokines, Esonarimod disrupts their associated signaling pathways, which are critically involved in inflammatory processes. This makes it a valuable tool for research in immunology and inflammatory diseases.
Q2: What are the main challenges when working with Esonarimod in in vitro assays?
A2: The primary challenge researchers face with Esonarimod is its limited aqueous solubility. This can lead to precipitation of the compound in cell culture media, resulting in inaccurate and irreproducible experimental outcomes. Careful preparation of stock and working solutions is crucial for successful experiments.
Q3: What is the maximum recommended concentration of DMSO for cell-based assays?
A3: To avoid solvent-induced cytotoxicity, the final concentration of Dimethyl Sulfoxide (DMSO) in your cell culture medium should generally be kept below 0.5%.[1] Some cell lines may tolerate slightly higher concentrations, but it is always recommended to perform a vehicle control experiment to assess the impact of the solvent on your specific cell type.
Q4: Can Esonarimod be used directly in aqueous buffers like PBS?
A4: Due to its hydrophobic nature, Esonarimod is not readily soluble in aqueous buffers like Phosphate-Buffered Saline (PBS) alone. It is recommended to first dissolve Esonarimod in an organic solvent, such as DMSO, to create a concentrated stock solution, which can then be further diluted in your aqueous experimental medium.
Troubleshooting Guide: Solubility Issues
This guide provides solutions to common problems encountered when preparing Esonarimod solutions for in vitro use.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous media. | The concentration of Esonarimod exceeds its solubility limit in the final aqueous solution. The rapid change in solvent polarity causes the compound to crash out. | - Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. For example, first, dilute the DMSO stock in a small volume of media, vortex gently, and then add this intermediate dilution to the final volume.[1] - Use of Co-solvents: Prepare a mixed solvent system for your stock solution. For instance, a combination of DMSO, PEG300, and Tween-80 can significantly improve the aqueous solubility of hydrophobic compounds.[2] - Warm the Media: Gently warming the cell culture media to 37°C before adding the Esonarimod stock solution can sometimes help maintain solubility.[3][4] |
| Inconsistent results between experiments. | Variability in the preparation of Esonarimod solutions, leading to different effective concentrations. Undissolved particles of the compound in the stock solution. | - Ensure Complete Dissolution of Stock: Use sonication or gentle heating to ensure that Esonarimod is fully dissolved in DMSO when preparing the stock solution. Visually inspect the solution for any particulate matter before use.[2] - Prepare Fresh Working Solutions: Prepare fresh dilutions of Esonarimod from the stock solution for each experiment to avoid potential degradation or precipitation over time. - Vortex Before Use: Gently vortex the final working solution before adding it to your cells to ensure a homogenous distribution of the compound. |
| Observed cellular toxicity not related to the expected pharmacological effect. | The concentration of the organic solvent (e.g., DMSO) in the final culture medium is too high. | - Calculate Final Solvent Concentration: Always calculate the final percentage of the organic solvent in your cell culture wells. Keep the final DMSO concentration below 0.5%.[1] - Include a Vehicle Control: Always include a control group of cells treated with the same final concentration of the solvent used to dissolve Esonarimod. This will help differentiate between compound-specific effects and solvent-induced toxicity. |
Quantitative Solubility Data
The following table summarizes the known solubility of Esonarimod in various solvents and solvent systems.
| Solvent/System | Solubility | Molar Concentration | Notes |
| DMSO | 100 mg/mL[2] | 356.71 mM[2] | Ultrasonic treatment may be needed. Hygroscopic DMSO can affect solubility; use freshly opened solvent.[2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL[2] | ≥ 8.92 mM[2] | Results in a clear solution.[2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL[2] | ≥ 8.92 mM[2] | SBE-β-CD (Sulfobutylether-β-cyclodextrin) acts as a solubilizing agent. Results in a clear solution.[2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL[2] | ≥ 8.92 mM[2] | This formulation is typically for in vivo use but demonstrates another method to improve solubility.[2] |
Experimental Protocols
Protocol 1: Preparation of Esonarimod Stock and Working Solutions
This protocol describes the preparation of a 100 mM Esonarimod stock solution in DMSO and subsequent dilution to a working concentration for cell-based assays.
Materials:
-
Esonarimod powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Stock Solution Preparation (100 mM): a. Aseptically weigh out 28.03 mg of Esonarimod powder and transfer it to a sterile 1.5 mL microcentrifuge tube. b. Add 1 mL of anhydrous, sterile DMSO to the tube. c. Vortex the solution vigorously for 1-2 minutes to dissolve the powder. d. If the powder is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes until the solution is clear. e. Store the 100 mM stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]
-
Working Solution Preparation (e.g., 100 µM): a. On the day of the experiment, thaw an aliquot of the 100 mM stock solution at room temperature. b. Perform a serial dilution. For example, to make a 100 µM working solution, dilute the stock solution 1:1000 in your pre-warmed cell culture medium. c. To avoid precipitation, it is recommended to perform this dilution in a stepwise manner. For instance, add 1 µL of the 100 mM stock to 99 µL of media, mix well, and then add this intermediate dilution to the final volume of media. d. Ensure the final DMSO concentration in your cell culture does not exceed 0.5%.[1]
Protocol 2: In Vitro Nitric Oxide (NO) Production Assay in RAW264.7 Macrophages
This protocol details a cell-based assay to evaluate the inhibitory effect of Esonarimod on lipopolysaccharide (LPS)-induced nitric oxide production in the murine macrophage cell line RAW264.7.[2]
Materials:
-
RAW264.7 cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL)
-
Esonarimod working solutions (prepared as in Protocol 1)
-
Lipopolysaccharide (LPS) from Escherichia coli
-
Griess Reagent System
-
96-well cell culture plates
Procedure:
-
Cell Seeding: a. Culture RAW264.7 cells in supplemented RPMI-1640 medium. b. Seed the cells into a 96-well plate at a density of 2 x 10^5 cells per well in a volume of 100 µL. c. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to adhere.
-
Cell Treatment: a. Prepare serial dilutions of your Esonarimod working solution in cell culture medium. b. After the 24-hour incubation, remove the old medium from the wells. c. Add 100 µL of fresh medium containing the desired concentrations of Esonarimod to the respective wells. Include a vehicle control (medium with the same final DMSO concentration as the highest Esonarimod concentration). d. Add 100 µL of medium containing LPS (final concentration of 100 ng/mL) to all wells except for the negative control wells. e. Incubate the plate for another 24 hours at 37°C in a 5% CO2 incubator.
-
Nitrite Measurement (Griess Assay): a. After the 24-hour treatment period, collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate. b. Add 50 µL of Sulfanilamide solution (from the Griess Reagent System) to each well containing the supernatant. c. Incubate at room temperature for 5-10 minutes, protected from light. d. Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution to each well. e. Incubate at room temperature for another 5-10 minutes, protected from light. A purple color will develop. f. Measure the absorbance at 540 nm using a microplate reader. g. Determine the nitrite concentration in each sample by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for preparing Esonarimod solutions and assessing their in vitro activity.
Caption: Esonarimod inhibits the IL-1α signaling cascade.
Caption: Esonarimod targets the p40 subunit shared by IL-12 and IL-23.
References
Overcoming Esonarimod, (R)- batch-to-batch variability in assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential batch-to-batch variability when working with Esonarimod, (R)-. The information is intended for researchers, scientists, and drug development professionals to ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is Esonarimod and what is its mechanism of action?
Esonarimod is a small molecule immunomodulator that has been investigated as an anti-rheumatic drug.[1] Its primary mechanism of action involves the inhibition of Interleukin-12 subunit beta (IL-12p40) and Interleukin-1 alpha (IL-1α).[2] By targeting these pro-inflammatory cytokines, Esonarimod can modulate the inflammatory response.
Q2: We are observing significant variability in our assay results between different batches of Esonarimod. What are the potential causes?
Batch-to-batch variability in small molecules like Esonarimod can stem from several factors throughout the manufacturing and experimental workflow.[3] Key contributors include:
-
Chemical Purity and Impurity Profile: Minor variations in the synthesis and purification processes can lead to differences in the purity of the compound and the presence of different impurities. Some of these impurities may have off-target effects that can interfere with the assay.
-
Physical Properties: Differences in crystallinity, particle size, and solubility between batches can affect how the compound dissolves and its effective concentration in your assays.[4]
-
Compound Stability and Handling: Esonarimod's stability may vary if batches are handled or stored differently. Factors like exposure to light, temperature fluctuations, and repeated freeze-thaw cycles can lead to degradation.
-
Assay-Specific Factors: The inherent variability of biological assays, especially cell-based assays, can amplify minor differences between batches.[5][6] This includes variations in cell passage number, reagent lots, and incubation times.
Q3: How can we proactively assess a new batch of Esonarimod to minimize variability?
It is crucial to perform quality control (QC) checks on each new batch of Esonarimod before its use in critical experiments.[7] A comprehensive QC assessment should include:
-
Identity Verification: Confirm the chemical identity of the compound using methods like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).
-
Purity Analysis: Determine the purity of the batch using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC).
-
Solubility Testing: Assess the solubility of the new batch in your specific assay buffer or vehicle.
-
Potency Confirmation: Test the biological activity of the new batch in a standardized, well-characterized assay and compare the results to a reference batch.
Troubleshooting Guides
Issue 1: Inconsistent IC50/EC50 values in cell-based assays
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step |
| Different effective concentrations due to solubility issues. | 1. Visually inspect the dissolved Esonarimod solution for any precipitates. 2. Re-measure the concentration of the stock solution using a spectrophotometer if a chromophore is present. 3. Prepare fresh stock solutions from the new batch and the reference batch in parallel and compare their performance in the same experiment. |
| Degradation of the compound. | 1. Aliquot stock solutions to minimize freeze-thaw cycles. 2. Protect solutions from light and store them at the recommended temperature. 3. Perform a stability study by testing the activity of the compound over time. |
| Variability in cell culture. | 1. Use cells within a consistent and narrow passage number range. 2. Ensure consistent cell seeding densities. 3. Regularly test for mycoplasma contamination. |
| Inconsistent assay conditions. | 1. Standardize all incubation times and temperatures. 2. Use the same lot of critical reagents (e.g., serum, cytokines) for all experiments comparing different batches. |
Issue 2: Unexpected or off-target effects observed with a new batch
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step |
| Presence of active impurities. | 1. Review the Certificate of Analysis (CoA) for the new batch and compare the impurity profile to previous batches. 2. If possible, use analytical techniques like LC-MS to identify and quantify impurities. |
| Contamination of the compound. | 1. Ensure proper handling and sterile techniques when preparing solutions to avoid microbial contamination. 2. Test for endotoxin contamination, as it can trigger an immune response in many cell types.[8] |
| Incorrect compound identity. | 1. Verify the identity of the compound using an orthogonal method (e.g., if you initially used MS, confirm with NMR). |
Experimental Protocols
Protocol 1: Quality Control HPLC Assay for Esonarimod Purity
This protocol outlines a general method for assessing the purity of an Esonarimod batch.
Materials:
-
Esonarimod (new batch and reference batch)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
HPLC system with a UV detector
-
C18 reverse-phase column
Method:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of Esonarimod in acetonitrile.
-
Dilute the stock solution to a final concentration of 50 µg/mL with 50:50 acetonitrile:water.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
-
Analysis:
-
Run a blank (mobile phase) injection first, followed by the reference batch and then the new batch.
-
Integrate the peak areas and calculate the purity of the main peak as a percentage of the total peak area. Compare the chromatograms of the new batch and the reference batch for any differences in the impurity profile.
-
Protocol 2: IL-12/IL-23p40 Secretion Assay in Dendritic Cells
This protocol describes a cell-based assay to determine the potency of Esonarimod batches.
Materials:
-
Human monocyte-derived dendritic cells (DCs)
-
RPMI-1640 medium with 10% FBS
-
Lipopolysaccharide (LPS)
-
Interferon-gamma (IFN-γ)
-
Esonarimod (new batch and reference batch)
-
Human IL-12/IL-23p40 ELISA kit
Method:
-
Cell Plating:
-
Plate DCs in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the new and reference batches of Esonarimod in culture medium.
-
Remove the old medium from the cells and add the Esonarimod dilutions. Incubate for 1 hour.
-
-
Cell Stimulation:
-
Add LPS (100 ng/mL) and IFN-γ (20 ng/mL) to the wells to stimulate IL-12/IL-23p40 production. Include untreated, stimulated, and unstimulated controls.
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C in a CO2 incubator.
-
-
Supernatant Collection and Analysis:
-
Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Measure the concentration of IL-12/IL-23p40 in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the IL-12/IL-23p40 concentration against the log of the Esonarimod concentration and fit a dose-response curve to determine the IC50 value for each batch.
-
Visualizations
Caption: Esonarimod inhibits IL-1α and IL-12p40 signaling pathways.
Caption: Troubleshooting workflow for Esonarimod batch variability.
Caption: Workflow for qualifying a new batch of Esonarimod.
References
- 1. Synthesis and antirheumatic activity of the metabolites of esonarimod - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Esonarimod - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. zaether.com [zaether.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quality control of small molecules - Kymos [kymos.com]
- 8. Understanding immune-modulatory efficacy in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with Esonarimod, (R)- treatment
Disclaimer: The following troubleshooting guide is based on the presumed mechanism of action of Esonarimod as a selective Sphingosine-1-Phosphate Receptor 1 (S1P1) modulator. Esonarimod is understood to function as a functional antagonist, inducing S1P1 internalization and subsequently blocking lymphocyte egress from lymphoid organs.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Esonarimod?
A1: Esonarimod is a selective S1P1 receptor modulator. It acts as a functional antagonist. Upon binding, it causes the internalization and degradation of the S1P1 receptor on lymphocytes.[1][2] This prevents the lymphocytes from sensing the natural sphingosine-1-phosphate (S1P) gradient, which is necessary for their exit from lymph nodes.[3][4] Consequently, pathogenic T and B lymphocytes are sequestered in the lymph nodes, reducing their circulation in the bloodstream and infiltration into inflamed tissues.[3]
Q2: Why am I observing high variability in my lymphocyte count data after Esonarimod treatment in vivo?
A2: High variability in lymphocyte counts can stem from several factors. Check for consistency in the timing of blood collection post-treatment, as the effect of S1P1 modulators on lymphocyte counts is time-dependent, with recovery observed over a 24-hour period with some compounds.[5] Ensure accurate and consistent dosing, as the lymphopenia effect is dose-dependent.[6] Other potential sources of variability include the stress levels of the animals, which can influence circulating lymphocyte numbers, and the specific animal model being used.
Q3: My in vitro receptor internalization assay with Esonarimod is showing inconsistent results. What are the common causes?
A3: Inconsistent results in receptor internalization assays are often traced back to cell culture conditions and assay execution. Ensure that the cells are not over-confluent, as this can affect receptor expression and signaling. Use serum that has been charcoal-stripped to remove endogenous S1P, which can otherwise activate the receptor and interfere with the assay.[7] Inconsistent incubation times and temperature fluctuations can also lead to variability. Finally, confirm the stability and proper storage of your Esonarimod compound stock.
Q4: What is the expected outcome of Esonarimod treatment on downstream signaling pathways?
A4: As an S1P1 receptor modulator, Esonarimod is expected to initially activate Gαi-coupled signaling pathways upon binding, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[8][9] This initial agonism is followed by receptor internalization and functional antagonism. Therefore, depending on the time point of measurement, you might observe an initial Gαi activation followed by a loss of responsiveness to S1P.
Troubleshooting Guides
Inconsistent Lymphocyte Sequestration in vivo
| Observation | Potential Cause | Recommended Solution |
| High variability in lymphocyte counts between animals in the same treatment group. | Inconsistent drug administration (e.g., incorrect gavage). | Refine and standardize the drug administration technique. Ensure all personnel are adequately trained. |
| Stress-induced fluctuations in lymphocyte counts. | Acclimatize animals properly and handle them consistently to minimize stress. | |
| Timing of blood collection is not standardized. | Establish a strict time course for blood sampling post-Esonarimod administration for all animals.[5] | |
| Lower than expected reduction in peripheral lymphocyte counts. | Incorrect dosage or degradation of the Esonarimod compound. | Verify the calculated dose and the concentration of the dosing solution. Ensure the compound is stored correctly and has not degraded. |
| The specific animal model is less sensitive to S1P1 modulation. | Review literature for the responsiveness of the chosen animal strain to S1P1 modulators. Consider using a different model if necessary. | |
| Rapid recovery of lymphocyte counts. | The pharmacokinetic profile of Esonarimod may lead to rapid clearance. | Conduct pharmacokinetic studies to determine the half-life of Esonarimod in your model system. Adjust the dosing frequency if necessary. |
Inconsistent Results in Cell-Based Assays
| Observation | Potential Cause | Recommended Solution |
| High background signal in receptor internalization or signaling assays. | Presence of endogenous S1P in the serum of the cell culture medium. | Use charcoal-stripped fetal bovine serum (FBS) to remove lipids, including S1P.[7] |
| Cells are over-confluent, leading to altered receptor expression. | Seed cells at a consistent and optimal density to ensure they are in the logarithmic growth phase during the experiment.[10] | |
| Low signal-to-noise ratio in a cAMP assay. | Suboptimal stimulation time or cell density. | Optimize the incubation time with Esonarimod and the cell density per well to achieve a robust assay window.[10] |
| Inefficient inhibition of phosphodiesterases. | Include a phosphodiesterase inhibitor, such as IBMX, in your assay buffer to prevent the degradation of cAMP.[10] | |
| Irreproducible EC50 values for Esonarimod. | Compound precipitation or adsorption to plasticware. | Use low-binding plates and tubes. Ensure the compound is fully dissolved in a suitable solvent and does not precipitate upon dilution in aqueous buffers. |
| Inconsistent incubation times or temperature. | Standardize all incubation steps and ensure uniform temperature across the assay plate. |
Experimental Protocols
Protocol 1: S1P1 Receptor Internalization Assay
This protocol is designed to visually and quantitatively assess the internalization of the S1P1 receptor upon treatment with Esonarimod.
Materials:
-
U2OS or HEK293 cells stably expressing a fluorescently-tagged S1P1 receptor (e.g., S1P1-eGFP).[9]
-
Cell Culture Medium: DMEM with 10% charcoal-stripped FBS, 2mM L-Glutamine, and 1% Penicillin-Streptomycin.[7]
-
Assay Buffer: DMEM with 0.1% fatty-acid free BSA and 10 mM HEPES.
-
Esonarimod, (R)- treatment
-
Fixing Solution: 4% paraformaldehyde in PBS.
-
Nuclear Stain: Hoechst 33342.
-
High-content imaging system or confocal microscope.
Procedure:
-
Seed the S1P1-eGFP expressing cells into a 96-well imaging plate and incubate for 18-24 hours.
-
Gently remove the culture medium and wash the cells once with pre-warmed Assay Buffer.
-
Add 100 µL of Assay Buffer to each well and incubate for 2 hours at 37°C to serum-starve the cells.
-
Prepare serial dilutions of Esonarimod in Assay Buffer at 2x the final desired concentration.
-
Add 100 µL of the 2x Esonarimod dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 1 hour at 37°C.
-
Carefully decant the buffer and fix the cells by adding 150 µL of Fixing Solution for 20 minutes at room temperature.[9]
-
Wash the cells four times with PBS.
-
Add 100 µL of Hoechst staining solution and incubate for at least 30 minutes.
-
Image the plate using a high-content imager. Analyze the images by quantifying the amount of internalized S1P1-eGFP, which will appear as intracellular puncta.
Protocol 2: In Vivo Lymphocyte Sequestration Assay
This protocol describes a method to evaluate the effect of Esonarimod on peripheral blood lymphocyte counts in a rodent model.
Materials:
-
Esonarimod, (R)- treatment
-
Vehicle control (appropriate for the formulation of Esonarimod).
-
Experimental animals (e.g., C57BL/6 mice).
-
Anticoagulant (e.g., EDTA).
-
Automated hematology analyzer or flow cytometer with lymphocyte-specific antibodies.
Procedure:
-
Acclimatize the animals for at least one week before the experiment.
-
Administer Esonarimod or vehicle control to the animals via the desired route (e.g., oral gavage).
-
At predetermined time points (e.g., 4, 8, 12, and 24 hours) after administration, collect a small volume of blood from each animal into tubes containing an anticoagulant.
-
Perform a complete blood count (CBC) using an automated hematology analyzer to determine the absolute lymphocyte count.
-
Alternatively, use flow cytometry to get a more detailed analysis of lymphocyte subpopulations (e.g., T cells, B cells).
-
Calculate the percentage change in lymphocyte count for each treated animal relative to the vehicle-treated control group at each time point.
Visualizations
Caption: S1P1 Receptor Signaling and Functional Antagonism by Esonarimod.
Caption: Logical Workflow for Troubleshooting Inconsistent Experimental Results.
References
- 1. tandfonline.com [tandfonline.com]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. In Vitro Characterization of Sphingosine 1-Phosphate Receptor 1 (S1P1) Expression and Mediated Migration of Primary Human T and B Cells in the Context of Cenerimod, a Novel, Selective S1P1 Receptor Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. S1P1 Receptor Modulation with Cyclical Recovery from Lymphopenia Ameliorates Mouse Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Potential adverse events associated with sphingosine-1-phosphate (S1P) receptor modulators in patients with multiple sclerosis: an analysis of the FDA adverse event reporting system (FAERS) database [frontiersin.org]
- 7. Assessment of Sphingosine-1-Phosphate Activity in Biological Samples by Receptor Internalization and Adherens Junction Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. revvity.com [revvity.com]
Optimizing Esonarimod, (R)- concentration for maximum efficacy
Welcome to the technical support center for Esonarimod, (R)-. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of (R)-Esonarimod for maximum efficacy in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to assist you in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Esonarimod?
Esonarimod is an inhibitor of Interleukin-12 subunit beta (IL-12p40) and Interleukin-1 alpha (IL-1α)[1]. By targeting these cytokines, Esonarimod can modulate inflammatory responses. The (R)-enantiomer is the biologically active form of the molecule.
Q2: How does inhibiting IL-12p40 and IL-1α lead to a therapeutic effect?
The IL-12p40 subunit is common to both IL-12 and IL-23, two key cytokines in inflammatory pathways. IL-1α is a pro-inflammatory cytokine. By inhibiting these targets, (R)-Esonarimod can potentially reduce the downstream signaling that drives inflammation in various autoimmune and inflammatory diseases.
Q3: What is the significance of using the (R)-enantiomer specifically?
In many chiral drugs, only one enantiomer is responsible for the desired pharmacological effect, while the other may be inactive or even contribute to off-target effects. Optimizing the concentration of the active (R)-enantiomer is crucial for maximizing efficacy and minimizing potential side effects.
Q4: What are the typical starting concentrations for in vitro experiments with (R)-Esonarimod?
Starting concentrations for in vitro experiments can vary depending on the cell type and assay. A common strategy is to test a wide range of concentrations, often significantly higher than the anticipated in vivo plasma concentrations[2]. A typical starting point could be a serial dilution from 100 µM down to 1 nM.
Q5: How can I determine the optimal concentration of (R)-Esonarimod in my specific cell-based assay?
Determining the optimal concentration requires a dose-response experiment. This involves treating your cells with a range of (R)-Esonarimod concentrations and measuring a relevant biological endpoint (e.g., cytokine secretion, gene expression, cell proliferation). The optimal concentration will be the one that gives the desired level of effect (e.g., EC50 or IC50) with minimal cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in experimental results | - Inconsistent cell seeding density- Pipetting errors- Variation in incubation times- Instability of (R)-Esonarimod in solution | - Ensure uniform cell seeding in all wells.- Use calibrated pipettes and proper pipetting techniques.- Standardize all incubation periods.- Prepare fresh solutions of (R)-Esonarimod for each experiment. Check for solubility and potential precipitation at higher concentrations. |
| No observable effect of (R)-Esonarimod | - Concentration is too low- Assay is not sensitive enough- Cells are not responsive to the treatment- Degradation of the compound | - Test a higher range of concentrations.- Optimize the assay to increase its dynamic range.- Confirm that the target cells express the necessary receptors and signaling components.- Verify the integrity and purity of your (R)-Esonarimod stock. |
| High cytotoxicity observed at effective concentrations | - Off-target effects of the compound- The therapeutic window is narrow for this cell type | - Perform a cytotoxicity assay (e.g., MTT or LDH assay) in parallel with your functional assay to determine the concentration at which toxicity occurs.- Consider using a lower, non-toxic concentration for a longer duration.- Evaluate the expression of off-target receptors in your cell model. |
| Precipitation of (R)-Esonarimod in culture media | - Poor solubility of the compound in aqueous media- High concentration of the compound | - Use a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution and then dilute it in the culture medium. Ensure the final solvent concentration is low and consistent across all conditions.- Test a lower concentration range. |
Experimental Protocols
Protocol 1: Determination of IC50 of (R)-Esonarimod on Cytokine Production in vitro
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of (R)-Esonarimod on the production of a target cytokine (e.g., IL-6) from stimulated immune cells.
Materials:
-
(R)-Esonarimod
-
Primary immune cells (e.g., PBMCs) or a relevant cell line
-
Cell culture medium
-
Stimulant (e.g., LPS for TLR4 activation)
-
96-well cell culture plates
-
ELISA kit for the target cytokine
-
MTT or other viability assay kit
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of (R)-Esonarimod in DMSO. Perform serial dilutions in culture medium to create a range of working concentrations (e.g., 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM). Include a vehicle control (DMSO at the same final concentration as the highest drug concentration).
-
Treatment: Pre-treat the cells with the different concentrations of (R)-Esonarimod for 1-2 hours.
-
Stimulation: Add the stimulant (e.g., LPS at 100 ng/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant for cytokine analysis.
-
Cytokine Quantification: Perform an ELISA to measure the concentration of the target cytokine in the supernatants according to the manufacturer's instructions.
-
Viability Assay: Perform an MTT assay on the remaining cells to assess cytotoxicity.
-
Data Analysis: Plot the cytokine concentration against the log of the (R)-Esonarimod concentration. Use a non-linear regression model to calculate the IC50 value.
Hypothetical Data Presentation
Table 1: Effect of (R)-Esonarimod on IL-6 Production and Cell Viability
| (R)-Esonarimod Concentration (nM) | IL-6 Concentration (pg/mL) ± SD | Cell Viability (%) ± SD |
| 0 (Vehicle) | 1500 ± 120 | 100 ± 5 |
| 1 | 1350 ± 110 | 98 ± 6 |
| 10 | 950 ± 80 | 99 ± 4 |
| 100 | 550 ± 60 | 97 ± 5 |
| 1000 | 150 ± 30 | 95 ± 7 |
| 10000 | 50 ± 10 | 85 ± 8 |
Signaling Pathway and Workflow Diagrams
Below are diagrams illustrating the proposed signaling pathway of Esonarimod and a typical experimental workflow for its optimization.
References
Esonarimod, (R)- off-target effects and how to mitigate them
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating potential off-target effects of Esonarimod, (R)-, a dual inhibitor of IL-12p40 and IL-1α. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Esonarimod, (R)-?
Esonarimod, (R)- is an investigational small molecule designed to inhibit the p40 subunit of Interleukin-12 (IL-12) and Interleukin-1 alpha (IL-1α)[1]. By targeting these cytokines, Esonarimod, (R)- aims to modulate inflammatory pathways implicated in various immune-mediated diseases. The dual inhibition is intended to provide a broader anti-inflammatory effect than targeting either cytokine alone.
Q2: What are the potential off-target effects of Esonarimod, (R)-?
While specific off-target effects for Esonarimod, (R)- are not extensively documented in publicly available literature due to its discontinued development status, researchers should be aware of potential off-target interactions common to small molecule inhibitors. These can arise from interactions with structurally related proteins or unintended binding to other cellular components.[2][3] Hypothetically, for an inhibitor of IL-12p40 and IL-1α, off-target effects could manifest as:
-
Unintended Immunomodulation: Effects on other cytokine signaling pathways.
-
Kinase Cross-Reactivity: Inhibition of unintended kinases, a common source of off-target effects for small molecules.
-
Metabolic Enzyme Interactions: Interference with cytochrome P450 (CYP) enzymes, potentially affecting the metabolism of Esonarimod or co-administered drugs.
Q3: How can I proactively assess for off-target effects in my in vitro models?
Proactive assessment is crucial for interpreting experimental results accurately. We recommend the following initial steps:
-
Comprehensive Target Profiling: Utilize broad kinase and receptor screening panels to identify potential unintended binding partners.
-
Dose-Response Curve Analysis: Compare the EC50/IC50 values for the intended targets (IL-12p40, IL-1α) with those for any identified off-targets. A significant window between on-target and off-target potency is desirable.
-
Phenotypic Screening: Employ high-content imaging or other phenotypic assays to observe cellular changes not directly attributable to the intended mechanism of action.[2]
Troubleshooting Guides
Issue 1: Unexpected Cell Viability/Toxicity in Culture
You observe significant cytotoxicity in your cell line at concentrations where on-target inhibition is expected to be minimal.
Possible Cause: This could be due to an off-target effect on a protein essential for cell survival.
Troubleshooting Steps:
-
Confirm On-Target Activity: First, verify that Esonarimod, (R)- is inhibiting IL-12 and IL-1α signaling as expected in your cell model at the concentrations used.
-
Perform a Broader Kinase Screen: Use a commercially available kinase panel to test for inhibitory activity against a wide range of kinases.
-
Rescue Experiments: If a specific off-target is identified, attempt a rescue experiment by overexpressing the off-target protein or providing a downstream product of its signaling pathway to see if the toxic effect is mitigated.
Issue 2: Inconsistent Results Between Different Cell Types
Esonarimod, (R)- shows potent inhibition of inflammatory markers in one cell type (e.g., PBMCs) but has a much weaker or different effect in another (e.g., a specific fibroblast line), even though both express the target cytokines.
Possible Cause: The expression levels of off-target proteins may differ between cell types, leading to varied phenotypic outcomes.
Troubleshooting Steps:
-
Quantify Target and Off-Target Expression: Use techniques like qPCR or western blotting to quantify the expression levels of both the intended targets (IL-12R, IL-1R) and any identified potential off-targets in the different cell lines.
-
Comparative Dose-Response: Generate full dose-response curves for both on-target effects (e.g., inhibition of downstream STAT phosphorylation for IL-12) and any off-target effects (e.g., inhibition of a specific kinase) in both cell types.
-
Use of More Specific Inhibitors: Compare the phenotype observed with Esonarimod, (R)- to that of highly specific inhibitors for the identified off-target to determine if the unexpected cellular response is recapitulated.
Data Presentation
Table 1: Hypothetical On-Target vs. Off-Target Activity of Esonarimod, (R)-
| Target | IC50 (nM) | Assay Type | Notes |
| IL-12p40 | 15 | HTRF Assay | Primary Target |
| IL-1α | 25 | ELISA | Primary Target |
| Kinase X | 250 | Kinase Glo | Potential Off-Target |
| Kinase Y | 800 | LanthaScreen | Lower Priority Off-Target |
| CYP3A4 | >10,000 | P450-Glo Assay | Minimal Interaction |
Experimental Protocols
Protocol 1: Global Kinase Inhibition Profiling
This protocol outlines a general method for assessing the selectivity of Esonarimod, (R)- against a panel of human kinases.
Objective: To identify potential off-target kinase interactions.
Materials:
-
Esonarimod, (R)- stock solution (e.g., 10 mM in DMSO)
-
Commercially available kinase profiling service (e.g., Eurofins DiscoverX, Promega)
-
Appropriate buffers and reagents as specified by the service provider
Methodology:
-
Compound Preparation: Prepare a series of dilutions of Esonarimod, (R)- in DMSO. A common screening concentration is 1 µM.
-
Assay Performance: Submit the compound dilutions to the chosen kinase profiling service. These services typically use enzymatic assays to measure the activity of a large panel of kinases in the presence of the test compound.
-
Data Analysis: The service will provide data as percent inhibition for each kinase at the tested concentration.
-
Follow-up: For any kinases showing significant inhibition (e.g., >50% at 1 µM), perform follow-up dose-response experiments to determine the IC50 value.
Protocol 2: Mitigating Off-Target Effects via Structural Modification
This protocol describes a conceptual workflow for medicinal chemists to reduce identified off-target activity. This approach is a cornerstone of rational drug design.[2]
Objective: To design and synthesize analogs of Esonarimod, (R)- with improved selectivity.
Methodology:
-
Structural Analysis: Obtain or model the co-crystal structure of Esonarimod, (R)- with its on-target (e.g., IL-12p40) and a key off-target (e.g., Kinase X).
-
Identify Selectivity Pockets: Compare the binding pockets of the on-target and off-target proteins to identify differences in amino acid residues, size, or hydrophobicity.
-
Hypothesize Modifications: Propose modifications to the Esonarimod, (R)- scaffold that are predicted to decrease binding to the off-target while maintaining or improving on-target affinity. For example, adding a bulky group that clashes with a residue in the off-target's binding site but is accommodated by the on-target's site.
-
Synthesis and Screening: Synthesize the proposed analogs and screen them against both the on-target and the off-target to determine their respective potencies.
-
Iterate: Repeat the process to optimize for selectivity.
Visualizations
Caption: Esonarimod, (R)- On-Target Signaling Pathway.
Caption: Workflow for Troubleshooting Off-Target Effects.
References
Cell viability problems with high concentrations of Esonarimod, (R)-
Disclaimer: Esonarimod is a compound for which development was discontinued. As such, publicly available data on its specific cellular effects, particularly at high concentrations, is limited. This guide provides troubleshooting advice and protocols based on the known pharmacology of Sphingosine-1-Phosphate (S1P) receptor modulators as a class and general principles of cell-based assays.
Frequently Asked Questions (FAQs)
Q1: We observe a decrease in cell viability at low to mid-concentrations of Esonarimod, but at very high concentrations, the viability appears to increase or plateau. Is this a reliable result?
A1: This phenomenon, known as a non-monotonic or biphasic dose-response curve, can occur for several reasons. At very high concentrations, compound precipitation, cellular stress responses that paradoxically increase metabolic activity, or interference with the assay chemistry itself can lead to misleading results. It is crucial to visually inspect the wells for any precipitate and consider using an alternative viability assay to confirm the findings. For instance, if you are using a metabolic assay like MTT, a compound's color or its ability to reduce the tetrazolium salt non-enzymatically can interfere with the readings.[1]
Q2: Our cell viability results with Esonarimod are inconsistent across experiments. What are the common causes for this variability?
A2: Inconsistent results in cell viability assays can stem from several factors. These include variations in cell seeding density, differences in the passage number of the cells, contamination of cell cultures, and instability of the compound in the culture medium.[2] Ensure that you are using cells within a consistent passage range and that your cell seeding is uniform across all wells. It is also advisable to prepare fresh dilutions of Esonarimod for each experiment from a validated stock solution.
Q3: At what concentration should we expect to see cytotoxic effects from an S1P receptor modulator like Esonarimod?
A3: The cytotoxic concentration of any compound is highly cell-type dependent. While the pharmacological activity of S1P receptor modulators is typically in the nanomolar range, off-target cytotoxic effects may only appear at much higher micromolar concentrations. It is recommended to perform a broad dose-response experiment, for example from 1 nM to 100 µM, to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.
Q4: Can the solvent used to dissolve Esonarimod affect our cell viability results?
A4: Yes, the solvent, typically DMSO, can be toxic to cells at certain concentrations. It is critical to include a vehicle control in your experiments, which consists of cells treated with the same concentration of the solvent as that used for the highest concentration of Esonarimod. This allows you to distinguish between the cytotoxic effects of the compound and the solvent. As a general rule, the final concentration of DMSO in the cell culture medium should be kept below 0.5%.
Troubleshooting Guides
Issue 1: High Background in MTT Assay
| Potential Cause | Troubleshooting Step |
| Contamination of reagents or culture medium. | Use fresh, sterile reagents and medium. Visually inspect cultures for any signs of microbial contamination. |
| Interference from phenol red in the medium. | Use a phenol red-free medium for the duration of the assay. |
| Non-specific reduction of MTT by the compound. | Run a control with the compound in cell-free medium to check for direct MTT reduction. |
| High cell seeding density. | Optimize the cell number to ensure they are in the exponential growth phase throughout the experiment. |
Issue 2: Inconsistent Readings in LDH Cytotoxicity Assay
| Potential Cause | Troubleshooting Step |
| Premature cell lysis due to rough handling. | Handle the multi-well plates gently and avoid excessive agitation. |
| Variable incubation times. | Ensure that the incubation time after adding the substrate is consistent for all plates. |
| Presence of serum in the medium can interfere. | Some LDH assay kits are incompatible with serum. Check the manufacturer's instructions and consider using serum-free medium. |
| Incorrect blanking. | Use a medium-only blank to subtract the background LDH activity present in the serum. |
Issue 3: Ambiguous Results with Annexin V/PI Staining
| Potential Cause | Troubleshooting Step |
| Cells were harvested too harshly. | Use a gentle cell scraping method or a non-enzymatic dissociation solution for adherent cells to avoid mechanical membrane damage. |
| Compensation settings on the flow cytometer are incorrect. | Use single-stained controls (Annexin V only and PI only) to set up the correct compensation. |
| Delay in analysis after staining. | Analyze the samples as soon as possible (ideally within one hour) after staining to prevent the progression of apoptosis and secondary necrosis.[3] |
| Staining buffer does not contain calcium. | Annexin V binding to phosphatidylserine is calcium-dependent. Ensure that the binding buffer contains an adequate concentration of CaCl₂. |
Data Presentation
Table 1: Example Dose-Response Data for Esonarimod on Cell Viability (MTT Assay)
| Esonarimod Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100% |
| 0.1 | 1.22 ± 0.09 | 97.6% |
| 1 | 1.10 ± 0.07 | 88.0% |
| 10 | 0.65 ± 0.05 | 52.0% |
| 50 | 0.28 ± 0.03 | 22.4% |
| 100 | 0.15 ± 0.02 | 12.0% |
Table 2: Example Dose-Response Data for Esonarimod on Cytotoxicity (LDH Release Assay)
| Esonarimod Concentration (µM) | LDH Activity (OD 490 nm) (Mean ± SD) | % Cytotoxicity |
| 0 (Spontaneous Release) | 0.12 ± 0.02 | 0% |
| 0.1 | 0.14 ± 0.03 | 2.5% |
| 1 | 0.20 ± 0.04 | 10.0% |
| 10 | 0.45 ± 0.05 | 41.3% |
| 50 | 0.78 ± 0.06 | 82.5% |
| 100 | 0.90 ± 0.07 | 97.5% |
| Maximum Release (Lysis) | 0.92 ± 0.05 | 100% |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of Esonarimod (and a vehicle control) and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or an appropriate solubilization buffer to each well.[5]
-
Absorbance Reading: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm.[4]
Protocol 2: LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Supernatant Collection: After treatment, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[6]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[7]
-
Absorbance Reading: Measure the absorbance at 490 nm.[8] Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
Protocol 3: Annexin V/PI Apoptosis Assay
-
Cell Harvesting: Following treatment with Esonarimod, harvest the cells (including any floating cells in the medium) and wash them twice with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[9]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.[3]
Visualizations
Caption: S1P Receptor 1 Signaling Pathway Modulation.
Caption: Experimental Workflow for Cytotoxicity Assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 3. bdbiosciences.com [bdbiosciences.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LDH cytotoxicity assay [protocols.io]
- 8. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bosterbio.com [bosterbio.com]
Esonarimod, (R)- interference with common laboratory assays
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of Esonarimod, particularly the (R)-enantiomer, in common laboratory assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues and ensure accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Esonarimod?
Esonarimod is an antirheumatic agent that functions as an inhibitor of Interleukin-12 (IL-12) and Interleukin-1 alpha (IL-1α). By targeting these pro-inflammatory cytokines, Esonarimod can modulate downstream signaling pathways, including the NF-κB and p38 MAPK pathways, which are crucial in the inflammatory response.
Q2: My NF-κB reporter assay signal is significantly reduced after treating cells with Esonarimod. Is this an assay interference?
This is likely the expected biological effect of Esonarimod, not a technical assay interference. Esonarimod is known to suppress inflammatory signaling pathways. A reduction in the NF-κB reporter signal is consistent with the inhibition of upstream signaling cascades that lead to NF-κB activation.
Troubleshooting:
-
Positive Control: Ensure your positive control for NF-κB activation (e.g., TNF-α or LPS) is working correctly.
-
Dose-Response: Perform a dose-response experiment with Esonarimod to see if the inhibition of the NF-κB reporter signal is dose-dependent.
-
Cell Viability: Always perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) in parallel to ensure the observed decrease in signal is not due to cytotoxicity.
Q3: I am not seeing the expected decrease in cytokine production in my ELISA after Esonarimod treatment. What could be the issue?
Several factors could contribute to this observation:
-
Cell Type and Stimulus: The effect of Esonarimod can be cell-type specific and dependent on the stimulus used to induce cytokine production. Ensure the chosen cell line and stimulus are appropriate for studying the IL-12 and IL-1α pathways.
-
Timing of Treatment: The timing of Esonarimod treatment relative to cell stimulation is critical. Pre-incubation with Esonarimod before adding the inflammatory stimulus is often necessary to see an inhibitory effect.
-
Cytokine Panel: Esonarimod specifically targets IL-12 and IL-1α. While this can have downstream effects on other cytokines, it may not inhibit all pro-inflammatory cytokines. Ensure you are measuring the relevant cytokines.
Troubleshooting:
-
Optimize Treatment Time: Vary the pre-incubation time with Esonarimod before stimulation.
-
Confirm with a Different Assay: If possible, confirm your ELISA results with another method, such as a multiplex bead-based assay or qPCR for cytokine mRNA levels.
-
Check for Matrix Effects: If you are using complex sample matrices like serum or plasma, consider potential matrix effects that could interfere with the ELISA. Diluting your sample may help.
Q4: Can Esonarimod directly interfere with the components of my ELISA kit?
Direct interference of Esonarimod with ELISA components (antibodies, enzymes) is unlikely but cannot be entirely ruled out without specific testing. The more probable scenario is a biological effect on the analyte being measured.
Troubleshooting:
-
Spike-and-Recovery Experiment: To test for direct interference, you can perform a spike-and-recovery experiment. Add a known amount of the cytokine standard to your sample matrix with and without Esonarimod. If the recovery of the spiked cytokine is significantly different in the presence of Esonarimod, it may indicate direct interference.
Q5: Are there any known interferences with common laboratory assays for IL-12 or IL-1α inhibitors in general?
While specific data for Esonarimod is limited, general considerations for inhibitors in biological assays apply:
-
Off-Target Effects: At high concentrations, small molecule inhibitors may have off-target effects that could influence assay readouts. It is crucial to use the lowest effective concentration.
-
Solvent Effects: Ensure that the solvent used to dissolve Esonarimod (e.g., DMSO) is at a final concentration in your assay that does not affect cell health or assay performance. Always include a vehicle control in your experiments.
Troubleshooting Guides
General Assay Troubleshooting
| Issue | Potential Cause | Recommended Action |
| High background signal in ELISA | - Insufficient washing- Non-specific antibody binding- High concentration of detection antibody | - Increase the number and duration of wash steps.- Use a blocking buffer appropriate for your sample type.- Titrate the detection antibody to the optimal concentration. |
| Low or no signal in NF-κB reporter assay | - Inefficient transfection- Inactive stimulus- Cell line not responsive | - Optimize transfection protocol and check transfection efficiency (e.g., with a GFP control).- Use a fresh, validated batch of the stimulus.- Use a cell line known to have a robust NF-κB response. |
| High well-to-well variability | - Pipetting errors- Inconsistent cell seeding- Edge effects in the plate | - Use calibrated pipettes and practice consistent technique.- Ensure a uniform single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with media to maintain humidity. |
| Inconsistent results between experiments | - Variation in cell passage number- Different lots of reagents- Subtle changes in experimental conditions | - Use cells within a defined passage number range.- Qualify new lots of critical reagents (e.g., antibodies, cytokines).- Maintain consistent incubation times, temperatures, and other parameters. |
Experimental Protocols
NF-κB Luciferase Reporter Assay
This protocol is for a transient transfection-based NF-κB luciferase reporter assay.
Materials:
-
HEK293T or other suitable cell line
-
NF-κB luciferase reporter plasmid (e.g., pGL4.32[luc2P/NF-κB-RE/Hygro])
-
Control plasmid (e.g., Renilla luciferase plasmid for normalization)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well white, clear-bottom tissue culture plates
-
Esonarimod (and vehicle control, e.g., DMSO)
-
NF-κB stimulus (e.g., TNF-α)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the NF-κB luciferase reporter plasmid and the control plasmid using your optimized transfection protocol.
-
Incubation: Incubate the cells for 24-48 hours post-transfection.
-
Treatment: Pre-treat the cells with various concentrations of Esonarimod or vehicle control for a specified period (e.g., 1-2 hours).
-
Stimulation: Add the NF-κB stimulus (e.g., TNF-α at 10 ng/mL) to the wells and incubate for the recommended time (e.g., 4-6 hours).
-
Lysis: Lyse the cells according to the manufacturer's protocol for the dual-luciferase reporter assay system.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activity using a luminometer.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to control for transfection efficiency and cell number.
Cytokine ELISA (Sandwich ELISA)
This is a general protocol for a sandwich ELISA to measure cytokine concentrations in cell culture supernatants.
Materials:
-
ELISA plate (96-well)
-
Capture antibody (specific for the cytokine of interest)
-
Detection antibody (biotinylated, specific for the cytokine)
-
Recombinant cytokine standard
-
Assay diluent (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader (450 nm)
Procedure:
-
Coating: Coat the ELISA plate wells with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with wash buffer.
-
Blocking: Block the plate with assay diluent for 1-2 hours at room temperature.
-
Washing: Wash the plate 3 times with wash buffer.
-
Sample and Standard Incubation: Add your samples (cell culture supernatants) and the serially diluted cytokine standards to the wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate 3 times with wash buffer.
-
Detection Antibody Incubation: Add the biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate 3 times with wash buffer.
-
Streptavidin-HRP Incubation: Add Streptavidin-HRP to each well and incubate for 20-30 minutes at room temperature, protected from light.
-
Washing: Wash the plate 5 times with wash buffer.
-
Substrate Development: Add TMB substrate to each well and incubate until a color change is observed.
-
Stop Reaction: Add the stop solution to each well.
-
Absorbance Measurement: Read the absorbance at 450 nm on a plate reader.
-
Data Analysis: Generate a standard curve from the cytokine standards and calculate the concentration of the cytokine in your samples.
Visualizations
Best practices for storing and handling Esonarimod, (R)-
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Esonarimod, (R)-, along with troubleshooting guides and frequently asked questions (FAQs) for its experimental use.
Storage and Handling of Esonarimod, (R)-
Proper storage and handling of Esonarimod, (R)- are critical to maintain its stability and ensure the validity of experimental results.
Storage Conditions:
| Parameter | Recommendation | Source |
| Temperature | Store at -20°C for long-term storage. For short-term storage, refrigeration at 4°C is acceptable. | General best practices for temperature-sensitive reagents. |
| Light | Protect from light. | General best practices for light-sensitive compounds. |
| Moisture | Store in a dry, well-ventilated place. Keep container tightly closed. | [CymitQuimica Safety Data Sheet] |
| Inert Atmosphere | For maximum stability, especially in solution, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended. | General best practices for oxygen-sensitive compounds. |
Handling Guidelines:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of any dust or aerosols.
-
Dispensing: When weighing and dispensing the solid compound, take care to avoid creating dust.
-
Solution Preparation: Prepare solutions immediately before use whenever possible. If solutions need to be stored, they should be kept at -20°C or -80°C and protected from light. The solubility of Esonarimod may be enhanced by gentle warming and sonication.
-
Disposal: Dispose of unused Esonarimod, (R)- and its containers in accordance with local, state, and federal regulations.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving Esonarimod, (R)-?
A1: Esonarimod, (R)- is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. For cell-based assays, it is common to prepare a concentrated stock solution in DMSO and then dilute it with the appropriate cell culture medium to the final working concentration. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q2: How can I confirm the stability of my Esonarimod, (R)- solution?
A2: The stability of your solution can be assessed by analytical methods such as High-Performance Liquid Chromatography (HPLC). A decrease in the peak area corresponding to Esonarimod, (R)- or the appearance of new peaks over time can indicate degradation. It is recommended to prepare fresh solutions for critical experiments.
Q3: Are there any known incompatibilities for Esonarimod, (R)-?
A3: Avoid strong oxidizing agents, as they may degrade the compound. Store it separately from incompatible materials.
Troubleshooting Experimental Issues
Issue 1: Inconsistent or no biological activity observed in cell-based assays.
| Potential Cause | Troubleshooting Step |
| Compound Degradation | Prepare a fresh stock solution of Esonarimod, (R)-. Ensure proper storage of both the solid compound and the stock solution. |
| Incorrect Concentration | Verify the calculations for your dilutions. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. |
| Cell Line Variability | Ensure your cells are healthy and in the exponential growth phase. Cell passage number can also affect experimental outcomes. |
| Assay Conditions | Optimize incubation times and other assay parameters. |
Issue 2: Precipitation of the compound in cell culture medium.
| Potential Cause | Troubleshooting Step |
| Low Solubility | Increase the final concentration of the organic solvent (e.g., DMSO) in your final dilution, but be mindful of solvent toxicity to your cells. Alternatively, try a different solvent system. Gentle warming and vortexing can aid dissolution. |
| High Concentration | The concentration of Esonarimod, (R)- may be exceeding its solubility limit in the aqueous medium. Try using a lower final concentration. |
Experimental Protocols
Protocol 1: In Vitro Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This protocol is adapted from a study on the effect of Esonarimod (KE-298) on nitric oxide production.[1]
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 2 x 10^5 cells/well in 0.2 mL of culture medium.
-
Treatment: Prepare a stock solution of Esonarimod, (R)- in DMSO. Dilute the stock solution in culture medium to achieve final concentrations ranging from 10 to 300 µg/mL. The final DMSO concentration should not exceed 0.1%.
-
Stimulation: Stimulate the cells with 100 ng/mL of lipopolysaccharide (LPS) in the presence of varying concentrations of Esonarimod, (R)-. Include a vehicle control (DMSO) and an unstimulated control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
NO Measurement: After incubation, collect the cell culture supernatants. Determine the concentration of nitrite (a stable product of NO) in the supernatants using the Griess reagent assay.
Signaling Pathway
Esonarimod has been shown to exert its anti-inflammatory effects by modulating the Activator Protein-1 (AP-1) signaling pathway. In the context of rheumatoid arthritis, pro-inflammatory stimuli lead to the activation of AP-1, which in turn drives the expression of genes involved in inflammation and tissue degradation, such as pro-inflammatory cytokines and matrix metalloproteinases (MMPs). Esonarimod inhibits this cascade, leading to a reduction in the inflammatory response.
Caption: Esonarimod's inhibitory effect on the AP-1 signaling pathway.
Experimental Workflow for In Vitro Assay
The following diagram outlines a typical workflow for an in vitro experiment to assess the efficacy of Esonarimod, (R)-.
Caption: A typical experimental workflow for in vitro testing of Esonarimod.
References
Validation & Comparative
Esonarimod and Methotrexate in Arthritis: A Comparative Analysis of Preclinical Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical efficacy of Esonarimod, a selective Toll-like receptor 7 and 8 (TLR7/8) inhibitor, and methotrexate, the standard-of-care disease-modifying antirheumatic drug (DMARD), in a collagen-induced arthritis (CIA) mouse model. Due to the limited availability of public data on Esonarimod in arthritis models, this comparison leverages findings from studies on TLR7-deficient mice in the CIA model as a proxy for the therapeutic potential of TLR7/8 inhibition, and contrasts it with established data for methotrexate.
Executive Summary
Toll-like receptor 7 (TLR7) has been identified as a key player in the maintenance of disease in the collagen-induced arthritis (CIA) model, suggesting that its inhibition is a promising therapeutic strategy. While direct comparative preclinical studies between Esonarimod and methotrexate in arthritis are not publicly available, an indirect comparison using data from TLR7-deficient mice in the CIA model against methotrexate-treated mice provides valuable insights. This analysis indicates that TLR7/8 inhibition has the potential to ameliorate arthritis symptoms, warranting further investigation and direct comparative studies.
Mechanism of Action
Esonarimod (and TLR7/8 Inhibition)
Esonarimod is a small molecule inhibitor of Toll-like receptors 7 and 8 (TLR7/8), which are endosomal receptors that recognize single-stranded RNA (ssRNA). In rheumatoid arthritis, the activation of TLR7 by endogenous RNA ligands is believed to contribute to the production of pro-inflammatory cytokines and the overall inflammatory cascade. By blocking TLR7 and TLR8, Esonarimod is hypothesized to inhibit downstream signaling pathways, including the activation of NF-κB and IRF7, leading to reduced production of inflammatory mediators like TNF-α, IL-6, and type I interferons.
Methotrexate
Methotrexate, a cornerstone of rheumatoid arthritis therapy, is a folate antagonist. Its anti-inflammatory effects are multifaceted and not fully elucidated. Key mechanisms include the inhibition of dihydrofolate reductase, leading to a reduction in the synthesis of purines and pyrimidines, which are essential for the proliferation of immune cells. Additionally, methotrexate increases the extracellular concentration of adenosine, which has potent anti-inflammatory properties. It also interferes with transmethylation reactions crucial for cellular function and signaling.
Preclinical Efficacy Comparison in Collagen-Induced Arthritis (CIA) Mouse Model
The following tables summarize the quantitative efficacy data for TLR7 deficiency (as a surrogate for Esonarimod's effect) and methotrexate in the CIA mouse model. It is important to note that this is an indirect comparison, and the results are drawn from different studies.
Table 1: Effect on Clinical Arthritis Score
| Treatment Group | Mean Clinical Score (Peak) | Percentage Reduction vs. Control | Study Reference |
| Control (Wild-Type CIA) | 10 - 12 | - | [1] |
| TLR7 Deficient CIA | 4 - 6 | 50 - 60% | [1] |
| Methotrexate (1 mg/kg) | 4 ± 4 | ~60-70% | [2] |
Clinical scores are typically graded on a scale of 0-4 per paw, with a maximum score of 16 per mouse, assessing erythema and swelling.
Table 2: Effect on Paw Swelling
| Treatment Group | Mean Paw Volume Increase (mm³) | Percentage Reduction vs. Control | Study Reference |
| Control (CIA) | 1.5 - 2.0 | - | [3] |
| TLR7 Deficient CIA | Significantly reduced vs. WT | Not explicitly quantified | [1] |
| Methotrexate (20 mg/kg/week) | ~0.5 | ~75% | [3] |
Paw volume is a quantitative measure of inflammation and edema in the affected joints.
Table 3: Histopathological Assessment of Joint Damage
| Treatment Group | Mean Histology Score | Key Histological Findings | Study Reference |
| Control (CIA) | 8 - 10 | Severe inflammation, pannus formation, cartilage and bone erosion. | [4] |
| TLR7 Deficient CIA | Significantly reduced vs. WT | Reduced inflammatory infiltrate and joint destruction. | [1] |
| Methotrexate (1 mg/kg) | 1 ± 1 | Markedly reduced inflammation, pannus, and joint erosion. | [2] |
Histology scores typically evaluate inflammation, pannus formation, cartilage damage, and bone erosion on a semi-quantitative scale.
Experimental Protocols
Collagen-Induced Arthritis (CIA) Model Induction (General Protocol)
The CIA model is a widely used preclinical model for rheumatoid arthritis. A typical induction protocol is as follows:
-
Animals: Male DBA/1J mice, 8-10 weeks old, are commonly used due to their susceptibility to CIA.
-
Immunization: On day 0, mice are immunized intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).
-
Booster: On day 21, a booster injection of 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered.
-
Monitoring: The development of arthritis is monitored starting from day 21, with clinical scoring of paw swelling and erythema performed 3-5 times per week.
TLR7 Deficient Mice in CIA Model (Exemplary Protocol)
-
Study Design: TLR7 deficient mice and wild-type littermates are subjected to the CIA induction protocol as described above.
-
Efficacy Evaluation: Disease progression is assessed by clinical scoring, measurement of paw thickness, and histological analysis of the joints at the end of the study. Serum levels of anti-collagen antibodies are also measured.
Methotrexate Administration in CIA Model (Exemplary Protocol)
-
Study Design: Following the onset of arthritis (around day 28-35), mice are randomized into treatment and vehicle control groups.
-
Dosing: Methotrexate is administered intraperitoneally or subcutaneously at doses ranging from 1 to 20 mg/kg, typically once or twice weekly.
-
Efficacy Evaluation: The therapeutic effect is evaluated by monitoring clinical arthritis scores and paw volume. At the end of the treatment period, joints are collected for histopathological analysis to assess inflammation, cartilage damage, and bone erosion.
Signaling Pathway Diagrams
Conclusion
This comparative guide, based on an indirect analysis, suggests that targeting the TLR7/8 pathway with an inhibitor like Esonarimod holds significant promise for the treatment of rheumatoid arthritis. The data from TLR7-deficient mice in the CIA model indicate a potential for efficacy in reducing clinical signs of arthritis and joint damage, comparable in magnitude to the effects observed with methotrexate in similar preclinical models.
References
- 1. Investigation of the role of endosomal Toll-like receptors in murine collagen-induced arthritis reveals a potential role for TLR7 in disease maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methotrexate Disposition, Anti-Folate Activity, and Metabolomic Profiling to Identify Molecular Markers of Disease Activity and Drug Response in the Collagen-Induced Arthritis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methotrexate disposition, anti-folate activity and efficacy in the collagen-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Esonarimod: A Comparative Analysis of (R)- and (S)-Enantiomers of its Active Metabolite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esonarimod, developed as a racemic mixture, is an antirheumatic agent. Following administration, it is metabolized to its pharmacologically active form, (+/-)-deacetylesonarimod. As with many chiral drugs, the individual enantiomers of a racemic compound can exhibit different pharmacological and toxicological profiles. This guide provides a comparative overview of the (R)- and (S)-enantiomers of deacetylesonarimod, the active metabolite of esonarimod. The primary literature suggests that while the enantiomers have been synthesized and evaluated, there is no significant difference in their antirheumatic activity.
Comparative Biological Activity
A pivotal study on the synthesis and antirheumatic activity of the metabolites of esonarimod concluded that no significant difference was observed between the (R)- and (S)-enantiomers of deacetylesonarimod.[1][2][3] Unfortunately, specific quantitative data from this comparative study, such as IC50 values for cytokine inhibition or in vivo efficacy data, are not publicly available in the accessible literature.
Data Presentation
Due to the lack of publicly available quantitative data directly comparing the (R)- and (S)-enantiomers of deacetylesonarimod, a detailed comparative data table cannot be provided at this time. The available literature consistently reports a lack of significant difference in their antirheumatic effects.
| Metric | (R)-deacetylesonarimod | (S)-deacetylesonarimod | Source |
| Antirheumatic Activity | No significant difference reported | No significant difference reported | [1][2][3] |
| Quantitative Data (e.g., IC50) | Not publicly available | Not publicly available |
Mechanism of Action: Inhibition of IL-12 and IL-1α
The antirheumatic effects of esonarimod are attributed to its ability to inhibit the production of the pro-inflammatory cytokines Interleukin-12 (IL-12) and Interleukin-1α (IL-1α). These cytokines play a crucial role in the pathogenesis of rheumatoid arthritis by promoting the differentiation of Th1 cells and mediating inflammatory responses.
The IL-12 family of cytokines, which includes IL-12 and IL-23, are key drivers of chronic inflammation.[4] IL-12 is a heterodimeric cytokine composed of p35 and p40 subunits and is essential for Th1 cell differentiation and the production of interferon-gamma (IFN-γ).[5] IL-1α is a member of the IL-1 family and a potent mediator of inflammation, acting as an "alarmin" when released from necrotic cells to initiate and amplify inflammatory responses.[6] By inhibiting the production of both IL-12p40 and IL-1α, esonarimod can effectively suppress downstream inflammatory cascades.
Signaling Pathway
The following diagram illustrates the proposed signaling pathway affected by Esonarimod's active metabolite.
Experimental Protocols
While the specific protocols for the comparative studies of deacetylesonarimod enantiomers are not available, this section provides representative methodologies for key assays used in the evaluation of antirheumatic agents targeting IL-12 and IL-1α.
In Vitro IL-12 Inhibition Assay
This assay is designed to measure the ability of a compound to inhibit the production of IL-12 from stimulated immune cells.
1. Cell Culture:
-
Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors using Ficoll-Paque density gradient centrifugation.
-
Monocytes are further purified from PBMCs by plastic adherence or by magnetic cell sorting (e.g., CD14+ selection).
-
Monocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
2. Cell Stimulation:
-
Monocytes are plated in 96-well plates at a density of 2 x 10^5 cells/well.
-
The cells are pre-incubated with various concentrations of the test compounds ((R)-deacetylesonarimod, (S)-deacetylesonarimod) for 1 hour.
-
To induce IL-12 production, cells are stimulated with a combination of interferon-gamma (IFN-γ, e.g., 20 ng/mL) for 4-6 hours, followed by lipopolysaccharide (LPS, e.g., 100 ng/mL) for an additional 18-24 hours.[7]
3. Quantification of IL-12p40:
-
After the incubation period, the cell culture supernatants are collected.
-
The concentration of the IL-12p40 subunit is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
4. Data Analysis:
-
The percentage of inhibition of IL-12p40 production is calculated for each compound concentration relative to the vehicle control.
-
The IC50 value (the concentration of the compound that causes 50% inhibition) is determined by non-linear regression analysis.
In Vitro IL-1α Inhibition Assay
This assay assesses the ability of a compound to inhibit the release of IL-1α from stimulated cells.
1. Cell Culture:
-
A human monocytic cell line, such as THP-1, is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
-
To differentiate the cells into macrophage-like cells, they are treated with phorbol 12-myristate 13-acetate (PMA, e.g., 100 ng/mL) for 48 hours.
2. Cell Stimulation:
-
The differentiated THP-1 cells are washed and then treated with various concentrations of the test compounds for 1 hour.
-
IL-1α release is induced by stimulating the cells with a combination of LPS (e.g., 1 µg/mL) and ATP (e.g., 5 mM) for 4-6 hours.
3. Quantification of IL-1α:
-
The cell culture supernatants are collected after centrifugation to remove cell debris.
-
The concentration of IL-1α is measured using a specific ELISA kit.[8][9]
4. Data Analysis:
-
The percentage of inhibition of IL-1α release is calculated for each concentration of the test compounds.
-
The IC50 value is determined from the dose-response curve.
In Vivo Model: Collagen-Induced Arthritis (CIA) in Rats
The CIA model is a widely used preclinical model for rheumatoid arthritis that shares many pathological features with the human disease.
1. Animals:
-
Male Lewis rats (6-8 weeks old) are typically used for this model.
2. Induction of Arthritis:
-
On day 0, rats are immunized with an intradermal injection at the base of the tail with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).
-
A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is administered on day 7.
3. Dosing:
-
Treatment with the test compounds ((R)-deacetylesonarimod, (S)-deacetylesonarimod, or vehicle control) is typically initiated at the first sign of arthritis (around day 10-14) and continued daily for a specified period (e.g., 14-21 days). The compounds are usually administered orally.
4. Assessment of Arthritis:
-
Clinical Scoring: The severity of arthritis in each paw is assessed daily or every other day using a macroscopic scoring system (e.g., 0-4 scale, where 0=normal, 1=erythema and mild swelling of one toe or finger, 2=erythema and mild swelling of more than one toe or finger, 3=moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per rat is 16.
-
Paw Volume Measurement: Paw swelling is quantified by measuring the volume of the hind paws using a plethysmometer.
-
Histopathology: At the end of the study, the animals are euthanized, and their joints are collected for histological analysis. The joints are decalcified, sectioned, and stained with hematoxylin and eosin (H&E) and Safranin O to assess inflammation, pannus formation, cartilage damage, and bone erosion.
5. Data Analysis:
-
The mean arthritis score and paw volume are compared between the treatment groups and the vehicle control group.
-
Histological scores are also compared between the groups.
-
Statistical analysis (e.g., ANOVA) is used to determine the significance of the observed differences.
Experimental Workflow
The following diagram outlines a typical workflow for the preclinical evaluation of antirheumatic compounds.
Conclusion
Esonarimod, through its active metabolite deacetylesonarimod, functions as an inhibitor of the pro-inflammatory cytokines IL-12 and IL-1α. While the synthesis and evaluation of the individual (R)- and (S)-enantiomers of deacetylesonarimod have been reported, the available scientific literature indicates no significant difference in their antirheumatic activity. A lack of publicly accessible, detailed quantitative data precludes a more in-depth comparison of their potency and efficacy. Further research and the publication of detailed comparative studies would be necessary to definitively ascertain any subtle differences in the pharmacological profiles of these enantiomers.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antirheumatic activity of the metabolites of esonarimod - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. promega.de [promega.de]
- 6. Potential of IL-1, IL-18 and Inflammasome Inhibition for the Treatment of Inflammatory Skin Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. raybiotech.com [raybiotech.com]
- 9. Human IL-1α(Interleukin 1 Alpha) ELISA Kit - Elabscience® [elabscience.com]
Validating the in vivo efficacy of Esonarimod, (R)- with histological analysis
An Analysis of Esonarimod, (R)- and its In Vivo Efficacy Data
Dear Researchers, Scientists, and Drug Development Professionals,
This guide addresses the inquiry into the in vivo efficacy of the specific enantiomer (R)-Esonarimod, supported by histological analysis. Our comprehensive search of publicly available scientific literature and drug development databases has revealed that while (R)-Esonarimod is a recognized chemical entity, detailed in vivo efficacy studies with histological data for this specific molecule are not available. This is primarily because the development of the parent compound, Esonarimod, was discontinued.
Below, we provide the available information on Esonarimod and its enantiomers, followed by a comparative guide for a representative immunomodulatory agent with available histological data to serve as a template for the requested analysis.
Understanding Esonarimod
Esonarimod, also known as (R,S)-2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid, was developed by Taisho Pharmaceutical Co., Ltd. as a potential new antirheumatic drug[1]. It was investigated as a racemic mixture, meaning it contained both the (R)- and (S)-enantiomers in equal amounts.
Chemical and Pharmacological Profile of Esonarimod:
| Feature | Description |
| Compound Name | Esonarimod |
| Synonyms | KE-298 |
| Chemical Formula | C14H16O4S |
| Developer | Taisho Pharmaceutical Co., Ltd. |
| Therapeutic Area | Rheumatoid Arthritis |
| Mechanism of Action | IL-1α inhibitor, IL-12p40 inhibitor[2] |
| Development Status | Discontinued |
The PubChem database confirms the existence of "(R)-Esonarimod" as a distinct chemical structure[3]. Research into the metabolites of Esonarimod involved the preparation of the enantiomers of its active metabolite, (+/-)-deacetylesonarimod. A key study concluded that no significant difference was observed between the antirheumatic activities of these two enantiomers[4]. This finding may have contributed to the decision not to pursue separate development paths for the individual enantiomers before the program was discontinued.
Due to the discontinuation of its development, there is a lack of published, in-depth in vivo studies, including those with detailed histological analyses, which are necessary to build a comprehensive efficacy guide for either the racemic Esonarimod or its specific (R)- enantiomer.
Illustrative Comparison Guide: A Sphingosine-1-Phosphate (S1P) Receptor Modulator for Autoimmune Disease
To fulfill the request for a detailed comparison guide, we will now present an analysis of a well-documented class of immunomodulatory drugs: Sphingosine-1-Phosphate (S1P) receptor modulators. These agents have a well-defined mechanism of action and a growing body of clinical trial data that includes histological endpoints. We will use a representative S1P receptor modulator as a stand-in to demonstrate how such a guide is constructed when sufficient data is available.
Introduction to S1P Receptor Modulators
Sphingosine-1-phosphate (S1P) receptor modulators are a class of oral drugs that have shown efficacy in treating various autoimmune diseases, including multiple sclerosis, ulcerative colitis, and systemic lupus erythematosus. Their primary mechanism of action involves the functional antagonism of the S1P receptor, which is crucial for the egress of lymphocytes from secondary lymphoid organs.
Mechanism of Action: Lymphocyte Sequestration
By binding to S1P receptors (primarily S1P1) on lymphocytes, these modulators cause the internalization and degradation of the receptor. This renders the lymphocytes unresponsive to the natural S1P gradient that guides their exit from lymph nodes. The resulting sequestration of lymphocytes within the lymph nodes leads to a rapid and reversible reduction in circulating lymphocytes, thereby limiting their infiltration into inflamed tissues.
Comparative In Vivo Efficacy Data with Histological Analysis
The following tables summarize clinical trial data for S1P modulators in ulcerative colitis, where histological improvement is a key secondary endpoint.
Table 1: Induction Therapy Outcomes in Ulcerative Colitis (Week 12)
| Endpoint | S1P Modulator (2 mg) | Placebo | P-value |
| Clinical Remission | 33.0% | 8.1% | < 0.001 |
| Endoscopic Improvement | 41.8% | 17.8% | < 0.003 |
| Histologic Improvement | 31.7% | 10.2% | < 0.006 |
| Histologic Remission (Geboes score < 2.0) | 19.5% | 6.1% | < 0.003 |
| Data derived from a post-hoc analysis of the Phase 2 OASIS trial for Etrasimod[2]. |
Table 2: Histological Outcomes in a Network Meta-Analysis for Ulcerative Colitis (Induction)
| Drug | Rank for Histologic Improvement (P-score) | Rank for Histologic Remission (P-score) |
| Etrasimod (2 mg/day) | 1 (0.98) | 1 (0.90) |
| Upadacitinib (45 mg/day) | 2 (0.90) | 2 (0.88) |
| Guselkumab (200-400 mg) | 3 (0.85) | 4 (0.75) |
| Data from a network meta-analysis of 24 randomized controlled trials[1]. P-score estimates the probability that a treatment is the best among all treatments. |
Experimental Protocols
In Vivo Efficacy Study in Ulcerative Colitis (Illustrative Protocol)
-
Patient Population: Adults with moderately to severely active ulcerative colitis who have had an inadequate response or intolerance to conventional therapies.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
-
Treatment: Patients are randomized to receive a daily oral dose of the S1P modulator (e.g., 2 mg) or a matching placebo for an induction period of 12 weeks.
-
Efficacy Assessments:
-
Clinical: Mayo score assessments at baseline and week 12.
-
Endoscopic: Flexible sigmoidoscopy or colonoscopy performed at baseline and week 12. Endoscopic improvement is defined as a Mayo endoscopic subscore of ≤ 1.
-
Histological: Biopsy samples are collected from the sigmoid colon during endoscopy.
-
-
Histological Analysis:
-
Biopsies are fixed in formalin, embedded in paraffin, and sectioned.
-
Sections are stained with hematoxylin and eosin (H&E).
-
A central pathologist, blinded to treatment allocation, scores the biopsies using a validated index, such as the Geboes score.
-
Histologic Improvement: Defined as a significant reduction in inflammatory infiltrates and architectural changes.
-
Histologic Remission: Defined as a complete resolution of neutrophil infiltration in the colonic mucosa (e.g., Geboes score < 2.0)[2].
-
References
- 1. A practical procedure for the synthesis of esonarimod, (R,S)-2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid, an antirheumatic agent (part 1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Esonarimod - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Esonarimod, (R)- | C14H16O4S | CID 9795701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and antirheumatic activity of the metabolites of esonarimod - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of Esonarimod, (R)-'s mechanism of action in different cell lines
The development of Esonarimod, an investigational antirheumatic drug, has been discontinued, and detailed public information regarding the cross-validation of its mechanism of action in different cell lines is not available. The initial proposed mechanism of Esonarimod centered on its role as an inhibitor of Interleukin-12 subunit beta (IL-12p40) and Interleukin-1 alpha (IL-1α). However, a comprehensive comparison of its performance against other alternatives, supported by experimental data across various cell lines, remains largely absent from publicly accessible scientific literature.
While the precise signaling pathways modulated by Esonarimod have not been extensively elucidated in published research, the intended targets, IL-12 and IL-1α, are key players in inflammatory and immune responses. Inhibition of these cytokines would theoretically lead to a dampening of downstream inflammatory cascades.
Given the discontinuation of Esonarimod's development, further research into its specific molecular interactions and comparative efficacy in different cellular contexts was likely halted. As a result, a detailed guide that includes quantitative data tables, specific experimental protocols, and validated signaling pathway diagrams as requested cannot be constructed based on the available information.
General Approach to Cross-Validating a Drug's Mechanism of Action
For a typical immunomodulatory drug, the cross-validation of its mechanism of action across different cell lines would involve a series of established experimental protocols. These are designed to confirm the drug's target engagement and downstream effects. Below is a generalized workflow that researchers would typically follow.
Experimental Workflow for Mechanism of Action Cross-Validation
A Head-to-Head Comparison of Sphingosine-1-Phosphate (S1P) Receptor Modulators in Immunology
A Note on Esonarimod: Initial investigation into Esonarimod, an inhibitor of IL-12p40 and IL-1α, revealed that its clinical development was discontinued. Consequently, publicly available experimental data and detailed clinical trial results are scarce, precluding a comprehensive head-to-head comparison as initially requested.
In light of this, this guide provides a comparative analysis of a prominent and clinically advanced class of immunomodulators: the Sphingosine-1-Phosphate (S1P) receptor modulators. This comparison focuses on three leading examples: Cenerimod , Ozanimod , and Etrasimod , for which substantial clinical and experimental data are available. This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of their mechanisms, performance in clinical trials, and the experimental protocols used to evaluate them.
Introduction to S1P Receptor Modulators
Sphingosine-1-phosphate (S1P) receptor modulators are a class of oral drugs that have emerged as a significant therapeutic option for various autoimmune diseases.[1][2] Their primary mechanism of action involves the functional antagonism of S1P receptors on lymphocytes.[3] S1P is a signaling lipid that plays a crucial role in regulating the egress of lymphocytes from secondary lymphoid organs into the bloodstream.[4][5] By binding to S1P receptors on these immune cells, S1P modulators cause the internalization and degradation of the receptors, rendering the lymphocytes unresponsive to the S1P gradient that guides their exit.[1][3] This effectively traps lymphocytes within the lymph nodes, reducing their circulation in the peripheral blood and subsequent infiltration into sites of inflammation.[3][6]
There are five known subtypes of S1P receptors (S1P1-5), each with a distinct tissue distribution and function.[7] The therapeutic effects of S1P modulators in autoimmune diseases are primarily attributed to their action on the S1P1 receptor, which is highly expressed on lymphocytes.[2] However, the selectivity of these drugs for different S1P receptor subtypes influences their efficacy and safety profiles. This guide will delve into the specifics of Cenerimod, Ozanimod, and Etrasimod, highlighting their receptor selectivity, clinical trial outcomes, and the methodologies employed in their evaluation.
Mechanism of Action and Signaling Pathway
Cenerimod, Ozanimod, and Etrasimod all function as S1P receptor modulators but exhibit different selectivity profiles for the S1P receptor subtypes.
-
Cenerimod is a selective S1P1 receptor modulator.[8][9][10] Its high selectivity for S1P1 is intended to maximize the immunomodulatory effect on lymphocytes while minimizing potential side effects associated with the modulation of other S1P receptor subtypes.[6]
-
Ozanimod is a selective modulator of S1P1 and S1P5 receptors.[11][12][13] The modulation of S1P5, in addition to S1P1, may contribute to its effects, particularly in the context of multiple sclerosis, as S1P5 is also expressed on cells within the central nervous system.[13]
-
Etrasimod is a selective modulator of S1P1, S1P4, and S1P5 receptors.[14][15][16] Its activity on S1P4, which is expressed on dendritic cells and other innate immune cells, suggests a broader influence on immune responses beyond lymphocyte trafficking.[1]
The common signaling pathway for these modulators begins with their binding to the S1P1 receptor on lymphocytes. This engagement leads to the internalization and degradation of the receptor, preventing the lymphocytes from egressing from lymph nodes in response to the S1P gradient.
Caption: S1P Receptor Modulator Signaling Pathway.
Head-to-Head Comparison of Clinical Trial Performance
The following tables summarize the key efficacy and safety data from major clinical trials of Cenerimod, Ozanimod, and Etrasimod.
Table 1: Efficacy of S1P Receptor Modulators in Phase 3 Clinical Trials
| Drug (Trial) | Indication | Primary Efficacy Endpoint | Dose | Drug Group | Placebo Group | P-value | Citation |
| Cenerimod (CARE - Phase 2b) | Systemic Lupus Erythematosus (SLE) | Change from baseline in mSLEDAI-2K at Month 6 | 4 mg | -4.04 | -2.85 | 0.0291 (nominal) | [8][9] |
| Ozanimod (True North) | Ulcerative Colitis | Clinical Remission at Week 10 (Induction) | 0.92 mg | 18.4% | 6.0% | <0.0001 | [6] |
| Clinical Remission at Week 52 (Maintenance) | 0.92 mg | 37.0% | 18.5% | <0.0001 | [6][17] | ||
| Ozanimod (SUNBEAM & RADIANCE) | Relapsing Multiple Sclerosis | Annualized Relapse Rate (ARR) | 0.92 mg | 0.18 (SUNBEAM) / 0.17 (RADIANCE) | 0.35 (IFN β-1a) / 0.28 (IFN β-1a) | <0.0001 / <0.001 | [17] |
| Etrasimod (ELEVATE UC 52) | Ulcerative Colitis | Clinical Remission at Week 12 (Induction) | 2 mg | 27.0% | 7.4% | <0.0001 | [13][18] |
| Clinical Remission at Week 52 (Maintenance) | 2 mg | 32.1% | 6.7% | <0.0001 | [13][18] | ||
| Etrasimod (ELEVATE UC 12) | Ulcerative Colitis | Clinical Remission at Week 12 (Induction) | 2 mg | 24.8% | 15.2% | 0.0264 | [13][18] |
Table 2: Safety Profile of S1P Receptor Modulators
| Drug | Common Adverse Events | Adverse Events of Special Interest | Citation |
| Cenerimod | Lymphopenia, mild and transient heart rate decrease. | Hypertension (though objective measurements showed no increase in mean blood pressure). | [12] |
| Ozanimod | Nasopharyngitis, headache, lymphopenia, increased liver enzymes. | Bradycardia (transient, mitigated by dose titration), increased blood pressure, macular edema, infections. | [5][13] |
| Etrasimod | Lymphopenia, headache, potential for transient heart rate decrease. | Similar to other S1P modulators: potential for bradycardia, atrioventricular block, macular edema, and infections. | [19][20] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical trial data. Below are summaries of the protocols used in the key clinical trials for Cenerimod, Ozanimod, and Etrasimod.
Cenerimod (CARE Study - NCT03742037)
-
Study Design: A Phase 2b, multicenter, randomized, double-blind, placebo-controlled, parallel-group study to evaluate the efficacy, safety, and tolerability of cenerimod in subjects with moderate to severe SLE.[21][22]
-
Intervention: Patients were randomized to receive once-daily oral cenerimod (0.5 mg, 1 mg, 2 mg, or 4 mg) or placebo, in addition to stable background SLE therapy.[21]
-
Key Assessments:
-
Pharmacodynamics: Blood samples were collected at baseline and after 6 months to assess gene expression signatures for type 1 interferon (IFN-1), IFN-γ, and plasma cells using RNA sequencing.[4][5] Total lymphocyte counts were measured at various time points.[23]
-
Safety: Adverse events were monitored throughout the study.
Ozanimod (True North Study - NCT02435992)
-
Study Design: A Phase 3, multicenter, randomized, double-blind, placebo-controlled trial evaluating ozanimod as an induction and maintenance therapy in adults with moderately to severely active ulcerative colitis.[6][10]
-
Patient Population: Adults with moderately to severely active UC who had an inadequate response to prior therapy.[6]
-
Intervention: Patients were randomized to receive oral ozanimod 0.92 mg or placebo once daily.[10]
-
Key Assessments:
-
Efficacy: The primary endpoints were clinical remission at Week 10 (induction) and Week 52 (maintenance).[6] Key secondary endpoints included clinical response, endoscopic improvement (based on Mayo endoscopic subscore), and mucosal healing.[6]
-
Endoscopic Evaluation: Endoscopies were performed at baseline and subsequent time points. The disease activity was scored by a central reader using the Mayo endoscopic subscore (0=normal or inactive disease, 1=mild disease, 2=moderate disease, 3=severe disease).[24]
-
Safety: Safety was monitored through the reporting of adverse events, laboratory tests, and vital signs.
-
Etrasimod (ELEVATE UC 52 & 12 Studies - NCT03945188 & NCT03996369)
-
Study Design: Two independent, randomized, multicenter, double-blind, placebo-controlled, Phase 3 trials. ELEVATE UC 52 had a 12-week induction period followed by a 40-week maintenance period with a treat-through design. ELEVATE UC 12 was a 12-week induction study.[8][13]
-
Patient Population: Adults with moderately to severely active UC (modified Mayo score [MMS] of 4-9, including an endoscopic score ≥2 and a rectal bleeding score ≥1) who had an inadequate response or intolerance to at least one approved UC therapy.[8][19]
-
Intervention: Patients were randomized (2:1) to receive once-daily oral etrasimod 2 mg or placebo.[8]
-
Key Assessments:
-
Efficacy: The primary efficacy endpoint was the proportion of patients in clinical remission at week 12 (for both studies) and week 52 (for ELEVATE UC 52).[8][13] Clinical remission was defined by a modified Mayo score. Key secondary endpoints included endoscopic improvement, symptomatic remission, and corticosteroid-free remission.[9]
-
Pharmacokinetics: Plasma concentrations of etrasimod were assessed from samples collected at pre-dose and at various time points post-dose throughout the study.[19]
-
Safety: The safety of etrasimod was assessed through the monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.[19]
-
Caption: Representative Clinical Trial Workflow.
Conclusion
The S1P receptor modulators Cenerimod, Ozanimod, and Etrasimod represent a significant advancement in the oral treatment of autoimmune diseases. While they share a common mechanism of sequestering lymphocytes in lymph nodes, their distinct receptor selectivity profiles may translate to differences in efficacy and safety across various indications. Cenerimod has shown promise in SLE, a disease with high unmet need.[8][9] Ozanimod is an established therapy for both multiple sclerosis and ulcerative colitis, demonstrating efficacy in both neurological and gastrointestinal autoimmune conditions.[11][17] Etrasimod has also demonstrated robust efficacy in ulcerative colitis.[18][20]
The choice of an S1P modulator for a specific patient or for further clinical development will depend on a careful consideration of its benefit-risk profile in the target indication. The data presented in this guide, derived from rigorous clinical trials, provides a foundation for such evaluations. As research continues, a deeper understanding of the nuances of S1P receptor modulation will undoubtedly lead to more targeted and effective therapies for a range of immune-mediated diseases.
References
- 1. EFFECT OF CENERIMOD, AN S1P1 MODULATOR, ON FATIGUE IN SLE: RESULTS FROM THE PHASE 2 CARE STUDY | The Journal of Rheumatology [jrheum.org]
- 2. emjreviews.com [emjreviews.com]
- 3. Efficacy and Safety of Approximately 3 Years of Continuous Ozanimod in Moderately to Severely Active Ulcerative Colitis: Interim Analysis of the True North Open-label Extension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Bristol Myers Squibb - Bristol Myers Squibb Presents Positive Late-Breaking Data from Phase 3 True North Trial Evaluating Zeposia (ozanimod) in Adult Patients with Moderate to Severe Ulcerative Colitis [news.bms.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Etrasimod as induction and maintenance therapy for ulcerative colitis (ELEVATE): Two randomized,... : Falk Foundation [falkfoundation.org]
- 9. Arena Pharmaceuticals Announces First Subject Dosed in ELEVATE UC 52 Global Phase 3 Trial Evaluating Etrasimod in Ulcerative Colitis [prnewswire.com]
- 10. Analyses From the Phase 3 True North Study of Ozanimod in UC Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Efficacy and Safety of Cenerimod in Patients with Moderate to Severe Systemic Lupus Erythematosus (SLE): A Multicenter, Randomized, Parallel-Group, Double-Blind, Placebo-Controlled, Dose-Finding Phase 2b Trial - ACR Meeting Abstracts [acrabstracts.org]
- 13. Etrasimod as induction and maintenance therapy for ulcerative colitis (ELEVATE): two randomised, double-blind, placebo-controlled, phase 3 studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 15. Sphingosine-1-Phosphate (S1P) Receptor Modulators for the Treatment of Inflammatory Bowel Disease (IBD): Mechanisms, Clinical Evidence, and Practical Insights [mdpi.com]
- 16. Etrasimod for the symptomatic relief of ulcerative colitis: a post-hoc analysis from the ELEVATE UC clinical programme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Etrasimod 2 mg Once Daily as Treatment for Moderately to Severely Active Ulcerative Colitis: Results From the Phase 3 ELEVATE UC 52 and ELEVATE UC 12 Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. newsroom.viatris.com [newsroom.viatris.com]
- 21. CARE: A Clinical Study Assessing Cenerimod as a Potential New Oral Treatment for Lupus | Lupus Foundation of America [lupus.org]
- 22. ichgcp.net [ichgcp.net]
- 23. ibdhorizons.org [ibdhorizons.org]
- 24. scholars.mssm.edu [scholars.mssm.edu]
Esonarimod, (R)-: An Examination of Discontinued Development and Data Scarcity
Efforts to independently verify the effects of Esonarimod, (R)-, a compound once under investigation for rheumatoid arthritis, are met with a significant challenge: a lack of available data. Development of Esonarimod was discontinued in its early stages, with the most recent events dating back to 1997[1]. This has resulted in a sparse and dated body of research, making a comprehensive guide on the reproducibility of its effects in independent studies impossible to compile.
Esonarimod was classified as an antirheumatic, carboxylic acid-based small molecule that was believed to function as an Interleukin 1 (IL-1) inhibitor[1]. IL-1 is a cytokine that plays a crucial role in inflammatory processes, and its inhibition has been a therapeutic strategy in a number of autoimmune and inflammatory diseases. However, Taisho Pharmaceutical, the originator of the drug, ceased its development for undisclosed reasons[1].
A search for "Esonarimod" in contemporary research databases often leads to confusion with "Cenerimod," a different drug currently in clinical trials for systemic lupus erythematosus (SLE)[2][3][4][5][6]. Cenerimod is a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator, a distinct mechanism of action from Esonarimod's proposed IL-1 inhibition[3][4]. It is crucial for researchers to distinguish between these two compounds to avoid erroneous attributions of their respective mechanisms and clinical findings.
Due to the discontinuation of Esonarimod's development over two decades ago, there is no publicly available quantitative data from multiple independent studies to populate comparative tables. Similarly, detailed experimental protocols from various research groups are not accessible, and the signaling pathway, while broadly categorized under IL-1 inhibition, was not sufficiently elucidated in published literature to create a detailed diagram.
References
- 1. Esonarimod - AdisInsight [adisinsight.springer.com]
- 2. Efficacy and Safety of Cenerimod in Patients with Moderate to Severe Systemic Lupus Erythematosus (SLE): A Multicenter, Randomized, Parallel-Group, Double-Blind, Placebo-Controlled, Dose-Finding Phase 2b Trial - ACR Meeting Abstracts [acrabstracts.org]
- 3. Pharmacodynamics of the S1P1 receptor modulator cenerimod in a phase 2b randomised clinical trial in patients with moderate to severe SLE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cenerimod, a sphingosine-1-phosphate receptor modulator, versus placebo in patients with moderate-to-severe systemic lupus erythematosus (CARE): an international, double-blind, randomised, placebo-controlled, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. hra.nhs.uk [hra.nhs.uk]
Esonarimod (Cenerimod) vs. Standard-of-Care: A Comparative Analysis of Biomarker Effects in Systemic Lupus Erythematosus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the investigational drug Esonarimod, identified as Cenerimod, a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator, with established standard-of-care therapies for Systemic Lupus Erythematosus (SLE). The focus of this analysis is on the respective effects of these treatments on key disease-associated biomarkers, supported by experimental data from preclinical and clinical studies.
Mechanism of Action: A Tale of Two Strategies
Cenerimod introduces a targeted approach to lymphocyte modulation, contrasting with the broader immunomodulatory effects of many standard-of-care SLE treatments.
Cenerimod's primary mechanism involves acting as a selective S1P1 receptor modulator.[1] By binding to S1P1 receptors on lymphocytes, it prevents their egress from lymphoid tissues, effectively sequestering them and reducing the number of circulating lymphocytes available to participate in the autoimmune response.[1][2]
Standard-of-care drugs for SLE employ diverse mechanisms. Belimumab , a monoclonal antibody, specifically inhibits B-lymphocyte stimulator (BLyS), a key factor in B-cell survival and differentiation. This leads to a reduction in autoreactive B cells. Anifrolumab targets the type I interferon (IFN) pathway by binding to the type I interferon receptor subunit 1 (IFNAR1), blocking the activity of all type I interferons, which are central to SLE pathogenesis.[3] Mycophenolate mofetil is an immunosuppressant that inhibits inosine-5′-monophosphate dehydrogenase, an enzyme crucial for the de novo synthesis of guanosine nucleotides, thereby preferentially inhibiting the proliferation of lymphocytes.[4]
Signaling Pathway of Cenerimod
Caption: Cenerimod blocks lymphocyte egress from lymph nodes by internalizing S1P1 receptors.
Comparative Biomarker Data
The following tables summarize the quantitative effects of Cenerimod and standard-of-care drugs on key SLE biomarkers as reported in clinical trials. It is important to note that these data are derived from separate studies and do not represent a head-to-head comparison.
Table 1: Effect on Lymphocyte Subsets
| Biomarker | Cenerimod (4 mg) | Belimumab | Mycophenolate Mofetil |
| Total Lymphocytes | Dose-dependent reduction[5] | Reduction in naive and activated B cells[6] | Inhibition of lymphocyte proliferation[4] |
| B Lymphocytes | Reduction[7] | Significant reduction of naive, activated, and plasmacytoid CD20+ B cells[6] | Potential impact on B cell maturation[4] |
| T Lymphocytes | Reduction[7] | No significant decrease in T cell population[6] | Inhibition of T cell proliferation |
| Antibody-Secreting Cells (ASCs) | Normalization of blood ASC numbers[7] | Reduction | - |
Table 2: Effect on Cytokines and Other Soluble Biomarkers
| Biomarker | Cenerimod (4 mg) | Belimumab | Anifrolumab | Mycophenolate Mofetil |
| IFN-α | Significant reduction in plasma IFN-α[5][8] | Decrease[9] | Blocks all type I IFN activity[3] | - |
| IFN-1 Gene Signature | Significant reduction[8][10] | - | Significant suppression in IFN-high patients[11] | - |
| IFN-γ | Reduction in IFN-γ associated biomarkers[8][10] | - | - | - |
| Anti-dsDNA Antibodies | Decrease[7] | 29.4% reduction in titers by Week 52[6] | - | Reduction in titers |
| Complement C3 & C4 | - | Rise in levels[9] | - | Tended to be lower in patients with low levels |
| STAT3 Phosphorylation | - | - | - | Reduction |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.
Enumeration of Lymphocyte Subsets by Flow Cytometry
This protocol provides a general framework for the quantification of lymphocyte populations in peripheral blood.
Experimental Workflow for Lymphocyte Subset Analysis
Caption: A streamlined workflow for analyzing lymphocyte subsets using flow cytometry.
Methodology:
-
Blood Collection and Preparation: Whole blood is collected in EDTA tubes. Red blood cells are lysed using a lysis buffer.[12]
-
Antibody Staining: The remaining cell suspension is incubated with a cocktail of fluorochrome-conjugated monoclonal antibodies specific for different lymphocyte surface markers (e.g., CD3 for T cells, CD19 for B cells, CD4 for helper T cells, CD8 for cytotoxic T cells).[13]
-
Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer. Lymphocytes are first identified based on their forward and side scatter properties. Subsequently, different lymphocyte subsets are quantified based on the expression of specific surface markers.[14]
Measurement of Plasma IFN-α by ELISA
This protocol outlines the general steps for quantifying IFN-α levels in plasma samples.
Methodology:
-
Sample Preparation: Plasma samples are collected and stored appropriately. If necessary, samples are diluted with a suitable buffer.
-
ELISA Procedure: A commercial ELISA kit is typically used. The general principle involves the capture of IFN-α by a specific antibody coated on the microplate wells. A second, enzyme-conjugated antibody that also recognizes IFN-α is then added.[15]
-
Detection: A substrate is added, which is converted by the enzyme to produce a colored product. The intensity of the color is proportional to the amount of IFN-α in the sample and is measured using a microplate reader.
-
Quantification: A standard curve is generated using known concentrations of recombinant IFN-α, and the concentration in the patient samples is determined by interpolating from this curve.[16]
Quantification of Antibody-Secreting Cells (ASCs)
A common method for enumerating ASCs is the ELISpot (Enzyme-Linked Immunospot) assay.
Methodology:
-
Plate Coating: A plate is coated with an antibody specific for the immunoglobulin isotype of interest (e.g., anti-IgG).
-
Cell Incubation: Peripheral blood mononuclear cells (PBMCs) are isolated from blood samples and incubated on the coated plate. ASCs present in the sample will secrete antibodies, which are captured by the antibodies on the plate.
-
Detection: A secondary, enzyme-labeled antibody that also binds to the secreted immunoglobulin is added.
-
Spot Formation: A precipitating substrate is added, which results in the formation of a colored spot at the location of each ASC.
-
Enumeration: The spots are counted, with each spot representing a single ASC.
Conclusion
Cenerimod demonstrates a distinct mechanism of action compared to current standard-of-care treatments for SLE, primarily by modulating lymphocyte trafficking. This leads to a significant reduction in circulating lymphocytes and a decrease in key inflammatory mediators such as IFN-α. Standard-of-care drugs like belimumab, anifrolumab, and mycophenolate mofetil also effectively modulate the immune system, but through different pathways, resulting in varied effects on specific biomarker profiles.
The choice of therapy will likely depend on the specific clinical and biomarker phenotype of the individual patient. The data presented in this guide offer a comparative overview to aid researchers and clinicians in understanding the differential effects of these therapeutic agents on the complex pathophysiology of SLE. Further head-to-head clinical trials are needed to directly compare the efficacy and biomarker modulation of Cenerimod with standard-of-care drugs.
References
- 1. What is Cenerimod used for? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Anifrolumab Promising for SLE - The Rheumatologist [the-rheumatologist.org]
- 4. Mycophenolate mofetil reduces STAT3 phosphorylation in systemic lupus erythematosus patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical to clinical translation of cenerimod, a novel S1P1 receptor modulator, in systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of Belimumab in Systemic Lupus Erythematosis: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rmdopen.bmj.com [rmdopen.bmj.com]
- 8. Pharmacodynamics of the S1P1 receptor modulator cenerimod in a phase 2b randomised clinical trial in patients with moderate to severe SLE | Annals of the Rheumatic Diseases [ard.bmj.com]
- 9. The rapid inhibition of B-cell activation markers by belimumab was associated with disease control in systemic lupus erythematosus patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacodynamics of the S1P1 receptor modulator cenerimod in a phase 2b randomised clinical trial in patients with moderate to severe SLE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anifrolumab Differentially Suppresses Peripheral Biomarkers of Systemic Lupus Erythematosus Compared with Placebo in a Phase IIb Trial - ACR Meeting Abstracts [acrabstracts.org]
- 12. Enumeration of lymphocyte subsets using flow cytometry: Effect of storage before and after staining in a developing country setting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. health.uconn.edu [health.uconn.edu]
- 14. KoreaMed Synapse [synapse.koreamed.org]
- 15. 2.5. Measurement of IFN-α [bio-protocol.org]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Esonarimod's Discontinued Development Precludes Direct Safety Comparison with Established DMARDs
The development of Esonarimod, (R)-, an investigational anti-rheumatic agent, has been discontinued.[1] As a result, there is no publicly available clinical trial data to conduct a direct comparison of its safety profile against established Disease-Modifying Anti-Rheumatic Drugs (DMARDs). This guide will, therefore, provide a comparative overview of the safety profiles and mechanisms of action of commonly used conventional synthetic DMARDs (csDMARDs), including methotrexate, sulfasalazine, leflunomide, and hydroxychloroquine, based on available experimental and clinical data.
Established DMARDs: A Comparative Safety Overview
The safety profiles of established DMARDs are well-characterized through extensive clinical use and numerous studies. The following table summarizes common and serious adverse events associated with methotrexate, sulfasalazine, leflunomide, and hydroxychloroquine. It is important to note that the incidence and severity of these adverse events can vary widely among individuals.
| Drug | Common Adverse Events | Serious Adverse Events |
| Methotrexate | Nausea, vomiting, stomatitis (mouth sores), fatigue, mild alopecia (hair loss), headache.[2] | Myelosuppression (bone marrow suppression), hepatotoxicity (liver damage), pulmonary toxicity (lung damage), increased risk of infections.[2][3] |
| Sulfasalazine | Nausea, dyspepsia (indigestion), rash, headache, dizziness, oligospermia (low sperm count, reversible). | Agranulocytosis (a severe drop in white blood cells), Stevens-Johnson syndrome, hepatotoxicity, hypersensitivity reactions. |
| Leflunomide | Diarrhea, nausea, rash, alopecia, headache, elevated liver enzymes.[3] | Severe hepatotoxicity, interstitial lung disease, peripheral neuropathy, increased risk of serious infections.[3] |
| Hydroxychloroquine | Nausea, diarrhea, abdominal cramps, headache, skin rash, pruritus (itching). | Retinopathy (damage to the retina of the eye), cardiomyopathy (heart muscle disease), myopathy (muscle damage), neuromyopathy. |
Mechanisms of Action of Established DMARDs
The therapeutic effects of DMARDs in autoimmune diseases like rheumatoid arthritis stem from their ability to modulate the immune system. Each of the established DMARDs has a distinct mechanism of action.
Methotrexate Signaling Pathway
Methotrexate is a folate antagonist that inhibits dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of purines and pyrimidines, which are the building blocks of DNA and RNA. By interfering with DNA synthesis, methotrexate inhibits the proliferation of rapidly dividing cells, including immune cells like lymphocytes.
Sulfasalazine Signaling Pathway
The exact mechanism of sulfasalazine is not fully understood, but it is known to be metabolized in the gut to sulfapyridine and 5-aminosalicylic acid (5-ASA). It is believed to exert its anti-inflammatory effects through various pathways, including the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in the production of inflammatory mediators like prostaglandins and leukotrienes. It also appears to modulate cytokine production and inhibit B-cell function.
Leflunomide Signaling Pathway
Leflunomide is a pyrimidine synthesis inhibitor. Its active metabolite, teriflunomide, inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), which is a key enzyme in the de novo synthesis of pyrimidines. This inhibition primarily affects rapidly proliferating cells like activated lymphocytes, leading to a decrease in their numbers and function.
Hydroxychloroquine Signaling Pathway
The mechanism of action of hydroxychloroquine in autoimmune diseases is not fully elucidated but is thought to involve multiple pathways. It is known to accumulate in lysosomes, increasing their pH. This can interfere with antigen processing and presentation by antigen-presenting cells (APCs), which is a critical step in the activation of T cells. It may also inhibit Toll-like receptor (TLR) signaling, reducing the production of pro-inflammatory cytokines.
Experimental Protocols
Due to the discontinuation of Esonarimod's development, no clinical trial protocols are publicly available for this compound. The experimental protocols for the clinical trials of the established DMARDs that have led to their approval and characterization of their safety profiles are extensive and can be found in publications on their respective pivotal trials. Generally, these are multi-center, randomized, double-blind, placebo-controlled or active-comparator trials. Key assessments in these trials typically include:
-
Primary Efficacy Endpoints: Often based on the American College of Rheumatology (ACR) response criteria (e.g., ACR20, ACR50, ACR70) or the Disease Activity Score (DAS28).
-
Safety and Tolerability Assessments: Monitoring and recording of all adverse events (AEs), serious adverse events (SAEs), and laboratory parameters (hematology, liver function tests, renal function tests).
-
Pharmacokinetic and Pharmacodynamic Analyses: To understand the drug's absorption, distribution, metabolism, and excretion, and its effects on biological markers of the disease.
Conclusion
While the initial query sought a comparison of the safety profile of Esonarimod with existing DMARDs, the discontinuation of its development makes such a comparison impossible due to the absence of clinical data. The established DMARDs—methotrexate, sulfasalazine, leflunomide, and hydroxychloroquine—remain the cornerstone of treatment for many patients with rheumatoid arthritis and other autoimmune diseases. They have well-documented efficacy and safety profiles, which are critical considerations for clinicians and researchers in the field of drug development. The ongoing development of novel therapies with potentially improved safety profiles continues to be a high priority in rheumatology research.
References
Safety Operating Guide
Navigating the Safe Disposal of Esonarimod, (R)-: A Procedural Guide
For researchers and drug development professionals, the proper handling and disposal of investigational compounds like Esonarimod, (R)-, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of Esonarimod waste. As no specific disposal guidelines for Esonarimod are readily available, the following procedures are based on general best practices for the disposal of research-grade pharmaceuticals and hazardous chemicals.
Chemical and Physical Properties of Esonarimod
A summary of the known chemical and physical properties of Esonarimod is crucial for a preliminary risk assessment. The following data has been compiled from publicly available resources.[1]
| Property | Value | Source |
| Molecular Formula | C14H16O4S | PubChem |
| Molecular Weight | 280.34 g/mol | PubChem |
| CAS Number | 176107-74-7 | PubChem |
| IUPAC Name | (2R)-2-(acetylsulfanylmethyl)-4-(4-methylphenyl)-4-oxobutanoic acid | PubChem |
| XLogP3 | 1.9 | PubChem |
Proper Disposal Procedures for Esonarimod, (R)-
Given that Esonarimod is an active pharmaceutical ingredient and an antirheumatic agent, it should be treated as a hazardous chemical waste.[2][3] The following step-by-step procedures are recommended for its disposal.
1. Personal Protective Equipment (PPE): Before handling Esonarimod, ensure appropriate PPE is worn. This includes:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety glasses or goggles
-
A lab coat
2. Waste Segregation: Proper segregation of waste is the first and most critical step.
-
Solid Waste:
-
Unused or expired pure Esonarimod powder.
-
Contaminated materials such as weighing paper, pipette tips, and gloves.
-
Place all solid waste into a clearly labeled, dedicated hazardous waste container. The container should be sealed to prevent leaks or spills.
-
-
Liquid Waste:
-
Solutions containing Esonarimod.
-
Solvents used to dissolve Esonarimod.
-
Collect all liquid waste in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
-
Sharps Waste:
-
Needles, syringes, or any other sharp objects contaminated with Esonarimod.
-
Dispose of all sharps in a designated sharps container that is puncture-resistant and leak-proof.
-
3. Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "Esonarimod, (R)-"
-
The concentration (if in solution)
-
The date the waste was first added to the container
-
The primary hazards associated with the chemical (e.g., "Harmful if swallowed," "Irritant"). While a specific safety data sheet is not available, general precautions for pharmaceutical compounds should be taken.[4][5]
4. Storage: Store hazardous waste containers in a designated, secure area away from general laboratory traffic. The storage area should be well-ventilated and have secondary containment to prevent the spread of any potential spills.
5. Final Disposal: The final disposal of Esonarimod waste must be conducted through a licensed hazardous waste disposal company. Do not dispose of Esonarimod down the drain or in the regular trash.[6][7][8][9] Follow your institution's specific procedures for arranging a hazardous waste pickup.
Experimental Protocols
While no specific experimental protocols for the disposal of Esonarimod were found in the provided search results, the general principles of chemical waste management as outlined by regulatory bodies should be followed. The disposal procedure itself can be considered a safety protocol.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of Esonarimod waste in a laboratory setting.
Caption: Workflow for the safe disposal of Esonarimod waste.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and any available Safety Data Sheets (SDS) for the most accurate and compliant procedures. Follow all local, state, and federal regulations regarding hazardous waste disposal.
References
- 1. Esonarimod, (R)- | C14H16O4S | CID 9795701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis and antirheumatic activity of the metabolites of esonarimod - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.pfizer.com [cdn.pfizer.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. dem.ri.gov [dem.ri.gov]
- 7. ph.health.mil [ph.health.mil]
- 8. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 9. fda.gov [fda.gov]
Personal protective equipment for handling Esonarimod, (R)-
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling Esonarimod, (R)-, also known as KE-298. Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling Esonarimod, (R)-. Consistent and correct use of PPE is the first line of defense against potential exposure.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses with Side Shields | Must be worn at all times in the laboratory. |
| Chemical Goggles | Required when there is a risk of splashing. | |
| Hand Protection | Chemical-resistant Gloves | Nitrile or other appropriate material. Inspect for tears or holes before use. |
| Body Protection | Laboratory Coat | Fully buttoned to protect skin and personal clothing. |
| Respiratory Protection | Dust Mask or Respirator | Recommended when handling the powder form to avoid inhalation. |
Safe Handling and Storage Protocols
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form of Esonarimod, (R)-.
General Handling Procedures:
-
Avoid Contact: Take all necessary precautions to prevent direct contact with skin, eyes, and clothing.
-
Minimize Dust Generation: When working with the solid form, handle it carefully to avoid creating dust.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place.
Emergency and First Aid Procedures
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Spill and Disposal Plan
Spill Containment:
-
Evacuate: Clear the area of all non-essential personnel.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Use an absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Collect: Carefully sweep or scoop up the spilled material and place it in a designated, labeled waste container.
Disposal:
-
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the product to enter drains or waterways.
Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling Esonarimod, (R)- in a laboratory setting.
Caption: Workflow for Safe Handling of Esonarimod, (R)-.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
